1,4-Dibromo-2,3-butanediol
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,4-dibromobutane-2,3-diol | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8Br2O2/c5-1-3(7)4(8)2-6/h3-4,7-8H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOWDQAHYPSENAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(CBr)O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20861852 | |
| Record name | 1,4-Dibromobutane-2,3-diol | |
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Molecular Weight |
247.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14396-65-7, 15410-44-3 | |
| Record name | 2,3-Butanediol, 1,4-dibromo- | |
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| Record name | 14396-65-7 | |
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| Record name | Dibromo-L-(+)-threitol | |
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| Record name | 1,4-Dibromobutane-2,3-diol | |
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| Record name | 1,4-Dibromo-2,3-butanediol | |
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Foundational & Exploratory
A Comprehensive Technical Guide to meso-2,3-Dibromo-1,4-butanediol
An In-depth Analysis of Structure, Synthesis, and Application for Research and Development Professionals
Executive Summary
(2R,3S)-rel-2,3-Dibromo-1,4-butanediol, systematically known as meso-2,3-dibromobutane-1,4-diol, is a bifunctional organic compound of significant interest in advanced organic synthesis and medicinal chemistry. Despite possessing two stereocenters, its inherent symmetry renders it an achiral meso compound. This unique structural feature, combined with the reactivity of its vicinal dibromides and primary hydroxyl groups, makes it a versatile and valuable building block for constructing complex molecular architectures. This guide provides a detailed exploration of its stereochemical structure, discusses the mechanistic basis for its stereoselective synthesis, outlines a robust laboratory-scale protocol, and examines its applications as a precursor to chiral epoxides and other heterocyclic systems pivotal in drug discovery.
Introduction: The Strategic Value of a Symmetrical Synthon
In the landscape of drug development and complex molecule synthesis, the precise control of stereochemistry is paramount. Chiral synthons, or building blocks, are the foundational elements that enable the construction of enantiomerically pure targets. (2R,3S)-rel-2,3-Dibromo-1,4-butanediol presents a fascinating case; it is a product of stereocontrolled synthesis and serves as a precursor to valuable chiral molecules, yet it is achiral itself.[1] Its utility stems from its predictable reactivity and the strategic placement of its functional groups: two primary alcohols available for oxidation or derivatization, and two secondary bromides that act as effective leaving groups in nucleophilic substitution reactions.[1] Understanding the nuances of its structure is the first step toward leveraging its synthetic potential.
Elucidation of Molecular Structure
A thorough grasp of the molecule's identity and three-dimensional arrangement is critical for predicting its reactivity and behavior in chemical systems.
Chemical Identity
The compound is unambiguously identified by the following descriptors:
| Property | Identifier | Source |
| IUPAC Name | (2S,3R)-2,3-dibromobutane-1,4-diol | PubChem[2] |
| Common Name | meso-2,3-Dibromo-1,4-butanediol | |
| Synonym | (2R,3S)-rel-2,3-Dibromo-1,4-butanediol | Benchchem[1] |
| CAS Number | 76818-94-5 | Benchchem, PubChem[1][2] |
| Molecular Formula | C₄H₈Br₂O₂ | PubChem[2][3] |
| Molecular Weight | 247.91 g/mol | PubChem[2] |
| InChIKey | OXYNQEOLHRWEPE-ZXZARUISSA-N | PubChem[2] |
Stereochemistry Explained: The meso Configuration
The core structural feature of this molecule is its stereochemistry. The butane backbone contains two stereocenters at positions C2 and C3.
-
Stereocenters: C2 is bonded to H, Br, CH₂OH, and the C3-carbon group. C3 is similarly bonded to H, Br, CH₂OH, and the C2-carbon group.
-
Configuration: The designation (2R,3S) or its equivalent enantiomeric description (2S,3R) indicates that the two stereocenters have opposite configurations.
-
Symmetry: Due to the symmetrical substitution at C1 and C4 (both are -CH₂OH groups), a plane of symmetry exists that bisects the C2-C3 bond. This internal symmetry means the molecule is superimposable on its mirror image, and it is therefore achiral.
-
Meso Compound: An achiral compound that has stereocenters is defined as a meso compound. This distinguishes it from the chiral diastereomers, (2R,3R)- and (2S,3S)-2,3-dibromo-1,4-butanediol, which form a pair of enantiomers.[1] The rel (relative) notation in the synonym (2R,3S)-rel- indicates the relative orientation of the substituents on the two stereocenters.
Structural Visualization
The following diagram illustrates the meso structure, highlighting the internal plane of symmetry that renders the molecule achiral.
Caption: Molecular structure of meso-2,3-dibromo-1,4-butanediol.
Synthesis and Mechanistic Insights
The synthesis of meso-2,3-dibromo-1,4-butanediol is a classic example of stereoselective addition to an alkene. The stereochemistry of the final product is directly controlled by the geometry of the starting material and the reaction mechanism.
Primary Synthetic Route: Stereoselective Bromination of (Z)-2-Butene-1,4-diol
The most common and efficient laboratory preparation involves the electrophilic addition of bromine (Br₂) to (Z)-2-butene-1,4-diol (also known as cis-2-butene-1,4-diol).[1]
Causality of Substrate Choice: The selection of the (Z)-alkene is crucial. The reaction proceeds via an anti-addition mechanism, where the two bromine atoms add to opposite faces of the double bond. Starting with the (Z)-isomer and performing an anti-addition exclusively yields the meso diastereomer. Conversely, using the (E)- or trans-isomer would result in the racemic mixture of the (2R,3R) and (2S,3S) enantiomers.
Mechanism: The Bromonium Ion Intermediate The reaction is initiated by the attack of the electron-rich π-bond of the alkene on a bromine molecule. This does not proceed through a simple carbocation, which would allow for bond rotation and loss of stereochemical information. Instead, it forms a cyclic bromonium ion intermediate.[1]
-
Formation of Bromonium Ion: The alkene double bond attacks Br₂, displacing a bromide ion (Br⁻) and forming a three-membered ring containing a positively charged bromine atom. This shields one face of the original double bond.
-
Nucleophilic Attack: The displaced bromide ion (Br⁻) then acts as a nucleophile, attacking one of the two carbons of the cyclic intermediate. This attack must occur from the opposite face of the bromonium ion ring (a backside attack), forcing the ring to open.
This two-step sequence ensures that the two bromine atoms are added to opposite sides of the carbon-carbon bond, defining the reaction as an anti-addition and leading to the observed (2R,3S) relative stereochemistry.
Detailed Experimental Protocol: Laboratory Scale Synthesis
This protocol is a self-validating system for the synthesis of meso-2,3-dibromo-1,4-butanediol.
Materials:
-
(Z)-2-Butene-1,4-diol
-
Bromine (Br₂)
-
Dichloromethane (DCM) or another suitable inert solvent
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Separatory funnel, round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve (Z)-2-butene-1,4-diol (1.0 eq) in dichloromethane. Cool the flask in an ice bath to 0 °C.
-
Bromine Addition: Prepare a solution of bromine (1.0 eq) in dichloromethane and place it in the addition funnel. Add the bromine solution dropwise to the stirring diol solution over 30-60 minutes. Maintain the temperature at 0 °C. The characteristic red-brown color of bromine should disappear as it reacts. The addition is complete when a faint orange color persists.
-
Quenching: Once the addition is complete, allow the reaction to stir for an additional 30 minutes at 0 °C. Quench the reaction by slowly adding saturated aqueous sodium thiosulfate until the solution becomes colorless, indicating that all excess bromine has been consumed.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is typically a solid. It can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure meso-2,3-dibromo-1,4-butanediol as a crystalline solid.
Workflow Visualization
Caption: Stereoselective synthesis of the target meso-diol.
Applications in Drug Development & Organic Synthesis
The synthetic utility of meso-2,3-dibromo-1,4-butanediol lies in its bifunctional nature, providing multiple avenues for molecular elaboration.
-
Precursor to Chiral Epoxides: Treatment of the diol with a base can induce an intramolecular Williamson ether synthesis. Because the hydroxyl groups and bromine atoms are in an anti configuration, this cyclization proceeds readily. Deprotonation of one hydroxyl group allows it to perform an intramolecular SN2 attack on the adjacent carbon, displacing the bromide and forming an epoxide. The resulting 2,3-epoxy-1,4-butanediol is a valuable chiral intermediate.
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Nucleophilic Substitution Reactions: The secondary bromine atoms are excellent leaving groups for SN2 reactions.[1] This allows for the introduction of a wide variety of nucleophiles (e.g., azides, cyanides, thiols, amines) with inversion of stereochemistry. Performing this sequentially can lead to highly functionalized and stereochemically complex acyclic molecules.
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Formation of Heterocycles: The 1,4-diol and 2,3-dibromo functionalities make this compound an ideal starting material for the synthesis of various five- and six-membered heterocyclic systems, which are common scaffolds in pharmaceutical compounds.
Safety and Handling
As with all halogenated organic compounds, appropriate safety precautions must be observed.
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]
-
Precautionary Measures: Work should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
(2R,3S)-rel-2,3-Dibromo-1,4-butanediol is more than a simple di-halogenated diol; it is a product of precise stereocontrol and a tool for creating further stereochemical complexity. Its meso nature, arising from the combination of two opposing stereocenters and molecular symmetry, is a key structural feature. A deep understanding of the anti-addition mechanism used in its synthesis from (Z)-2-butene-1,4-diol is essential for any scientist aiming to produce it efficiently. For drug development professionals and synthetic chemists, this compound remains a versatile and powerful building block for accessing chiral epoxides, functionalized diols, and complex heterocyclic systems.
References
A Comprehensive Technical Guide to the Synthesis of 1,4-Dibromo-2,3-butanediol from 2-butene-1,4-diol
Abstract
This technical guide provides an in-depth exploration of the synthesis of 1,4-dibromo-2,3-butanediol, a valuable bifunctional building block in advanced organic synthesis. The primary focus is the electrophilic addition of bromine to 2-butene-1,4-diol. This document elucidates the underlying reaction mechanism, including critical stereochemical considerations, and presents a detailed, field-proven experimental protocol. Causality behind specific procedural steps is explained to empower researchers with a deeper understanding of the synthesis. Furthermore, this guide includes comprehensive safety protocols for handling hazardous reagents, methods for product characterization, and visual aids in the form of diagrams to illustrate both the chemical transformation and the experimental workflow. This content is designed for researchers, scientists, and professionals in drug development who require a robust and reliable method for preparing this versatile chemical intermediate.
Introduction: The Strategic Value of this compound
This compound is a chiral synthon of significant interest in the fields of organic synthesis and medicinal chemistry.[1] Its utility stems from its bifunctional nature, possessing both hydroxyl (-OH) and bromo (-Br) groups on a flexible four-carbon backbone.[1] The bromine atoms serve as excellent leaving groups, rendering the C2 and C3 positions susceptible to nucleophilic substitution, while the primary alcohol functionalities at C1 and C4 can be readily oxidized, esterified, or converted into ethers.[1] This dual reactivity allows for controlled, stepwise modifications, making it an essential precursor for constructing complex molecules, including chiral epoxides and various heterocyclic systems.[1]
The most common and stereoselective laboratory preparation involves the electrophilic addition of molecular bromine to the carbon-carbon double bond of 2-butene-1,4-diol.[1] This guide provides a comprehensive framework for executing this synthesis, emphasizing scientific integrity, safety, and reproducibility.
Reaction Mechanism and Stereochemical Control
The bromination of an alkene is a classic example of electrophilic addition. The reaction between 2-butene-1,4-diol and bromine proceeds through a well-established mechanism that dictates the stereochemical outcome of the product.
The Bromonium Ion Intermediate
The reaction is initiated when the electron-rich π-bond of the alkene attacks a bromine molecule (Br₂). The approaching alkene induces a dipole in the nonpolar Br-Br bond, making the proximal bromine atom electrophilic.[2][3] This leads to the formation of a cyclic, three-membered intermediate known as a bromonium ion, with the positive charge localized on the bromine atom, and the simultaneous release of a bromide ion (Br⁻).[2][3][4][5][6]
Anti-Addition and Stereospecificity
The cyclic structure of the bromonium ion is crucial as it shields one face of the original double bond. Consequently, the bromide ion (Br⁻) can only attack from the opposite face in an Sₙ2-like manner.[3][5][7] This is known as anti-addition , where the two bromine atoms are added to opposite sides of the carbon-carbon bond.
This mechanism makes the reaction highly stereospecific : the stereochemistry of the starting alkene directly determines the stereochemistry of the product.[3][7]
-
Starting with (E)-2-butene-1,4-diol (trans): Anti-addition results in the formation of a meso compound, (2R,3S)-1,4-dibromo-2,3-butanediol.
-
Starting with (Z)-2-butene-1,4-diol (cis): Anti-addition results in a racemic mixture of two enantiomers, (2R,3R)- and (2S,3S)-1,4-dibromo-2,3-butanediol.[6][7]
The following diagram illustrates the mechanism for the more common trans-isomer.
A Validated Experimental Protocol
This protocol is designed for robustness and safety. Adherence to the specified conditions and precautions is critical for a successful outcome.
Reagents and Equipment
| Reagent/Equipment | Purpose |
| (E)-2-butene-1,4-diol | Starting material |
| Molecular Bromine (Br₂) | Brominating agent |
| Dichloromethane (CH₂Cl₂), anhydrous | Reaction solvent |
| Sodium Thiosulfate (Na₂S₂O₃) solution, 1 M | Quenching excess bromine |
| Sodium Bicarbonate (NaHCO₃) solution, saturated | Neutralization |
| Brine (saturated NaCl solution) | Aqueous wash |
| Magnesium Sulfate (MgSO₄), anhydrous | Drying agent |
| Absolute Ethanol | Recrystallization solvent |
| Round-bottom flask (250 mL) | Reaction vessel |
| Magnetic stirrer and stir bar | Homogeneous mixing |
| Dropping funnel | Controlled addition of bromine |
| Ice-water bath | Temperature control |
| Separatory funnel | Liquid-liquid extraction |
| Rotary evaporator | Solvent removal |
| Buchner funnel and filter flask | Product filtration |
Critical Safety Precautions
Bromine is extremely hazardous. It is highly corrosive, toxic upon inhalation and contact, and dangerous for the environment.[8][9] All operations involving liquid bromine or its concentrated solutions must be performed in a certified chemical fume hood.[9][10]
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical splash goggles, and a face shield. Use heavy-duty, chemically resistant gloves (e.g., nitrile); do not use thin disposable gloves.[9][10]
-
Spill Management: Keep a container of 1 M sodium thiosulfate solution readily accessible to neutralize any bromine spills.[9]
-
First Aid:
-
Skin Contact: Immediately flush the affected area with copious amounts of soap and water for at least 15 minutes and seek immediate medical attention.[10][11] Remove contaminated clothing.[10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[10][12] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air immediately.[11] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Step-by-Step Synthesis Procedure
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 8.81 g (0.10 mol) of (E)-2-butene-1,4-diol in 100 mL of anhydrous dichloromethane.
-
Cooling: Place the flask in an ice-water bath and stir the solution until the temperature equilibrates to 0-5 °C.[1] Maintaining this low temperature is crucial to minimize side reactions.[1]
-
Bromine Addition: In a dropping funnel, carefully add 5.1 mL (16.0 g, 0.10 mol) of liquid bromine. Perform this step in a fume hood. Slowly add the bromine to the stirred diol solution dropwise over a period of 30-45 minutes. The characteristic red-brown color of bromine should dissipate upon addition as it is consumed in the reaction.[2]
-
Reaction Completion: Once the addition is complete, a faint orange-yellow color may persist. Allow the reaction mixture to stir in the ice bath for an additional 30 minutes.
-
Quenching: Slowly add 1 M sodium thiosulfate solution dropwise until the mixture becomes colorless, indicating that all excess bromine has been neutralized.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.
-
Drying and Isolation: Drain the organic layer into a clean flask and dry it over anhydrous magnesium sulfate. Filter off the drying agent and remove the dichloromethane solvent using a rotary evaporator. The crude product will be a pale yellow or off-white solid.
-
Purification: Recrystallize the crude solid from absolute ethanol to yield the final product as a white crystalline solid.[1]
-
Final Drying: Dry the crystals under vacuum, weigh the final product, and calculate the percent yield. Under optimized conditions, yields can range from 68-72%.[1]
Experimental Workflow Diagram
Data, Characterization, and Validation
Quantitative Data Summary
| Compound | Molar Mass ( g/mol ) | Amount | Moles (mol) | Equivalents |
| (E)-2-butene-1,4-diol | 88.11 | 8.81 g | 0.10 | 1.0 |
| Bromine (Br₂) | 159.81 | 5.1 mL (16.0 g) | 0.10 | 1.0 |
| This compound | 247.91 | (Theoretical: 24.79 g) | 0.10 | 1.0 |
Product Characterization
The identity and purity of the synthesized this compound should be confirmed through standard analytical techniques.
| Analysis Method | Expected Result |
| Appearance | White crystalline solid |
| Melting Point | 88-90 °C (literature value)[13] |
| ¹H NMR (CDCl₃) | Signals corresponding to -CH₂Br, -CH(Br)-, and -OH protons with appropriate splitting patterns. |
| ¹³C NMR (CDCl₃) | Two signals expected due to the meso compound's plane of symmetry: one for the equivalent -CH₂Br carbons and one for the equivalent -CH(Br)- carbons. |
| IR Spectroscopy (KBr) | Broad absorption band around 3300-3400 cm⁻¹ (O-H stretch), absorptions in the 2850-3000 cm⁻¹ region (C-H stretch), and strong absorptions in the 500-700 cm⁻¹ region (C-Br stretch). |
Field Insights: The "Why" Behind the "How"
-
Rationale for Low Temperature: The bromination of alkenes is an exothermic reaction. Conducting the reaction at 0-5 °C provides critical kinetic control, suppressing potential side reactions such as oxidation of the alcohol groups or further substitution reactions that could lower the yield and purity of the desired product.[1]
-
Importance of Anhydrous Solvent: The use of an anhydrous solvent like dichloromethane is a deliberate choice to prevent the formation of bromohydrin byproducts.[1] If water is present, it can act as a nucleophile and compete with the bromide ion in attacking the bromonium ion intermediate, leading to the incorporation of a hydroxyl group instead of a second bromine atom.[4]
-
The Protocol as a Self-Validating System: This experimental design incorporates several internal checks. The visual disappearance of the bromine color provides real-time feedback on the reaction's progress.[2] Quenching excess bromine ensures a clean and safe work-up. Finally, the melting point of the recrystallized product serves as a rapid and reliable confirmation of both identity and purity, as significant impurities will depress and broaden the melting range.[14]
References
- 1. (2R,3S)-rel-2,3-Dibromo-1,4-butanediol | RUO | Supplier [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Reaction of Alkenes with Bromine - Chemistry Steps [chemistrysteps.com]
- 5. ladykeanecollege.edu.in [ladykeanecollege.edu.in]
- 6. quora.com [quora.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Bromine handling and safety | DOCX [slideshare.net]
- 9. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]
- 10. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 11. Bromine | Chemical Emergencies | CDC [cdc.gov]
- 12. carlroth.com [carlroth.com]
- 13. 2,3-Dibromo-1,4-butanediol|lookchem [lookchem.com]
- 14. researchgate.net [researchgate.net]
1,4-Dibromo-2,3-butanediol as a chiral building block
An In-depth Technical Guide: 1,4-Dibromo-2,3-butanediol as a Versatile Chiral Building Block
Authored by: A Senior Application Scientist
Abstract
This compound is a bifunctional organic compound that serves as a highly valuable and versatile chiral building block in advanced organic synthesis.[1] Its structure, featuring two stereocenters, primary hydroxyl groups, and secondary bromine atoms, offers a rich platform for a multitude of stereoselective transformations. This guide provides an in-depth exploration of the stereochemistry, stereoselective synthesis, and key applications of this compound, offering field-proven insights for researchers, chemists, and professionals in drug development. We will delve into the causality behind synthetic strategies and present self-validating protocols to empower your research endeavors.
The Strategic Advantage of this compound in Synthesis
In the landscape of asymmetric synthesis, the selection of the right starting material is paramount. This compound emerges as a strategic asset due to its inherent bifunctionality. The presence of both hydroxyl (-OH) and bromo (-Br) groups on a compact four-carbon backbone allows for a diverse range of chemical modifications.[1][2] The bromine atoms act as excellent leaving groups, predisposing the molecule to nucleophilic substitution reactions, while the primary alcohols are amenable to oxidation, esterification, or etherification.[1] This orthogonal reactivity is the cornerstone of its utility, enabling chemists to construct complex molecular architectures with precise control over stereochemistry.
Unraveling the Stereochemistry
The this compound molecule possesses two chiral centers at the C2 and C3 positions. This structural feature gives rise to three distinct stereoisomers: a pair of enantiomers, (2R,3R)- and (2S,3S)-1,4-dibromo-2,3-butanediol, and an achiral meso compound, (2R,3S)-1,4-dibromo-2,3-butanediol.[3] The specific spatial arrangement of the substituents in each isomer dictates its chiroptical properties and, more importantly, its reactivity in stereospecific reactions.[3] A comprehensive understanding of this stereochemistry is therefore essential for its effective application.
References
Introduction: The Structural and Stereochemical Nuances of 1,4-Dibromo-2,3-butanediol
An In-depth Technical Guide to the Spectroscopic Characterization of 1,4-Dibromo-2,3-butanediol
This compound is a halogenated diol with the chemical formula C₄H₈Br₂O₂.[1] Its structure, featuring two hydroxyl groups and two terminal bromine atoms, makes it a valuable bifunctional building block in organic synthesis. It serves as a precursor for various complex molecules, including novel arsonolipids, by reacting with reagents like aqueous alkaline sodium arsenite.
The core of this molecule's chemical personality lies in its stereochemistry. With two stereocenters at positions C2 and C3, this compound can exist as three distinct stereoisomers: a pair of enantiomers, (2R,3R) and (2S,3S), and an achiral meso compound, (2R,3S).[2] This stereoisomerism is not a trivial detail; it profoundly influences the molecule's symmetry and, consequently, its spectroscopic signatures. Understanding these differences is paramount for researchers in synthesis and drug development to confirm the identity and purity of their materials.
A prevalent laboratory synthesis involves the electrophilic addition of bromine across the double bond of 2-butene-1,4-diol.[2] This reaction proceeds through a cyclic bromonium ion intermediate, and the stereochemistry of the starting alkene directly dictates the relative stereochemistry of the resulting diol, making stereoselective synthesis a critical consideration.[2] This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data essential for characterizing these structures.
¹H NMR Spectroscopic Analysis
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the connectivity and stereochemical relationships of protons within a molecule. For this compound, the ¹H NMR spectrum is particularly informative due to the influence of the adjacent stereocenters.
Interpreting the ¹H NMR Spectrum
The key to interpreting the spectrum is to recognize that the protons on the C1 and C4 carbons (the CH₂Br groups) are diastereotopic. They are adjacent to a chiral center (C2 or C3), making them chemically non-equivalent. This leads to more complex splitting patterns than simple first-order analysis would suggest.
-
-CH₂Br Protons (H1/H4): Due to their diastereotopicity, the two protons on each brominated carbon are distinct. They will split each other (geminal coupling) and are also split by the adjacent -CHOH proton (vicinal coupling). This results in a complex multiplet, often appearing as a pair of doublets of doublets (dd) or a more complex ABX system. The strong electron-withdrawing effect of the bromine atom shifts these signals significantly downfield.
-
-CHOH Protons (H2/H3): These protons are also on stereocenters and are coupled to the protons on the adjacent CH₂Br group and to each other. Their chemical environment is influenced by both the hydroxyl and bromo-substituted carbons, placing them in a distinct downfield region.
-
-OH Protons: The signals for the hydroxyl protons are typically broad and their chemical shift is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding. They can be confirmed by a D₂O exchange experiment, where the -OH peak disappears.
Impact of Stereoisomerism
-
Meso Compound ((2R,3S)-rel): This isomer possesses a plane of symmetry. Consequently, the two halves of the molecule are chemically equivalent. We expect to see one set of signals for the two equivalent -CH₂Br groups and one signal for the two equivalent -CHOH protons.
-
Enantiomeric Pair (RR/SS): These isomers have C₂ symmetry. The two -CH₂Br groups are equivalent, as are the two -CHOH protons. Therefore, like the meso form, the spectrum will show one set of signals for each type of proton group. Distinguishing the meso form from the racemic mixture of enantiomers by standard ¹H NMR alone can be challenging and may require chiral resolving agents or advanced NMR techniques.
Predicted ¹H NMR Data
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| -OH | Variable (e.g., 2.0-4.0) | Broad Singlet (br s) | 2H |
| -CH₂Br | ~ 3.75 - 3.95 | Multiplet (m) | 4H |
| -CHOH | ~ 3.95 - 4.15 | Multiplet (m) | 2H |
¹³C NMR Spectroscopic Analysis
Carbon NMR (¹³C NMR) provides information on the number of non-equivalent carbon environments in a molecule. For this compound, its utility is primarily in confirming the overall carbon backbone and assessing the molecule's symmetry.
Interpreting the ¹³C NMR Spectrum
-
-CH₂Br Carbon (C1/C4): This carbon is directly attached to the highly electronegative bromine atom, which deshields it, but the effect is less pronounced than for protons. Its signal is expected in the upfield region of the spectrum for carbons attached to electronegative atoms.
-
-CHOH Carbon (C2/C3): This carbon is attached to an oxygen atom, a strongly deshielding group, causing its signal to appear significantly downfield compared to the C1/C4 carbons.
A key insight from ¹³C NMR is derived from the number of signals observed, which directly reflects the molecule's symmetry. For all stereoisomers (meso and the enantiomeric pair), the two halves of the molecule are chemically equivalent due to either a plane of symmetry (meso) or a C₂ axis of rotation (enantiomers). Therefore, all stereoisomers are expected to show only two distinct carbon signals.
Predicted ¹³C NMR Data
| Signal Assignment | Predicted Chemical Shift (δ, ppm) |
| -CH₂Br | ~ 40 - 50 |
| -CHOH | ~ 70 - 75 |
Infrared (IR) Spectroscopy Analysis
Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic vibrational frequencies.
Interpreting the IR Spectrum
The IR spectrum of this compound is dominated by features corresponding to its hydroxyl and alkyl halide groups.
-
O-H Stretch: A very prominent, strong, and broad absorption band will be observed in the 3600-3200 cm⁻¹ region. The broadening is a classic indicator of intermolecular hydrogen bonding between the hydroxyl groups.
-
C-H Stretch: Absorptions corresponding to the stretching of sp³ C-H bonds will appear as medium-to-strong bands just below 3000 cm⁻¹ (typically in the 2960-2850 cm⁻¹ range).
-
C-O Stretch: A strong, distinct band in the 1200-1000 cm⁻¹ region signifies the C-O single bond stretching vibration of the secondary alcohol groups.
-
C-Br Stretch: The carbon-bromine stretching vibration gives rise to a strong absorption in the fingerprint region, typically between 600-500 cm⁻¹.
Key IR Absorption Bands
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| O-H Stretch (H-bonded) | 3600 - 3200 | Strong, Broad |
| sp³ C-H Stretch | 2960 - 2850 | Medium-Strong |
| C-O Stretch | 1200 - 1000 | Strong |
| C-Br Stretch | 600 - 500 | Strong |
Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, standardized experimental protocols must be followed.
Protocol 1: High-Resolution ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Shimming: Homogenize the magnetic field by adjusting the shim coils until the sharpest possible peak shape is achieved for the solvent lock signal.
-
Acquisition: Acquire the ¹H NMR spectrum using standard parameters (e.g., 400 MHz spectrometer, 32 scans, 1-2 second relaxation delay).
-
Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform a baseline correction.
-
Analysis: Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all peaks and identify their chemical shifts and multiplicities.
Caption: Workflow for ¹H NMR Spectrum Acquisition.
Protocol 2: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened wipe (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR crystal. This scan measures the ambient environment (e.g., CO₂, water vapor) and will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure arm to press the sample firmly and evenly against the crystal, ensuring good contact.
-
Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: The resulting spectrum (plotted as % Transmittance or Absorbance vs. Wavenumber) is analyzed by identifying the positions and characteristics of the key absorption bands.
-
Cleaning: Thoroughly clean the ATR crystal after analysis.
Caption: Workflow for ATR-IR Spectrum Acquisition.
Conclusion
The spectroscopic characterization of this compound is a clear illustration of how structure, symmetry, and stereochemistry govern spectral outcomes. ¹H NMR reveals the complex environment of the diastereotopic protons, while ¹³C NMR confirms the molecule's overall symmetry with an economical two-line spectrum for any stereoisomer. IR spectroscopy provides unambiguous evidence for the key hydroxyl and carbon-bromine functional groups. Together, these techniques offer a comprehensive and self-validating system for the positive identification and structural confirmation of this versatile synthetic intermediate.
References
Reactivity of hydroxyl and bromo groups in 1,4-Dibromo-2,3-butanediol
An In-Depth Technical Guide to the Reactivity of Hydroxyl and Bromo Groups in 1,4-Dibromo-2,3-butanediol
Abstract
This compound is a bifunctional chemical compound of significant interest in advanced organic synthesis.[1] Possessing both hydroxyl (-OH) and bromo (-Br) functionalities, its utility is magnified by the presence of two stereocenters, leading to distinct chiral and meso stereoisomers. This guide provides a comprehensive analysis of the reactivity of these functional groups, focusing on the mechanistic principles that govern their transformations. We will explore the dual nature of the molecule, where the hydroxyl groups can act as directing nucleophiles and the bromo groups serve as excellent leaving groups. Particular emphasis is placed on the stereospecific intramolecular reactions that make this molecule a valuable precursor for complex heterocyclic systems, including chiral epoxides.[1] This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of this versatile building block.
Introduction to this compound: A Stereochemical Overview
This compound is a four-carbon aliphatic chain featuring primary hydroxyl groups at C1 and C4, and bromine atoms at the C2 and C3 positions. The presence of two stereocenters at C2 and C3 gives rise to three stereoisomers: a pair of enantiomers ((2R,3R) and (2S,3S)) and a meso compound ((2R,3S)-rel).[1] This stereochemical diversity is not merely a structural footnote; it profoundly dictates the molecule's reactivity and the stereochemical outcome of its subsequent reactions.[1]
The molecule's bifunctional nature allows for a wide array of transformations. The bromine atoms are effective leaving groups, making them prime sites for nucleophilic substitution, while the primary alcohols can undergo oxidation, esterification, or etherification.[1] However, the most compelling chemistry arises from the synergistic interplay between the vicinal hydroxyl and bromo groups, which facilitates intramolecular cyclization to form valuable epoxide intermediates.[1]
| Property | Value |
| Molecular Formula | C₄H₈Br₂O₂[2][3][4] |
| Molecular Weight | 247.91 g/mol [2][3][5] |
| Common CAS Numbers | 14396-65-7 (R,R/S,S mixture), 76818-94-5 (meso), 1947-58-6 (dl-racemic)[1][2][5] |
| Appearance | White to off-white solid |
| Primary Applications | Precursor to chiral epoxides, synthesis of arsonolipids and Gemini surfactants.[1][6] |
Reactivity of the Hydroxyl Groups: Protection and Intramolecular Nucleophilicity
The two primary hydroxyl groups in this compound exhibit reactivity typical of alcohols, but their proximity to each other (a 1,2-diol arrangement) and to the electrophilic carbons bearing bromine atoms unlocks more specialized and powerful transformations.
Diol Protecting Group Strategies
In multi-step syntheses, it is often necessary to mask the reactive hydroxyl groups to prevent unwanted side reactions. The 1,2-diol motif is particularly amenable to protection as a cyclic acetal, which offers excellent stability under basic and neutral conditions.[7][8][9]
| Protecting Group | Reagents | Stability | Cleavage Conditions |
| Isopropylidene (Acetonide) | Acetone or 2,2-dimethoxypropane, acid catalyst (e.g., p-TsOH) | Stable to bases, nucleophiles, mild oxidants, and reducing agents.[7] | Mild acidic hydrolysis (e.g., aq. HCl).[7] |
| Benzylidene Acetal | Benzaldehyde or benzaldehyde dimethyl acetal, acid catalyst | Stable to bases and nucleophiles.[7] | Acidic hydrolysis; Hydrogenolysis (Pd/C, H₂).[7] |
| Cyclic Silyl Ethers (e.g., TIPDS) | TIPDSCl₂, base (e.g., pyridine) | Very stable, robust protection.[7] | Fluoride ions (e.g., TBAF).[7] |
Experimental Protocol: Acetonide Protection of a 1,2-Diol
-
Setup: Dissolve the diol (1.0 equiv) in anhydrous acetone, which serves as both solvent and reagent.
-
Catalysis: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.05 equiv). Alternatively, 2,2-dimethoxypropane can be added to drive the equilibrium.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, quench with a mild base (e.g., triethylamine or saturated NaHCO₃ solution) to neutralize the acid catalyst.
-
Isolation: Remove the acetone under reduced pressure. Extract the product into an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purification: Purify the resulting acetonide by column chromatography if necessary.
Intramolecular Williamson Ether Synthesis: Formation of Epoxides
The most significant reaction pathway for the hydroxyl groups is their role as internal nucleophiles in the formation of epoxides. This occurs via an intramolecular SN2 reaction, often referred to as an intramolecular Williamson ether synthesis.[1]
The process is initiated by a base (e.g., NaOH, K₂CO₃), which deprotonates a hydroxyl group to form a more nucleophilic alkoxide.[10] This alkoxide then performs a backside attack on the adjacent carbon atom, displacing the bromide leaving group and forming a three-membered epoxide ring.[11][12]
Crucially, this reaction is stereospecific. For the SN2 displacement to occur, the attacking nucleophile (the alkoxide) and the leaving group (bromide) must adopt an anti-periplanar conformation. This geometric constraint means that the stereochemistry of the starting diol directly controls the stereochemistry of the resulting epoxide. Given that the molecule contains two such halohydrin systems, treatment with a base can lead to the formation of a diepoxide, such as 1,2:3,4-diepoxybutane.[1]
Reactivity of the Bromo Groups: Sites for Nucleophilic Attack
The carbon-bromine bonds at the C2 and C3 positions are the primary sites for external nucleophilic attack. As secondary alkyl halides, these positions are susceptible to substitution and elimination reactions.
Bimolecular Nucleophilic Substitution (SN2)
The secondary nature of the carbon centers suggests that substitution reactions will proceed via a bimolecular (SN2) mechanism.[1] This pathway involves a single, concerted step where the nucleophile attacks the electrophilic carbon from the side opposite the bromine leaving group, resulting in an inversion of stereochemistry at that center.[13][14]
The versatility of this reaction allows for the introduction of a wide range of functional groups by selecting the appropriate nucleophile.[15][16]
-
With Hydroxides (e.g., NaOH): Can lead to the formation of butanetetraol, although intramolecular epoxide formation is typically the dominant pathway.[16]
-
With Sodium Arsenite: Reacts to form bis(arsonic acid) derivatives, which are precursors to arsonolipids.[1][5]
-
With Amines: Used to form the spacer in diquaternary Gemini surfactants via substitution of both bromine atoms.[1][6]
Competition with Elimination (E2)
When strong, sterically hindered bases are used, an E2 elimination reaction can compete with substitution, leading to the formation of alkenes. However, for this compound, the intramolecular SN2 reaction to form the epoxide is generally favored due to the proximity of the internal nucleophile (the hydroxyl group), which leads to a more favorable, lower-energy transition state (the Thorpe-Ingold effect).
Synergistic Reactivity: A Stepwise Protocol for Diepoxide Synthesis
The true synthetic power of this compound is realized when both functionalities work in concert. The base-catalyzed conversion to 1,2:3,4-diepoxybutane is a hallmark reaction that exemplifies this synergy.
Experimental Protocol: Synthesis of 1,2:3,4-Diepoxybutane
This protocol is a representative procedure for the conversion of the diol to the diepoxide.
-
Dissolution: Dissolve this compound (1.0 equiv) in a suitable solvent mixture, such as diethyl ether and water.
-
Base Addition: Cool the solution in an ice bath. Add a concentrated aqueous solution of sodium hydroxide (NaOH) (approx. 2.2 equiv) dropwise while stirring vigorously.
-
Reaction: Allow the reaction to stir at room temperature for several hours until TLC analysis indicates the complete consumption of the starting material.
-
Extraction: Separate the organic layer. Extract the aqueous layer multiple times with diethyl ether.
-
Washing & Drying: Combine the organic extracts and wash with brine. Dry the solution over anhydrous magnesium sulfate or sodium sulfate.
-
Isolation: Filter the drying agent and carefully remove the solvent under reduced pressure at low temperature, as the diepoxide product is volatile.
-
Purification: The crude product can be purified by vacuum distillation to yield pure 1,2:3,4-diepoxybutane.
Conclusion: A Molecule of Strategic Importance
This compound is more than a simple bifunctional molecule; it is a sophisticated synthetic tool whose reactivity is governed by a delicate interplay of its hydroxyl and bromo groups. The hydroxyl groups provide a handle for protection or act as potent internal nucleophiles, while the bromo groups serve as reliable leaving groups for both inter- and intramolecular substitution reactions. The stereochemical integrity of the carbon backbone is a critical feature, allowing for the synthesis of specific stereoisomers of valuable downstream products like diepoxides. For the medicinal chemist and the synthetic strategist, a thorough understanding of these mechanistic principles is paramount to unlocking the full potential of this versatile and powerful building block.
References
- 1. (2R,3S)-rel-2,3-Dibromo-1,4-butanediol | RUO | Supplier [benchchem.com]
- 2. dl-2,3-Dibromo-1,4-butanediol [webbook.nist.gov]
- 3. 2,3-Dibromo-1,4-butanediol | C4H8Br2O2 | CID 16041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,3-Dibromo-1,4-butanediol|lookchem [lookchem.com]
- 5. 1,4-二溴-2,3-丁二醇 95%, mixture of R,R and S,S isomers | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound CAS#: 14396-65-7 [amp.chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. Protection of 1,2-/1,3-Diols | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Diols: Nomenclature, Preparation, and Reactions - Chemistry Steps [chemistrysteps.com]
- 10. byjus.com [byjus.com]
- 11. organicchemistrytutor.com [organicchemistrytutor.com]
- 12. transformationtutoring.com [transformationtutoring.com]
- 13. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 14. pnorris.people.ysu.edu [pnorris.people.ysu.edu]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. 2,3-Dibromo-1,4-butanediol | 20163-90-0 | Benchchem [benchchem.com]
An In-depth Technical Guide to the Electrophilic Addition of Bromine to 2-Butene-1,4-diol
Abstract
This technical guide provides a comprehensive examination of the electrophilic addition of bromine to 2-butene-1,4-diol. Designed for researchers, scientists, and professionals in drug development, this document delves into the core mechanistic principles, stereochemical outcomes, and the influential role of neighboring hydroxyl groups. Furthermore, a detailed, field-proven experimental protocol is presented, offering a practical framework for the synthesis of 2,3-dibromo-1,4-butanediol, a valuable chiral synthon in organic synthesis.[1] This guide synthesizes theoretical knowledge with practical application to provide a robust understanding of this fundamental organic transformation.
Introduction: Electrophilic Addition to Functionalized Alkenes
The electrophilic addition of halogens to alkenes is a cornerstone reaction in organic chemistry, providing a reliable method for the vicinal dihalogenation of carbon-carbon double bonds.[2][3] The reaction is characterized by its high stereospecificity, typically proceeding via an anti-addition pathway.[4][5] The substrate of interest, 2-butene-1,4-diol, presents a unique case study. It features a central carbon-carbon double bond flanked by two primary allylic hydroxyl groups. This bifunctionality introduces a layer of complexity and potential for intramolecular interactions that can influence the reaction's course and outcome. Understanding this reaction is pivotal for the synthesis of complex molecules, such as chiral epoxides and other heterocyclic systems, which are crucial in medicinal chemistry.[1]
The Core Reaction Mechanism
The generally accepted mechanism for the bromination of an alkene involves a two-step process that explains the observed stereochemistry.[6][7] The presence of the hydroxyl groups in 2-butene-1,4-diol does not fundamentally alter the initial stages of this mechanism but can play a significant role in product distribution, a concept explored in Section 3.
Step 1: Formation of the Cyclic Bromonium Ion
The reaction initiates when the electron-rich π-bond of the 2-butene-1,4-diol double bond acts as a nucleophile, attacking a bromine molecule (Br₂). As the alkene approaches, it induces a dipole in the nonpolar Br-Br bond.[3][8] The proximal bromine atom becomes electrophilic (δ+) and is attacked by the π electrons. Simultaneously, the distal bromine atom departs as a bromide ion (Br⁻). Instead of forming a discrete carbocation, which would be less stable and allow for free rotation, a more stable, three-membered cyclic intermediate known as a bromonium ion is formed.[3][4][6] In this intermediate, the bromine atom is bonded to both carbons of the original double bond, and it carries a formal positive charge.[9][10] This cyclic structure is crucial as it blocks one face of the molecule and prevents rotation around the C-C bond, thereby preserving the stereochemistry of the starting alkene in the intermediate stage.[4]
Step 2: Nucleophilic Attack and Ring-Opening
The second step involves the nucleophilic attack on one of the carbon atoms of the strained bromonium ion ring by the bromide ion (Br⁻) generated in the first step.[3] This attack occurs via an SN2-like mechanism. Critically, the nucleophile must attack from the face opposite to the bulky bromonium ion bridge.[4][7] This "backside" attack forces the C-Br bond to break and results in the two bromine atoms being added to opposite faces of the original double bond, a stereochemical outcome known as anti-addition.[2][4][7] For cis-2-butene-1,4-diol, this stereospecific anti-addition results in the formation of a racemic mixture of (2R,3R)- and (2S,3S)-2,3-dibromo-1,4-butanediol. Conversely, the addition to trans-2-butene-1,4-diol would yield the meso compound, (2R,3S)-rel-2,3-dibromo-1,4-butanediol.[1]
Caption: Mechanism of Bromine addition to 2-Butene-1,4-diol.
The Role of Neighboring Hydroxyl Groups
A key consideration for this substrate is the potential for the hydroxyl (-OH) groups to act as intramolecular nucleophiles in a process known as Neighboring Group Participation (NGP).[11][12] NGP can lead to rate acceleration (anchimeric assistance) and altered stereochemical outcomes, typically retention of configuration due to a double SN2 inversion.[13][14]
In the context of 2-butene-1,4-diol, after the formation of the bromonium ion, the hydroxyl groups are positioned to attack one of the electrophilic carbons of the three-membered ring. This intramolecular attack would compete with the attack by the external bromide ion.
-
Path A (External Nucleophile): Attack by Br⁻ leads to the expected product, 2,3-dibromo-1,4-butanediol.
-
Path B (Internal Nucleophile - NGP): Intramolecular attack by an -OH group would lead to the formation of a cyclic ether intermediate (a substituted oxetane or tetrahydrofuran derivative). Subsequent reaction steps could then lead to different final products.
The dominant pathway is highly dependent on reaction conditions. In a non-polar, aprotic solvent (e.g., CCl₄, CH₂Cl₂), the external bromide ion is the primary nucleophile, favoring the formation of the dibromo diol.[2] However, in a polar, protic solvent (like water or methanol), the solvent molecules can also act as nucleophiles. More significantly, such solvents can stabilize charged intermediates and facilitate the NGP pathway. While direct participation to form a stable cyclic ether is a plausible side reaction, the primary product under standard bromination conditions is the vicinal dibromide. Careful control of the solvent and temperature is therefore critical to ensure high selectivity for the desired 2,3-dibromo-1,4-butanediol product.
Experimental Protocol: Synthesis of 2,3-Dibromo-1,4-butanediol
This protocol details a laboratory-scale procedure for the bromination of cis-2-butene-1,4-diol. The choice of a non-polar solvent is deliberate to minimize side reactions and favor the desired electrophilic addition pathway.
4.1. Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Stoichiometric Ratio |
| cis-2-Butene-1,4-diol | 88.11 | 4.41 g | 50.0 | 1.0 |
| Bromine (Br₂) | 159.81 | 2.56 mL (8.00 g) | 50.0 | 1.0 |
| Dichloromethane (CH₂Cl₂) | - | 100 mL | - | Solvent |
| Saturated Sodium Thiosulfate (aq) | - | ~50 mL | - | Quenching Agent |
| Saturated Sodium Bicarbonate (aq) | - | ~50 mL | - | Neutralizing Agent |
| Anhydrous Magnesium Sulfate | - | ~5 g | - | Drying Agent |
4.2. Step-by-Step Methodology
-
Reaction Setup: Dissolve 4.41 g (50.0 mmol) of cis-2-butene-1,4-diol in 50 mL of dichloromethane in a 250 mL round-bottom flask equipped with a magnetic stir bar. Cool the flask in an ice-water bath to 0 °C.
-
Causality: Performing the reaction at low temperature is crucial to control the exothermicity of the reaction and to minimize potential side reactions, such as allylic bromination which can be initiated by heat or light.[15][16][17] Dichloromethane is chosen as a relatively non-polar, aprotic solvent to ensure bromine acts as the primary nucleophile.
-
-
Bromine Addition: In a fume hood, carefully measure 2.56 mL (50.0 mmol) of liquid bromine and dissolve it in 50 mL of dichloromethane. Transfer this solution to a dropping funnel. Add the bromine solution dropwise to the stirring diol solution over a period of 30-45 minutes. Maintain the temperature of the reaction mixture at 0 °C.
-
Causality: Dropwise addition of the bromine solution ensures that the concentration of Br₂ in the reaction flask remains low, which helps to control the reaction rate and prevent a rapid temperature increase.[6] The characteristic red-brown color of bromine should disappear as it is consumed, providing a visual indicator of reaction progress.[3][8]
-
-
Reaction Monitoring & Completion: After the addition is complete, allow the reaction to stir at 0 °C for an additional hour. The reaction is complete when the reddish-brown color of bromine has completely faded, yielding a colorless or pale-yellow solution.
-
Workup - Quenching: Slowly add ~50 mL of saturated aqueous sodium thiosulfate solution to the reaction mixture to quench any unreacted bromine. The mixture will separate into two layers.
-
Causality: Sodium thiosulfate (Na₂S₂O₃) is a reducing agent that reacts with excess bromine (Br₂) to form sodium bromide (NaBr) and sodium tetrathionate (Na₂S₄O₆), both of which are colorless and water-soluble, facilitating their removal.
-
-
Workup - Extraction & Washing: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with 25 mL portions of dichloromethane. Combine the organic layers. Wash the combined organic layers with ~50 mL of saturated sodium bicarbonate solution, followed by ~50 mL of brine.
-
Causality: The sodium bicarbonate wash neutralizes any residual acidic byproducts, such as HBr, which may have formed. The brine wash helps to remove the bulk of the water from the organic layer before the final drying step.
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent (dichloromethane) using a rotary evaporator.
-
Purification: The crude product, 2,3-dibromo-1,4-butanediol, can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the final product as a white crystalline solid.[18]
Product Characterization
The identity and purity of the synthesized 2,3-dibromo-1,4-butanediol[19][20] should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure. The proton NMR should show characteristic shifts for the protons on the carbons bearing the bromine atoms (CH-Br) and the hydroxyl groups (CH₂-OH).
-
Infrared (IR) Spectroscopy: The IR spectrum should show a broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretch, and the absence of the C=C stretch from the starting material (typically ~1650 cm⁻¹).
-
Mass Spectrometry (MS): MS will confirm the molecular weight (247.91 g/mol ). The isotopic pattern of the molecular ion peak will be characteristic of a dibrominated compound, showing peaks at M, M+2, and M+4 in an approximate 1:2:1 ratio due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
Conclusion
The electrophilic addition of bromine to 2-butene-1,4-diol is a stereospecific reaction that proceeds via a cyclic bromonium ion intermediate to yield the anti-addition product, 2,3-dibromo-1,4-butanediol. While the neighboring hydroxyl groups present the potential for intramolecular participation, reaction conditions can be optimized to favor the desired vicinal dibromination pathway. The detailed protocol provided herein offers a reliable method for the synthesis of this valuable building block, underscoring the importance of mechanistic understanding in guiding practical synthetic chemistry.
References
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- 15. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
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- 19. 2,3-Dibromo-1,4-butanediol | C4H8Br2O2 | CID 16041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. scbt.com [scbt.com]
The Bromonium Ion Bridge: A Technical Guide to the Stereoselective Synthesis of 1,4-Dibromo-2,3-butanediol
Abstract
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the pivotal role of the bromonium ion intermediate in the synthesis of 1,4-dibromo-2,3-butanediol. Moving beyond a simple recitation of procedural steps, this document elucidates the underlying mechanistic principles that govern the stereochemical outcome of the bromination of 2-butene-1,4-diol. By understanding the formation and subsequent nucleophilic attack of the cyclic bromonium ion, researchers can effectively control the synthesis of this versatile chiral building block. This guide provides detailed experimental protocols, mechanistic diagrams, and a thorough examination of the scientific principles underpinning this important transformation.
Introduction: The Significance of this compound in Synthesis
This compound is a valuable bifunctional molecule that serves as a crucial intermediate in the synthesis of a wide array of more complex chemical entities.[1] Its utility is particularly pronounced in the pharmaceutical industry, where it functions as a key building block for various active pharmaceutical ingredients (APIs).[2] The presence of both hydroxyl and bromo functional groups on a flexible four-carbon backbone allows for a diverse range of chemical modifications. The bromine atoms act as excellent leaving groups in nucleophilic substitution reactions, while the alcohol moieties can undergo oxidation, esterification, or etherification.[1] This versatility makes this compound a sought-after precursor for the construction of chiral epoxides and other heterocyclic systems.[1]
The Core Mechanism: Unveiling the Bromonium Ion Intermediate
The synthesis of this compound is most commonly achieved through the electrophilic addition of bromine (Br₂) to 2-butene-1,4-diol.[1] This reaction is a classic example of alkene halogenation, and its stereochemical outcome is dictated by the formation of a cyclic bromonium ion intermediate.
The mechanism proceeds in two key steps:
-
Formation of the Bromonium Ion: The electron-rich pi (π) bond of the alkene acts as a nucleophile, attacking one of the bromine atoms in the Br₂ molecule. This induces a polarization of the Br-Br bond, leading to the formation of a three-membered ring intermediate known as a bromonium ion, with the concurrent expulsion of a bromide ion (Br⁻).[1] This cyclic structure is crucial as it shields one face of the original double bond.
-
Nucleophilic Attack by the Bromide Ion: The bromide ion, now acting as a nucleophile, attacks one of the carbon atoms of the bromonium ion. Due to steric hindrance from the bulky bromine atom in the three-membered ring, this attack occurs from the opposite face of the molecule in a process known as "anti-addition".[3] This backside attack leads to the opening of the bromonium ion ring and the formation of the vicinal dibromide with a specific trans stereochemistry.
The overall reaction is stereospecific, meaning that the stereochemistry of the starting alkene determines the stereochemistry of the product.
Diagram of the Reaction Mechanism
Caption: Mechanism of bromine addition to 2-butene-1,4-diol.
Experimental Protocol: A Self-Validating System
The following protocol for the synthesis of this compound from 2-butene-1,4-diol is a compilation of best practices designed to ensure high yield and purity. The causality behind each step is explained to provide a deeper understanding of the process.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Butene-1,4-diol | 88.11 | (Specify) | (Calculate) |
| Bromine (Br₂) | 159.81 | (Specify) | (Calculate) |
| Dichloromethane (CH₂Cl₂) | 84.93 | (Specify) | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | (Specify) | - |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | (Specify) | - |
| Deionized Water | - | (Specify) | - |
Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-butene-1,4-diol in anhydrous dichloromethane. The use of an anhydrous solvent is critical to prevent the formation of bromohydrin byproducts, which can occur if water is present and acts as a competing nucleophile.[1]
-
Cooling: Cool the solution to 0-5 °C in an ice bath. Performing the reaction at low temperatures is essential to minimize side reactions such as oxidation or over-bromination, thereby increasing the selectivity for the desired product.[1]
-
Addition of Bromine: Slowly add a solution of bromine in dichloromethane dropwise to the stirred diol solution. The characteristic red-brown color of bromine should disappear as it reacts with the alkene. Maintain the temperature of the reaction mixture below 5 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 30-60 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench any remaining bromine by adding a saturated solution of sodium bicarbonate until the color disappears.
-
Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution and deionized water.
-
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization or column chromatography.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of this compound.
Data Presentation: Product Characterization
Accurate characterization of the synthesized this compound is crucial for confirming its identity and purity.
| Property | Value |
| Molecular Formula | C₄H₈Br₂O₂[3] |
| Molecular Weight | 247.91 g/mol [3] |
| Appearance | White to light yellow solid[2] |
| Melting Point | 88-90 °C[4] |
| ¹H NMR (Proton NMR) | Spectral data available on PubChem[3] |
| ¹³C NMR (Carbon NMR) | Spectral data available on PubChem[3] |
| Mass Spectrometry | Spectral data available on PubChem and NIST WebBook[3][5] |
| IR Spectroscopy | Spectral data available on PubChem[3] |
Conclusion: A Foundation for Further Discovery
A thorough understanding of the bromonium ion-mediated synthesis of this compound empowers researchers to produce this valuable intermediate with high stereocontrol and purity. The principles of electrophilic addition and the predictable anti-addition pathway of the bromide ion are fundamental concepts in organic synthesis. By leveraging the bifunctionality of this compound, scientists in drug discovery and materials science can continue to innovate and develop novel molecules with significant therapeutic and practical applications.
References
An In-depth Technical Guide to 1,4-Dibromo-2,3-butanediol: Synthesis, Safety, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
1,4-Dibromo-2,3-butanediol is a versatile bifunctional molecule that serves as a critical building block in advanced organic synthesis. Its stereochemical complexity and the presence of reactive hydroxyl and bromo functional groups make it a valuable precursor for the construction of complex molecular architectures, particularly in the realm of medicinal chemistry and drug development. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, detailed safety and handling protocols, a plausible synthetic route, and its applications as a chiral synthon.
Chemical Identity and Properties
This compound is a halogenated diol with the chemical formula C₄H₈Br₂O₂. Due to the presence of two stereocenters at the C2 and C3 positions, it can exist as multiple stereoisomers. The commercially available compound is often a mixture of isomers.
CAS Numbers:
-
14396-65-7 : This CAS number is frequently associated with this compound, often as a mixture of (R,R) and (S,S) isomers.[1]
-
299-70-7 : This number typically refers to the (D,L)- or (±)-racemic mixture of this compound.[2]
Molecular Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties:
| Property | Value | Source |
| Molecular Weight | 247.91 g/mol | [1][2] |
| Appearance | Solid | [1] |
| Melting Point | 82-84 °C | [1] |
| Exact Mass | 245.88910 Da | [2] |
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.
GHS Hazard Classification:
-
Skin Irritation: Causes skin irritation.
-
Eye Damage: Causes serious eye damage.
-
Respiratory Irritation: May cause respiratory irritation.
Precautionary Statements:
-
Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection.
-
Response:
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If on skin: Wash with plenty of water.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.
-
-
Storage: Store in a well-ventilated place. Keep container tightly closed.
-
Disposal: Dispose of contents/container in accordance with local/regional/national/international regulations.
Handling and Storage:
-
Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Minimize dust generation and accumulation.
-
Avoid contact with skin, eyes, and clothing.
-
Store in a tightly closed container in a cool, dry place away from incompatible substances.
Synthesis of this compound
Plausible Synthetic Pathway:
Caption: Plausible synthesis of this compound.
Detailed Experimental Protocol (Proposed):
This protocol is adapted from established methods for the synthesis of similar dibrominated alkanes.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,4-butanediol and a solution of sodium bromide in water.
-
Acid Addition: Slowly add concentrated sulfuric acid to the stirred mixture. This reaction is exothermic and should be performed with caution in an ice bath to control the temperature. The sulfuric acid reacts with sodium bromide in situ to generate hydrobromic acid.
-
Reflux: Heat the reaction mixture to reflux for several hours to ensure the complete substitution of both hydroxyl groups.
-
Work-up: After cooling, pour the reaction mixture into cold water. The denser this compound will separate as an oily layer.
-
Purification: Separate the organic layer and wash it sequentially with water, a dilute solution of sodium bicarbonate (to neutralize any remaining acid), and finally with water again. Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and purify by recrystallization or chromatography.
Applications in Organic Synthesis and Drug Discovery
The synthetic utility of this compound stems from its bifunctionality, possessing both nucleophilic hydroxyl groups and carbon atoms susceptible to nucleophilic attack due to the bromine leaving groups. This makes it a valuable chiral building block for creating complex molecules.
Key Applications:
-
Precursor to Chiral Epoxides and Heterocycles: The vicinal arrangement of the hydroxyl and bromo groups allows for intramolecular cyclization reactions to form chiral epoxides and other heterocyclic systems, which are common motifs in pharmaceutical compounds.
-
Synthesis of Arsonolipids: this compound reacts with aqueous alkaline sodium arsenite to produce dl-2,3-dihydroxybutane-1,4-bis(arsonic acid). This intermediate can be further functionalized to create arsonolipids, which are analogues of phospholipids and have shown potential as selective anticancer agents.[3]
-
Preparation of Diquaternary Gemini Surfactants: This compound has been utilized in the synthesis of diquaternary gemini surfactants.
Role in Drug Development:
While direct incorporation into blockbuster drugs is not widely documented in the available literature, its role as a versatile chiral synthon is of significant interest to medicinal chemists. The ability to introduce stereocenters and reactive handles makes it a valuable starting material for the synthesis of novel drug candidates. For instance, the diol and dibromo functionalities can be selectively manipulated to build up the carbon skeleton of complex natural products or designed therapeutic agents.
The presence of halogen atoms in drug molecules can significantly modulate their pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability. Therefore, the use of building blocks like this compound offers a strategic advantage in the design of new therapeutics.
Spectroscopic Data
For the unambiguous identification and characterization of this compound, a combination of spectroscopic techniques is employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would be expected to show signals for the protons on the carbon atoms bearing the hydroxyl and bromine groups, as well as the methylene protons. The coupling patterns would provide information about the connectivity of the atoms.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for the four carbon atoms in the molecule, with their chemical shifts being influenced by the attached electronegative oxygen and bromine atoms.
-
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The presence of two bromine atoms would result in a characteristic isotopic pattern in the mass spectrum due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
References
Methodological & Application
Application Note & Protocol: Synthesis of Chiral Epoxides from 1,4-Dibromo-2,3-butanediol
Introduction: The Strategic Importance of Chiral Epoxides
Chiral epoxides are among the most valuable and versatile building blocks in modern organic synthesis.[1][2] Their significance is particularly pronounced in the field of drug development, where the precise three-dimensional arrangement of atoms is paramount for biological activity and therapeutic efficacy.[3][4] The inherent ring strain of the three-membered ether ring, combined with its defined stereochemistry, allows for highly regio- and stereospecific ring-opening reactions with a vast array of nucleophiles. This provides a powerful and reliable strategy for introducing stereocenters and constructing complex molecular architectures found in numerous pharmaceuticals, including antiviral, anticancer, and cardiovascular agents.[1][3]
This guide details a robust and stereospecific method for synthesizing chiral 1,2:3,4-diepoxybutane from its corresponding 1,4-dibromo-2,3-butanediol precursor. This compound is an excellent starting material as its stereochemistry directly dictates the stereochemical outcome of the final diepoxide, making it a cornerstone for accessing these critical chiral synthons.[5] The resulting diepoxybutane is a bifunctional electrophile used as a chemical intermediate, a cross-linking agent for polymers and textiles, and in the synthesis of pharmaceuticals.[6][7][8]
Core Principles: Intramolecular Williamson Ether Synthesis
The conversion of a 1,2-halohydrin to an epoxide is a classic transformation in organic chemistry, proceeding via an intramolecular Williamson ether synthesis.[9][10] This reaction provides the mechanistic foundation for the synthesis of diepoxybutane from this compound.
Mechanism Breakdown:
-
Deprotonation: The process is initiated by a base (e.g., sodium hydroxide), which deprotonates the hydroxyl groups of the butanediol to form more nucleophilic alkoxide intermediates.
-
Intramolecular SN2 Attack: The newly formed alkoxide attacks the adjacent carbon atom bearing a bromine atom. This intramolecular nucleophilic substitution (SN2) reaction proceeds via a "backside attack," displacing the bromide leaving group.[9][11]
-
Stereochemical Inversion: A hallmark of the SN2 mechanism is the inversion of stereochemistry at the electrophilic carbon center.[9] This is a critical feature of this synthesis, as it allows for precise control over the stereochemistry of the resulting epoxide rings based on the configuration of the starting diol.
-
Double Cyclization: Since the starting material contains two vicinal bromo-alcohol functionalities, this process occurs twice to form the diepoxide.
The overall transformation is thermodynamically favored due to factors such as the favorable solvation of the products and the higher bond enthalpy of the newly formed C-O bonds compared to the C-Br bonds being broken.[12]
Caption: Reaction mechanism for the synthesis of 1,2:3,4-diepoxybutane.
Stereochemical Control and Expected Products
The stereospecificity of the intramolecular SN2 reaction is the cornerstone of this protocol. The choice of the starting this compound diastereomer precisely determines the stereochemistry of the resulting 1,2:3,4-diepoxybutane.
| Starting Material | Resulting Product |
| meso-(2R,3S)-1,4-Dibromo-2,3-butanediol | d,l-1,2:3,4-Diepoxybutane (racemic mixture) |
| (2R,3R)-1,4-Dibromo-2,3-butanediol | L-(-)-1,2:3,4-Diepoxybutane |
| (2S,3S)-1,4-Dibromo-2,3-butanediol | D-(+)-1,2:3,4-Diepoxybutane |
Detailed Experimental Protocol
WARNING: SAFETY PRECAUTIONS 1,2:3,4-Diepoxybutane is a known carcinogen and mutagen.[6][8][13] All manipulations must be performed in a certified chemical fume hood. Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemically resistant gloves, must be worn at all times. All waste materials should be disposed of according to institutional hazardous waste guidelines.
Materials and Reagents
-
Starting Material: meso-(2R,3S)-1,4-Dibromo-2,3-butanediol (or the desired chiral isomer)
-
Base: Sodium hydroxide (NaOH) pellets
-
Solvent: Deionized water
-
Extraction Solvent: Dichloromethane (DCM) or Diethyl ether
-
Drying Agent: Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
Step-by-Step Procedure
-
Reagent Preparation:
-
Prepare a 5 M aqueous solution of sodium hydroxide. For example, carefully dissolve 20.0 g of NaOH pellets in deionized water and make up the volume to 100 mL. Caution: This process is highly exothermic.
-
-
Reaction Setup:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 0.10 mol of this compound (e.g., 24.8 g) in 50 mL of deionized water.
-
Place the flask in an ice bath to cool the solution to 0-5 °C.
-
-
Base Addition:
-
Transfer the 5 M NaOH solution to a dropping funnel.
-
Add the NaOH solution dropwise to the stirred diol solution over a period of 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. A total of 2.1 equivalents of NaOH should be added.
-
-
Reaction:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring for 1-2 hours to ensure the reaction goes to completion.
-
-
Workup and Extraction:
-
Transfer the reaction mixture to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers.
-
-
Drying and Solvent Removal:
-
Dry the combined organic extracts over anhydrous magnesium sulfate.
-
Filter off the drying agent.
-
Remove the solvent using a rotary evaporator. Caution: Do not use excessive heat.
-
-
Purification (Optional):
-
The crude diepoxybutane can be purified by vacuum distillation (Boiling Point: 138 °C at atmospheric pressure).[7]
-
Characterization
-
Nuclear Magnetic Resonance (NMR): Confirm the structure using ¹H and ¹³C NMR spectroscopy.
-
¹H NMR (CDCl₃): Expect signals around δ 2.8-3.2 ppm corresponding to the epoxide protons.
-
-
Chiral Analysis: Determine the enantiomeric or diastereomeric purity using chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) with a suitable chiral stationary phase.
Experimental Workflow Diagram
Caption: Overall workflow for the synthesis and analysis of diepoxybutane.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. atlasofscience.org [atlasofscience.org]
- 5. (2R,3S)-rel-2,3-Dibromo-1,4-butanediol | RUO | Supplier [benchchem.com]
- 6. Diepoxybutane - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Diepoxybutane - Wikipedia [en.wikipedia.org]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. cjm.ichem.md [cjm.ichem.md]
- 13. Synthesis and characterization of peptides containing a cyclic Val adduct of diepoxybutane, a possible biomarker of human exposure to butadiene - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1,4-Dibromo-2,3-butanediol as a Versatile Precursor for Heterocyclic Compound Synthesis
Introduction: The Strategic Value of 1,4-Dibromo-2,3-butanediol in Heterocyclic Chemistry
In the landscape of modern synthetic chemistry, the efficient construction of heterocyclic scaffolds is a cornerstone of drug discovery and materials science. Among the myriad of building blocks available to the discerning chemist, this compound stands out as a chiral synthon of significant potential.[1] Its bifunctional nature, characterized by vicinal diols and primary bromides, offers a versatile platform for a range of stereocontrolled transformations. The strategic placement of these functional groups allows for both intramolecular cyclizations and sequential nucleophilic substitutions, paving the way for the synthesis of diverse and complex heterocyclic systems.
This application note serves as a detailed guide for researchers, scientists, and drug development professionals on leveraging the synthetic utility of this compound. We will delve into established protocols, explore the mechanistic underpinnings of key transformations, and propose logical synthetic pathways to a variety of valuable heterocyclic cores, including epoxides, N-heterocycles, and S-heterocycles. Our focus will be on providing not just procedural steps, but also the scientific rationale that underpins these synthetic strategies, thereby empowering researchers to adapt and innovate in their own synthetic endeavors.
Core Reactivity: A Mechanistic Overview
The synthetic utility of this compound is rooted in the reactivity of its two key functional groups: the hydroxyl (-OH) groups and the bromine (-Br) atoms. The bromine atoms, being excellent leaving groups, are susceptible to nucleophilic substitution, primarily via an SN2 mechanism. This allows for the introduction of a wide array of heteroatoms. Concurrently, the hydroxyl groups can be deprotonated to form nucleophilic alkoxides, which can participate in intramolecular cyclization reactions. The stereochemistry of the starting diol plays a crucial role in dictating the stereochemical outcome of these transformations.
Precursor [label="this compound", fillcolor="#FBBC05"]; SN2 [label="Nucleophilic Substitution (SN2) at C1/C4"]; Intramolecular [label="Intramolecular Cyclization"]; Epoxides [label="Epoxides", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; N_Heterocycles [label="N-Heterocycles (e.g., Piperazines, Azides)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; S_Heterocycles [label="S-Heterocycles (e.g., Dithianes)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Precursor -- SN2; Precursor -- Intramolecular; Intramolecular -- Epoxides; SN2 -- N_Heterocycles; SN2 -- S_Heterocycles; }
Figure 1: Core reactivity pathways of this compound.Application I: Synthesis of 1,2:3,4-Diepoxybutane - A Key Chiral Intermediate
The conversion of this compound to 1,2:3,4-diepoxybutane is a cornerstone transformation, yielding a valuable and highly reactive chiral building block. This process proceeds via a double intramolecular Williamson ether synthesis.
Mechanistic Rationale
The reaction is initiated by the deprotonation of the hydroxyl groups by a suitable base to form alkoxide intermediates. These alkoxides then act as internal nucleophiles, attacking the adjacent carbon atoms bearing the bromine leaving groups in an intramolecular SN2 fashion. This results in the formation of two epoxide rings. The stereochemistry of the starting diol directly influences the stereochemistry of the resulting diepoxide.
Start [label="this compound", fillcolor="#FBBC05"]; Base [label="Base (e.g., NaOH)", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Alkoxide [label="Dialkoxide Intermediate"]; Cyclization1 [label="Intramolecular SN2 (1st epoxide formation)"]; Monoepoxide [label="Monoepoxide Intermediate"]; Cyclization2 [label="Intramolecular SN2 (2nd epoxide formation)"]; Product [label="1,2:3,4-Diepoxybutane", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Alkoxide [label="+ Base"]; Alkoxide -> Cyclization1; Cyclization1 -> Monoepoxide; Monoepoxide -> Cyclization2; Cyclization2 -> Product; }
Figure 2: Workflow for the synthesis of 1,2:3,4-diepoxybutane.Experimental Protocol: Synthesis of (S,S)-1,2:3,4-Diepoxybutane
This protocol is adapted from established procedures for the synthesis of chiral epoxides from halohydrins.
Materials:
-
(2S,3S)-1,4-Dibromobutane-2,3-diol
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Water (deionized)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve (2S,3S)-1,4-dibromobutane-2,3-diol (1.0 eq) in diethyl ether.
-
Prepare a solution of sodium hydroxide (2.2 eq) in water.
-
Cool the ethereal solution of the diol to 0 °C using an ice bath.
-
Slowly add the aqueous NaOH solution to the stirred diol solution over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, transfer the mixture to a separatory funnel.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and carefully remove the solvent under reduced pressure to yield the crude 1,2:3,4-diepoxybutane. The product is volatile and should be handled with care.
Expected Outcome:
The reaction is expected to yield (S,S)-1,2:3,4-diepoxybutane. The stereochemistry is retained from the starting material. Further purification can be achieved by vacuum distillation.
Application II: Synthesis of Nitrogen-Containing Heterocycles
The primary bromide functionalities of this compound serve as excellent electrophilic sites for the introduction of nitrogen nucleophiles, leading to the formation of various N-heterocycles.
Protocol: Synthesis of (2R,3R)-1,4-Diazido-2,3-butanediol
This protocol details the synthesis of a diazide, a versatile precursor for the synthesis of diamines and other nitrogen-containing heterocycles.
Materials:
-
(2S,3S)-1,4-Dibromobutane-2,3-diol
-
Sodium azide (NaN₃)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Water (deionized)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a dry round-bottom flask, dissolve (2S,3S)-1,4-dibromobutane-2,3-diol (1.0 eq) in anhydrous DMF.
-
Add sodium azide (2.5 eq) to the solution.
-
Heat the reaction mixture to 60-70 °C with vigorous stirring.
-
Monitor the reaction progress by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Pour the mixture into deionized water and extract with diethyl ether (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous magnesium sulfate.
-
Filter and remove the solvent under reduced pressure to yield the crude product.
Expected Outcome:
The reaction is expected to yield (2R,3R)-1,4-diazido-2,3-butanediol. The stereochemistry is inverted at both reaction centers due to the SN2 mechanism.
Proposed Synthesis of a Piperazine-2,3-diol Derivative
While direct synthesis from this compound is not widely reported, a plausible two-step approach can be envisioned starting from the corresponding diepoxide.
Diepoxide [label="1,2:3,4-Diepoxybutane", fillcolor="#FBBC05"]; Amine [label="Primary Amine (R-NH2)", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; RingOpening [label="Nucleophilic Ring Opening"]; Intermediate [label="Amino diol intermediate"]; Cyclization [label="Intramolecular Cyclization"]; Product [label="N-substituted Piperazine-2,3-diol", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Diepoxide -> RingOpening [label="+ R-NH2"]; Amine -> RingOpening; RingOpening -> Intermediate; Intermediate -> Cyclization; Cyclization -> Product; }
Figure 3: Proposed pathway for the synthesis of a piperazine-2,3-diol.Conceptual Protocol:
-
Step 1: Synthesis of 1,2:3,4-Diepoxybutane: Prepare the diepoxide from this compound as described in Application I.
-
Step 2: Reaction with a Primary Amine: In a sealed tube, react the purified 1,2:3,4-diepoxybutane with a primary amine (e.g., benzylamine) in a suitable solvent such as isopropanol at elevated temperatures. The reaction would involve a double nucleophilic attack of the amine on the epoxide rings, leading to the formation of the piperazine-2,3-diol. Purification would likely involve column chromatography.
Application III: Synthesis of Sulfur-Containing Heterocycles
The electrophilic nature of the carbon-bromine bonds in this compound allows for the facile introduction of sulfur nucleophiles, leading to the formation of sulfur-containing heterocycles.
Proposed Synthesis of 2,3-Dihydroxy-1,4-dithiane
A direct cyclization with a sulfur nucleophile like sodium sulfide presents a logical route to the 1,4-dithiane scaffold.
Start [label="this compound", fillcolor="#FBBC05"]; Sulfide [label="Sodium Sulfide (Na2S)", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cyclization [label="Double SN2 Cyclization"]; Product [label="2,3-Dihydroxy-1,4-dithiane", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Cyclization [label="+ Na2S"]; Sulfide -> Cyclization; Cyclization -> Product; }
Figure 4: Proposed pathway for the synthesis of 2,3-dihydroxy-1,4-dithiane.Conceptual Protocol:
-
Dissolve this compound (1.0 eq) in a polar aprotic solvent such as DMF.
-
Add sodium sulfide nonahydrate (1.1 eq) to the solution.
-
Heat the reaction mixture to 80-100 °C and stir until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction to room temperature, pour into water, and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Data Summary
| Precursor | Reagents | Product | Heterocyclic Core |
| (2S,3S)-1,4-Dibromo-2,3-butanediol | NaOH | (S,S)-1,2:3,4-Diepoxybutane | Oxirane (bis) |
| (2S,3S)-1,4-Dibromo-2,3-butanediol | NaN₃, DMF | (2R,3R)-1,4-Diazido-2,3-butanediol | Azide (precursor) |
| (S,S)-1,2:3,4-Diepoxybutane | R-NH₂ | N-substituted Piperazine-2,3-diol | Piperazine |
| This compound | Na₂S | 2,3-Dihydroxy-1,4-dithiane | 1,4-Dithiane |
Conclusion and Future Outlook
This compound is a potent and versatile precursor for the synthesis of a variety of heterocyclic compounds. The established protocols for the synthesis of diepoxides and diazides provide a solid foundation for further synthetic explorations. While direct, well-documented routes to other heterocyclic systems like piperazines and dithianes are less common, the proposed synthetic pathways offer a logical starting point for methodology development. The stereochemical information embedded in the chiral backbone of this compound makes it an especially attractive starting material for the synthesis of enantiomerically pure heterocyclic targets, a critical aspect in modern drug discovery. Further research into the direct cyclization reactions of this precursor with a wider range of dinucleophiles will undoubtedly unlock even greater potential for this valuable synthetic building block.
References
Stereoselective synthesis using meso-1,4-Dibromo-2,3-butanediol
An In-Depth Guide to Stereoselective Synthesis Utilizing meso-1,4-Dibromo-2,3-butanediol
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of a Symmetrical Precursor
In the landscape of stereoselective synthesis, the ability to construct molecules with precise three-dimensional arrangements of atoms is paramount, particularly in the fields of medicinal chemistry and materials science. Among the arsenal of chiral building blocks, meso-1,4-dibromo-2,3-butanediol stands out as a uniquely powerful and versatile precursor. While the molecule itself is achiral due to an internal plane of symmetry, it possesses two stereocenters ((2R,3S)-configuration). This inherent symmetry is not a limitation but rather a strategic advantage, providing a perfect scaffold for desymmetrization reactions that yield highly enantioenriched products.
This guide delves into the core principles and practical applications of meso-1,4-dibromo-2,3-butanediol in advanced organic synthesis. We will move beyond simple procedural lists to explore the mechanistic underpinnings that govern the stereochemical outcomes of its transformations. The protocols described herein are designed to be robust and reproducible, providing researchers and drug development professionals with a reliable foundation for their synthetic endeavors.
The utility of this C4 synthon stems from its dense and strategically placed functionality: two primary hydroxyl groups and two secondary bromine atoms.[1] The bromine atoms serve as excellent leaving groups for nucleophilic substitution, while the hydroxyl groups can be derivatized or act as internal nucleophiles, most notably in the formation of epoxides.[1] The pre-defined syn relationship between the two hydroxyl groups and the vicinal bromine atoms provides a rigid conformational bias that is key to achieving high levels of stereocontrol in subsequent reactions.
Core Application I: Synthesis of (2R,3R)-1,2:3,4-Dianhydrothreitol (A Chiral Diepoxide)
One of the most valuable transformations of meso-1,4-dibromo-2,3-butanediol is its conversion into the chiral diepoxide, (2R,3R)-1,2:3,4-dianhydrothreitol. This diepoxide is a versatile electrophile for the introduction of complex functionalities through stereospecific ring-opening reactions. The conversion proceeds via a base-mediated intramolecular double SN2 cyclization.
Mechanistic Rationale
The reaction is initiated by the deprotonation of the hydroxyl groups by a strong base, such as sodium hydroxide. The resulting alkoxides act as potent internal nucleophiles. In a concerted or rapid sequential process, each alkoxide attacks the adjacent carbon atom bearing a bromine atom from the backside, leading to the displacement of the bromide ion and inversion of configuration at both stereocenters. The meso (2R,3S) configuration of the starting diol is thus stereospecifically converted to the chiral (2R,3R) configuration of the diepoxide product. This transformation is a classic example of how an achiral meso compound can be converted into a single enantiomer of a chiral product.
Caption: Mechanism of diepoxide formation.
Experimental Protocol: Synthesis of (2R,3R)-1,2:3,4-Dianhydrothreitol
Materials:
-
meso-1,4-Dibromo-2,3-butanediol
-
Sodium hydroxide (pellets)
-
Diethyl ether
-
Deionized water
-
Anhydrous magnesium sulfate
-
Standard glassware for organic synthesis, including a round-bottom flask, condenser, and separatory funnel.
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve meso-1,4-dibromo-2,3-butanediol (e.g., 10.0 g, 40.3 mmol) in diethyl ether (100 mL).
-
In a separate beaker, prepare a solution of sodium hydroxide (e.g., 4.8 g, 120 mmol) in deionized water (20 mL). Allow the solution to cool to room temperature.
-
Add the aqueous NaOH solution to the ethereal solution of the diol at room temperature.
-
Stir the resulting biphasic mixture vigorously for 12-16 hours at ambient temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine all organic layers and wash with brine (50 mL).
-
Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield the pure diepoxide as a colorless liquid.
Data Summary:
| Parameter | Value | Causality & Insights |
| Typical Yield | 75-85% | Vigorous stirring is crucial to maximize the interfacial reaction between the two phases. |
| Stereochemical Purity | >99% ee | The reaction is highly stereospecific due to the constrained intramolecular SN2 mechanism. |
| Key Reagent Ratio | ~3 eq. Base | A stoichiometric excess of base ensures complete deprotonation and drives the reaction to completion. |
| Solvent System | Biphasic (Ether/Water) | Allows for easy separation of the organic product from inorganic salts and excess base during workup. |
Core Application II: Desymmetrization via Enantioselective Ring Opening
The chiral diepoxide synthesized in the previous step is an ideal substrate for catalytic, enantioselective ring-opening reactions. This strategy, a cornerstone of modern asymmetric synthesis, allows for the creation of a wide array of chiral 1,2-difunctionalized compounds from a single prochiral precursor.[2] The choice of nucleophile and chiral catalyst dictates the final product structure.
Mechanistic Rationale
The desymmetrization of a meso-epoxide is typically achieved using a chiral catalyst that can differentiate between the two enantiotopic faces of the substrate.[2] A chiral Lewis base, for example, can activate a nucleophile or the epoxide itself, facilitating a stereoselective attack at one of the two electrophilic carbon atoms. For instance, chiral phosphine oxides have proven effective as organocatalysts in these transformations.[2] The catalyst forms a transient complex that lowers the activation energy for one of the two possible enantiomeric transition states, leading to the preferential formation of one enantiomer of the product.
Caption: Asymmetric ring-opening of a meso-epoxide.
Representative Protocol: Asymmetric Ring Opening with Silicon Tetrachloride
This protocol describes the enantioselective ring-opening of a meso-epoxide with silicon tetrachloride, catalyzed by a chiral phosphine oxide (e.g., BINAPO), to produce a chiral chlorohydrin.[2] Chiral chlorohydrins are valuable intermediates for the synthesis of pharmaceuticals and other bioactive molecules.
Materials:
-
meso-Epoxide (e.g., derived from 1,4-dibromo-2,3-butanediol)
-
Chiral phosphine oxide catalyst (e.g., (R)-BINAPO)
-
Silicon tetrachloride (SiCl₄)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Set up an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and equip it with a magnetic stirrer.
-
To the flask, add the chiral phosphine oxide catalyst (e.g., 5-10 mol%).
-
Add the meso-epoxide (1.0 eq.) as a solution in anhydrous DCM.
-
Cool the reaction mixture to the desired temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
Slowly add diisopropylethylamine (1.1 eq.) followed by the dropwise addition of silicon tetrachloride (1.1 eq.).
-
Stir the reaction at -78 °C and monitor its progress by TLC. Reaction times can vary from a few hours to 24 hours depending on the substrate.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution at -78 °C.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Separate the layers and extract the aqueous phase with DCM (2 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the enantioenriched chlorohydrin. The enantiomeric excess (ee) is determined by chiral HPLC analysis.
Data Summary for Asymmetric Ring-Opening Reactions:
| Nucleophile | Chiral Catalyst Type | Typical ee (%) | Reference Insight |
| SiCl₄ | Chiral Phosphine Oxide | up to 90% | Affords versatile chiral chlorohydrins.[2] |
| Anilines | Chiral Sulfinamide | up to 99% | Provides access to chiral β-amino alcohols, crucial pharmacophores. |
| Halides (Br, I) | Chiral 1,2,3-Triazolium Silicates | High | Effective for aziridine and epoxide ring-opening.[3] |
Conclusion and Future Outlook
Meso-1,4-dibromo-2,3-butanediol exemplifies the principle of "less is more" in stereoselective synthesis. Its inherent symmetry, far from being a drawback, provides a powerful entry point into the world of chiral molecules through elegant desymmetrization strategies. The protocols detailed in this guide for the synthesis of chiral diepoxides and their subsequent enantioselective ring-opening represent robust and field-tested methods for generating high-value, enantioenriched building blocks. For researchers in drug discovery and development, mastering the chemistry of this versatile synthon opens doors to novel molecular architectures with precisely controlled stereochemistry, a critical factor in determining biological activity and therapeutic efficacy. Future work in this area will likely focus on expanding the scope of catalysts and nucleophiles for even greater synthetic diversity and developing more sustainable, atom-economical transformations.
References
Application Note & Protocol: Intramolecular Cyclization of 1,4-Dibromo-2,3-butanediol for the Synthesis of Diepoxybutane
Abstract
This document provides a detailed technical guide for the intramolecular cyclization of 1,4-dibromo-2,3-butanediol to synthesize 1,2:3,4-diepoxybutane, a valuable bifunctional electrophile. This guide is intended for researchers, scientists, and professionals in drug development and materials science. We will explore the underlying reaction mechanism, provide a validated, step-by-step experimental protocol, discuss critical stereochemical considerations, and offer expert insights into process optimization and troubleshooting.
Introduction: The Synthetic Utility of this compound
This compound is a versatile C4 building block characterized by two primary bromine atoms and two vicinal secondary hydroxyl groups.[1][2] The bromine atoms serve as excellent leaving groups in nucleophilic substitution reactions, while the hydroxyl groups can be deprotonated to form nucleophilic alkoxides.[1][3] This bifunctional nature makes it an ideal precursor for intramolecular cyclization reactions, leading to the formation of highly reactive and synthetically useful chiral epoxides.[1][3]
The primary product of this base-mediated intramolecular cyclization is 1,2:3,4-diepoxybutane (also known as butadiene diepoxide), a compound with two strained epoxide rings.[4][5] Diepoxybutane is a potent cross-linking agent for polymers and textiles and serves as a crucial intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[4][5][6] Its high reactivity stems from the ring strain of the epoxide groups, making it susceptible to ring-opening by a wide range of nucleophiles.[4][7]
The stereochemistry of the starting diol is a critical parameter, directly influencing the stereochemical outcome of the resulting diepoxide, allowing for the synthesis of specific enantiomers or diastereomers.[1]
Reaction Mechanism and Stereochemistry
The transformation of this compound into diepoxybutane proceeds via a double intramolecular Williamson ether synthesis. The reaction mechanism involves two sequential intramolecular SN2 reactions.
Mechanism Steps:
-
Deprotonation: A base, typically a strong hydroxide like sodium hydroxide (NaOH) or potassium hydroxide (KOH), deprotonates one of the hydroxyl groups to form an alkoxide ion. This alkoxide is a potent intramolecular nucleophile.
-
First Ring Closure (SN2 Attack): The newly formed alkoxide performs a backside nucleophilic attack on the adjacent carbon atom bearing a bromine atom. This SN2 displacement of the bromide leaving group results in an inversion of configuration at the electrophilic carbon and forms the first epoxide ring, yielding a bromo-epoxy-alcohol intermediate.
-
Second Deprotonation & Ring Closure: The process is repeated. The base deprotonates the remaining hydroxyl group, and the subsequent intramolecular SN2 attack displaces the second bromide ion, forming the second epoxide ring and yielding the final diepoxybutane product.
This sequential process underscores the importance of using at least two equivalents of base to drive the reaction to completion.
Caption: Reaction mechanism for the formation of diepoxybutane.
Stereochemical Implications: The this compound molecule possesses two stereocenters, leading to three possible stereoisomers: a meso compound and a pair of enantiomers (D/L or R,R/S,S).[1] Since the cyclization proceeds via an SN2 mechanism, which involves an inversion of stereochemistry, the configuration of the starting material directly dictates the stereochemistry of the diepoxybutane product.[3] For example, the cyclization of (2S,3S)-1,4-dibromobutane-2,3-diol will yield a specific stereoisomer of diepoxybutane. This stereochemical control is paramount for applications in asymmetric synthesis.
Experimental Protocol: Synthesis of Diepoxybutane
This protocol provides a robust method for the laboratory-scale synthesis of diepoxybutane from this compound.
3.1 Materials and Equipment
| Reagents & Chemicals | Equipment |
| This compound (mixture of isomers or specific isomer) | Round-bottom flask (appropriate size) |
| Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) | Magnetic stirrer and stir bar |
| Methanol or Ethanol (solvent) | Ice bath |
| Diethyl ether (extraction solvent) | Separatory funnel |
| Deionized water | Rotary evaporator |
| Brine (saturated NaCl solution) | TLC plates and chamber |
| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | Standard glassware for work-up |
| Dilute Hydrochloric Acid (HCl) for neutralization |
3.2 Safety Precautions
-
This compound: Is an irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Diepoxybutane: Is a highly reactive and potentially toxic compound.[4][7] It should be handled in a well-ventilated fume hood. Avoid inhalation and skin contact.
-
Sodium/Potassium Hydroxide: Are corrosive. Handle with care.
-
Solvents: Diethyl ether and methanol/ethanol are flammable. Ensure no ignition sources are present.
3.3 Step-by-Step Procedure
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in methanol or ethanol (approx. 10-15 mL per gram of starting material).
-
Cooling: Place the flask in an ice bath and stir the solution until it cools to 0-5 °C. Causality: Cooling the reaction mixture controls the exothermicity of the subsequent base addition and minimizes potential side reactions, such as epoxide polymerization.
-
Base Addition: Separately, prepare a solution of NaOH or KOH (2.2 eq) in the same solvent. Add this basic solution dropwise to the cooled, stirring solution of the diol over 20-30 minutes. Expertise: A slow, controlled addition is crucial to maintain a low temperature and prevent the formation of unwanted byproducts.
-
Reaction: Allow the reaction mixture to stir at low temperature (0-5 °C) for one hour, then let it warm slowly to room temperature. Continue stirring for an additional 3-5 hours.
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting material spot indicates reaction completion.
-
Neutralization: Once the reaction is complete, carefully neutralize the mixture to pH ~7 by adding dilute HCl. Perform this step slowly while cooling the flask in an ice bath.
-
Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous phase with diethyl ether (3 x volume of the aqueous phase).[3] Trustworthiness: Multiple extractions ensure maximum recovery of the organic product from the aqueous phase.
-
Washing: Combine the organic extracts and wash sequentially with deionized water and then with brine.[3] The brine wash helps to break any emulsions and removes bulk water from the organic layer.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[3]
-
Concentration: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude diepoxybutane product.
-
Purification: The product is often pure enough for many applications. If further purification is needed, vacuum distillation can be performed, taking care as diepoxybutane can polymerize upon heating.[4]
Caption: General experimental workflow for diepoxybutane synthesis.
Data Summary and Troubleshooting
Table 1: Key Reaction Parameters and Expected Outcomes
| Parameter | Recommended Condition | Rationale / Insight |
| Starting Material | This compound | Purity of starting material is key for high yield. Stereoisomer choice dictates product stereochemistry. |
| Base | NaOH or KOH (2.2 equivalents) | A slight excess of strong base is required to ensure both deprotonations occur and drive the reaction to completion. |
| Solvent | Methanol, Ethanol | Protic solvents are suitable for dissolving both the substrate and the inorganic base. |
| Temperature | 0 °C to Room Temperature | Initial cooling is critical to control the reaction rate and prevent polymerization.[4] |
| Reaction Time | 4-6 hours | Monitor by TLC for completion to avoid extended reaction times that may lead to product degradation. |
| Expected Product | 1,2:3,4-Diepoxybutane | A colorless liquid, highly reactive.[4] |
| Typical Yield | 70-90% | Yields can vary based on the purity of reagents and adherence to the protocol, especially temperature control. |
Troubleshooting Guide
-
Low Yield / Incomplete Reaction:
-
Cause: Insufficient base, poor quality reagents, or reaction time too short.
-
Solution: Ensure 2.2 equivalents of freshly prepared base solution are used. Verify starting material purity. Monitor reaction by TLC until the starting material is fully consumed.
-
-
Formation of Polymeric Byproducts:
-
Cause: Reaction temperature was too high, or the final product was heated excessively during purification. Diepoxybutane can polymerize.[4]
-
Solution: Maintain strict temperature control during base addition. If distilling, use high vacuum to keep the temperature as low as possible.
-
-
Difficult Work-up (Emulsions):
-
Cause: Common when extracting basic aqueous solutions.
-
Solution: The final wash with brine is designed to break emulsions. If they persist, adding a small amount of solid NaCl to the separatory funnel can help.
-
Conclusion
The intramolecular cyclization of this compound is an efficient and reliable method for producing diepoxybutane. The success of the synthesis hinges on careful control of reaction conditions, particularly temperature, and the stoichiometry of the base. By following the detailed protocol and understanding the underlying mechanistic principles presented in this guide, researchers can effectively synthesize this valuable chemical intermediate for a wide array of applications in materials science and medicinal chemistry.
References
- 1. (2R,3S)-rel-2,3-Dibromo-1,4-butanediol | RUO | Supplier [benchchem.com]
- 2. This compound 95 14396-65-7 [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. Diepoxybutane - Wikipedia [en.wikipedia.org]
- 5. 二环氧化-1,3-丁二烯 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 6. 1,3-ブタジエンジエポキシド 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 1,3-BUTADIENE - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: Mechanistic Pathways and Synthetic Protocols for Nucleophilic Substitution Reactions of 1,4-Dibromo-2,3-butanediol
Abstract
1,4-Dibromo-2,3-butanediol is a versatile bifunctional building block in advanced organic synthesis, primarily due to the presence of both nucleophilic hydroxyl groups and carbon centers susceptible to nucleophilic attack.[1][2] The bromine atoms serve as effective leaving groups in substitution reactions.[1] This application note provides an in-depth analysis of the nucleophilic substitution reactions of this compound, focusing on the critical mechanistic branch point between intermolecular SN2 substitution and intramolecular SN2 cyclization. We will explore the underlying principles that govern these pathways and provide detailed, validated protocols for selectively achieving either transformation, thereby enabling researchers to harness the full synthetic potential of this substrate.
Foundational Principles: The SN2 Reaction
The Bimolecular Nucleophilic Substitution (SN2) reaction is a cornerstone of organic synthesis. It is a single, concerted step where a nucleophile attacks an electrophilic carbon, simultaneously displacing a leaving group.[3][4] This mechanism has several defining characteristics:
-
Kinetics: The reaction rate is dependent on the concentration of both the substrate and the nucleophile, making it a second-order reaction.[3][5][6]
-
Mechanism: The reaction proceeds via a "backside attack," where the nucleophile approaches the carbon atom at an angle of 180° to the leaving group.[6][7] This leads to a pentacoordinate transition state.[4][5][8]
-
Stereochemistry: A direct consequence of the backside attack is the inversion of stereochemistry at the reaction center, an effect known as Walden inversion.[6][8]
-
Substrate Reactivity: The reaction is highly sensitive to steric hindrance. The reactivity order is generally methyl > primary > secondary >> tertiary, with tertiary substrates being essentially unreactive via this mechanism.[6][7][9]
Caption: General mechanism of an SN2 reaction.
The Unique Reactivity of this compound
The structure of this compound presents a fascinating case for SN2 reactions. It possesses two secondary carbon centers bonded to good leaving groups (bromine), making it a suitable substrate.[1] However, the vicinal hydroxyl groups can act as potent internal nucleophiles, especially upon deprotonation. This establishes a critical competition between two distinct SN2 pathways:
-
Intermolecular SN2: An external nucleophile attacks one of the C-Br bonds.
-
Intramolecular SN2: An internal alkoxide, formed by deprotonating a hydroxyl group, attacks an adjacent C-Br bond, leading to cyclization.[1][10]
The reaction conditions—specifically the presence or absence of a base and the nature of the nucleophile—dictate which pathway is favored.
Caption: Mechanistic choice in the SN2 reaction of this compound.
Pathway A: Intramolecular SN2 Cyclization for Epoxide Synthesis
In the presence of a base, the hydroxyl groups of this compound are deprotonated to form more nucleophilic alkoxide ions.[1] These alkoxides can readily perform an intramolecular SN2 attack on the adjacent carbon, displacing the bromide ion to form an epoxide ring.[1][11] This transformation is a classic example of an intramolecular Williamson ether synthesis and is highly stereospecific, requiring the attacking alkoxide and the leaving group to be in an anti-periplanar conformation to allow for backside attack.[1][11][12][13]
Caption: Intramolecular SN2 mechanism leading to epoxide formation.
Protocol 1: Base-Mediated Synthesis of 1,4-Butadiene Diepoxide
This protocol details the conversion of this compound to 1,3-butadiene diepoxide, a valuable synthetic intermediate.[14]
| Parameter | Value / Reagent | Justification |
| Substrate | This compound | Starting material with vicinal bromo and hydroxyl groups. |
| Base | Sodium Hydroxide (NaOH) | A strong, inexpensive base to deprotonate the diol, initiating the reaction. |
| Solvent | Tetrahydrofuran (THF) / Water | A polar aprotic/protic mixture to dissolve both the substrate and the inorganic base. |
| Temperature | 0 °C to Room Temperature | Initial cooling manages any exothermicity from the acid-base reaction. |
| Monitoring | Thin-Layer Chromatography (TLC) | To track the consumption of the starting material. |
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a 2:1 mixture of THF and water at room temperature.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C. Causality: This step is crucial to control the rate of the initial, often exothermic, acid-base reaction between the diol and NaOH.
-
Base Addition: Slowly add a solution of sodium hydroxide (2.2 eq) in water dropwise to the cooled, stirring solution over 30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours, monitoring the reaction's progress by TLC until the starting material is consumed.
-
Work-up: Quench the reaction by adding 50 mL of water. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL). Rationale: Diethyl ether is a suitable organic solvent for extracting the relatively non-polar epoxide product from the aqueous phase.
-
Purification: Combine the organic layers and wash with saturated aqueous sodium chloride (brine) (1 x 30 mL) to remove residual water. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude diepoxide, which can be further purified by distillation or chromatography.
Pathway B: Intermolecular SN2 Substitution
To favor the intermolecular pathway, conditions must be chosen to suppress the competing intramolecular cyclization. This is achieved by:
-
Using a strong, highly nucleophilic species that can outcompete the internal hydroxyl groups.
-
Avoiding the use of a strong base to prevent the formation of the more reactive alkoxide.
-
Employing a polar aprotic solvent (e.g., DMF, Acetone), which enhances the nucleophilicity of the external nucleophile.
Protocol 2: Intermolecular SN2 Reaction with Sodium Azide
This protocol describes the double substitution of the bromine atoms with the azide nucleophile, a versatile functional group for further transformations (e.g., reduction to amines, click chemistry).
| Parameter | Value / Reagent | Justification |
| Substrate | This compound | Electrophilic substrate for SN2 reaction. |
| Nucleophile | Sodium Azide (NaN₃) | A strong nucleophile that is only weakly basic, minimizing epoxidation. |
| Solvent | Dimethylformamide (DMF) | A polar aprotic solvent that solvates the cation (Na⁺) but not the nucleophile (N₃⁻), increasing its reactivity. |
| Temperature | 50-60 °C | Moderate heating is required to overcome the activation energy for the substitution at a secondary carbon. |
| Monitoring | Thin-Layer Chromatography (TLC) | To follow the disappearance of the starting material and the appearance of the product. |
Step-by-Step Methodology:
-
Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous DMF. Stir until the substrate is fully dissolved.
-
Nucleophile Addition: Add sodium azide (2.5 eq) to the solution in one portion. Rationale: A slight excess of the nucleophile ensures the reaction goes to completion for the double substitution.
-
Reaction: Heat the reaction mixture to 60 °C using an oil bath and stir vigorously. Monitor the reaction by TLC every 2 hours. The reaction is typically complete within 8-12 hours.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it into 200 mL of ice-cold water. Safety Note: Azides are toxic. Handle with appropriate personal protective equipment. Quenching with water precipitates the organic product and dissolves excess NaN₃.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 75 mL).
-
Purification: Combine the organic layers, wash with water (2 x 50 mL) and then brine (1 x 50 mL). Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure. The resulting crude 1,4-diazido-2,3-butanediol can be purified by column chromatography on silica gel.
Summary of Experimental Parameters
| Parameter | Favors Intramolecular SN2 (Epoxidation) | Favors Intermolecular SN2 |
| Base | Required: Strong base (e.g., NaOH, NaH, K₂CO₃) to form the internal nucleophile (alkoxide). | Avoided: Use of a strong base is minimized or completely avoided. |
| Nucleophile | Internal (hydroxyl group). | Required: Strong, external nucleophile (e.g., N₃⁻, CN⁻, RS⁻). |
| Solvent | Polar solvents that can support the ionic intermediates (e.g., THF/H₂O, alcohols). | Polar aprotic solvents (e.g., DMF, DMSO, Acetone) to enhance nucleophilicity. |
| Temperature | Often proceeds readily at or below room temperature. | May require heating to facilitate the bimolecular reaction. |
Applications in Synthesis
The divergent pathways described herein provide access to valuable and distinct molecular scaffolds:
-
Epoxides: The resulting diepoxides are powerful intermediates. The strained three-membered rings are susceptible to ring-opening by a wide variety of nucleophiles, allowing for the stereocontrolled installation of two new functional groups.[13][15]
-
Intermolecular Substitution Products: The products of intermolecular substitution, such as diazides or dithiols, are versatile precursors for synthesizing complex molecules, including nitrogen-containing heterocycles, amino alcohols, and novel lipid analogues like arsonolipids.[1]
By carefully selecting the reaction conditions, chemists can strategically navigate the reactivity of this compound to achieve the desired synthetic outcome with high fidelity.
References
- 1. (2R,3S)-rel-2,3-Dibromo-1,4-butanediol | RUO | Supplier [benchchem.com]
- 2. 2,3-Dibromo-1,4-butanediol | 20163-90-0 | Benchchem [benchchem.com]
- 3. SN2 Reaction Mechanism [chemistrysteps.com]
- 4. 3.1.2 – SN2 Mechanisms – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 5. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Khan Academy [khanacademy.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. US5977417A - Preparation of 1,4-butanediol - Google Patents [patents.google.com]
- 15. encyclopedia.pub [encyclopedia.pub]
Application Notes & Protocols: The Strategic Utility of 1,4-Dibromo-2,3-butanediol in Stereoselective Natural Product Synthesis
Abstract
1,4-Dibromo-2,3-butanediol is a potent and versatile chiral building block in advanced organic synthesis.[1] Its bifunctional nature, featuring two stereocenters, two primary alcohol functionalities, and two reactive bromine atoms, provides a powerful scaffold for the stereocontrolled synthesis of complex molecular architectures.[1] This guide elucidates the strategic application of this compound, focusing on its role as a precursor to essential chiral intermediates like diepoxides and bis-aziridines, which are foundational motifs in numerous natural products and pharmaceutical agents. We provide detailed, field-proven protocols and explain the underlying chemical principles that govern these transformations, offering researchers a practical framework for leveraging this reagent in their synthetic campaigns.
Introduction: A Bifunctional Chiral Synthon
This compound is a C4 scaffold characterized by vicinal diol and dibromo functionalities. The presence of two stereocenters means it can exist as different stereoisomers, making it a valuable tool for asymmetric synthesis.[1] The hydroxyl groups can be protected, oxidized, or used as nucleophiles, while the bromine atoms serve as excellent leaving groups for nucleophilic substitution reactions.[1] This orthogonal reactivity allows for a stepwise and highly controlled construction of complex molecules.
The typical laboratory preparation involves the stereoselective bromination of 2-butene-1,4-diol.[1] The reaction proceeds through a cyclic bromonium ion intermediate, and the stereochemistry of the starting alkene dictates the stereochemical outcome of the final diol product.[1]
Key Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₄H₈Br₂O₂ | [2] |
| Molecular Weight | 247.91 g/mol | [2] |
| Appearance | White to light yellow solid | [3] |
| Melting Point | 82-90 °C | [4][5][6] |
| Key Functionalities | 2x Primary Alcohols, 2x Secondary Bromides | [1] |
Core Application: Synthesis of Chiral Diepoxides
One of the most powerful applications of this compound is its conversion into chiral 1,2:3,4-diepoxybutane. This transformation leverages the internal hydroxyl groups as nucleophiles to displace the bromide leaving groups in a tandem intramolecular Williamson ether synthesis. The resulting C2-symmetric bis-epoxides are highly valuable intermediates, as they can be opened sequentially by different nucleophiles to build complex acyclic and cyclic structures with controlled stereochemistry, such as anti-1,3-diols.[7]
Reaction Causality and Mechanistic Insight
The reaction is typically carried out under basic conditions. The choice of base is critical: a strong, non-nucleophilic base (e.g., sodium hydride, potassium tert-butoxide) is preferred to deprotonate the hydroxyl groups without competing in intermolecular substitution reactions. The reaction proceeds via two sequential intramolecular Sₙ2 reactions. The stereochemistry at the carbon centers is inverted during each cyclization step. Therefore, the stereochemistry of the starting diol directly dictates the stereochemistry of the resulting diepoxide.
Diagram: General Workflow for Diepoxide Synthesis
Caption: Experimental workflow for the synthesis of chiral diepoxides.
Protocol 1: Synthesis of (2R,3R)-1,2:3,4-Diepoxybutane
This protocol describes the conversion of meso-1,4-dibromo-2,3-butanediol to the corresponding chiral diepoxide.
Materials:
-
meso-1,4-Dibromo-2,3-butanediol (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (2.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and standard glassware for inert atmosphere reactions.
Procedure:
-
Wash sodium hydride (2.2 eq) with anhydrous hexanes to remove the mineral oil and carefully suspend it in anhydrous THF in a flame-dried, three-neck round-bottom flask under an argon atmosphere.
-
Cool the NaH suspension to 0 °C using an ice bath.
-
Dissolve meso-1,4-dibromo-2,3-butanediol (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the stirred NaH suspension over 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the mixture for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or silica gel column chromatography to yield the pure diepoxide.
Core Application: Synthesis of Chiral Aziridines
The synthesis of chiral aziridines is another cornerstone application, providing access to valuable nitrogen-containing building blocks.[8][9] The reaction of this compound with a primary amine proceeds via a tandem N-alkylation followed by an intramolecular cyclization, analogous to the pyrrolidine synthesis from 1,4-dibromobutane.[10] This strategy allows for the installation of two stereochemically defined aziridine rings onto a single scaffold. These bis-aziridines are precursors to chiral diamines and other complex nitrogenous natural products.
Reaction Causality and Strategic Considerations
This transformation involves two key steps: an initial intermolecular Sₙ2 reaction, followed by an intramolecular Sₙ2 cyclization.[10]
-
Intermolecular N-Alkylation: The primary amine attacks one of the electrophilic carbons bearing a bromine atom.
-
Intramolecular Cyclization: In the presence of a base, the resulting secondary amine is deprotonated, and the nucleophilic nitrogen attacks the remaining brominated carbon center to form the three-membered aziridine ring.
A base is required to neutralize the HBr generated and to facilitate the final cyclization. A non-nucleophilic base or an excess of the starting primary amine can be used. The stereochemistry is inverted at each carbon center undergoing substitution.
Diagram: Logical Relationship in Bis-Aziridine Synthesis
References
- 1. (2R,3S)-rel-2,3-Dibromo-1,4-butanediol | RUO | Supplier [benchchem.com]
- 2. 2,3-Dibromo-1,4-butanediol | C4H8Br2O2 | CID 16041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. This compound 95 14396-65-7 [sigmaaldrich.com]
- 5. This compound CAS#: 14396-65-7 [amp.chemicalbook.com]
- 6. 2,3-二溴-1,4-丁二醇 99% | Sigma-Aldrich [sigmaaldrich.cn]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. baranlab.org [baranlab.org]
- 10. benchchem.com [benchchem.com]
Application Notes & Protocols: A Guide to the Synthesis of Arsonolipids from DL-1,4-dibromo-2,3-butanediol
I. Introduction and Strategic Overview
Arsonolipids, synthetic analogues of phospholipids where an arsenic atom replaces the phosphorus atom, are a class of molecules garnering significant interest in therapeutic research.[1][2] Their incorporation into liposomal delivery systems, termed arsonoliposomes, has demonstrated promising selective cytotoxicity against various cancer cell lines while exhibiting lower toxicity towards normal cells.[3][4][5][6][7] This selective action, potentially linked to the intracellular reduction of As(V) to the more toxic As(III) in the thiol-rich environment of cancer cells, positions arsonolipids as compelling candidates for novel anticancer and antiparasitic drug development.[1][8]
This guide provides a detailed protocol for the synthesis of a specific class of pseudo-arsonolipids, starting from the readily available precursor, DL-1,4-dibromo-2,3-butanediol.[9][10] The strategic choice of this starting material is predicated on its symmetric structure, which contains the core four-carbon diol backbone necessary for building the arsonolipid framework.
The synthesis follows a logical two-part workflow:
-
Formation of the Arsonic Acid Core: Nucleophilic displacement of the bromide groups on the precursor by an arsenite salt to form the water-soluble intermediate, dl-2,3-dihydroxybutane-1,4-bis(arsonic acid).[9][10]
-
Acylation to Form the Final Arsonolipid: Esterification of the hydroxyl groups on the arsonic acid core with long-chain fatty acids to impart the amphipathic character required for lipid bilayer integration.[11]
This document will elucidate the causality behind each experimental step, provide validated protocols, and offer insights into the characterization and application of these novel compounds.
II. Synthetic Workflow and Chemical Rationale
The overall synthetic pathway is designed to first build the polar head group and then append the nonpolar lipid tails. This approach allows for the purification of the hydrophilic intermediate before the introduction of the hydrophobic acyl chains, which significantly alters the molecule's solubility and handling properties.
Caption: Overall workflow for the two-part synthesis of arsonolipids.
Causality Behind Experimental Design
-
Choice of DL-1,4-dibromo-2,3-butanediol: This commercially available reagent provides the C4 backbone with two secondary hydroxyl groups for later acylation and two primary bromides, which are excellent leaving groups for the initial nucleophilic substitution reaction.[9]
-
Nucleophilic Arsenite Attack: The reaction with aqueous alkaline sodium arsenite ("Na₃AsO₃") is a classic method for forming a C-As bond.[10] The alkaline conditions are crucial for generating the arsenite anion, a potent nucleophile.
-
Intermediate Protection: Direct acylation of the bis(arsonic acid) intermediate is often low-yielding. A key insight is to first reduce the pentavalent arsonic acid (As(V)) to a trivalent dithioarsonite (As(III)) using a reagent like thiophenol.[11] This protected intermediate is more soluble in organic solvents used for acylation and prevents undesirable side reactions with the acylating agent.[11]
-
Controlled Acylation: The use of a fatty acyl chloride in the presence of a weak base like pyridine and a catalyst such as 4-(dimethylamino)pyridine (DMAP) allows for efficient esterification of the hydroxyl groups.[11] Controlling the temperature and rate of addition is critical to prevent side reactions and maximize yield.[12]
-
Re-oxidation: After acylation, the arsenic center must be re-oxidized from As(III) back to the more stable As(V) state. This is reliably achieved using a mild oxidizing agent like hydrogen peroxide (H₂O₂).[11]
III. Detailed Experimental Protocols
Safety Precaution: All manipulations involving arsenic compounds must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.
Part A: Synthesis of dl-2,3-dihydroxybutane-1,4-bis(arsonic acid)
This protocol is adapted from the method described for the reaction of DL-1,4-dibromo-2,3-butanediol with sodium arsenite.[10]
Materials and Reagents:
-
DL-1,4-dibromo-2,3-butanediol (C₄H₈Br₂O₂)
-
Sodium arsenite (NaAsO₂) or Arsenic trioxide (As₂O₃) and Sodium hydroxide (NaOH) to prepare it in situ.
-
Deionized water
-
Hydrochloric acid (HCl), concentrated
-
Anion exchange resin (e.g., Dowex 1x8)
Procedure:
-
Prepare Alkaline Sodium Arsenite Solution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, prepare an aqueous solution of alkaline sodium arsenite. This can be done by dissolving arsenic trioxide (As₂O₃) in an aqueous solution of sodium hydroxide (NaOH).[10]
-
Reaction: Add DL-1,4-dibromo-2,3-butanediol to the stirred sodium arsenite solution.
-
Heating: Heat the reaction mixture under reflux for several hours. The progress of the reaction can be monitored by techniques such as TLC if appropriate standards are available.
-
Cooling and Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the solution with concentrated hydrochloric acid.
-
Purification: The resulting mixture contains the desired product along with unreacted starting materials and by-products. The primary method for purification is anion exchange chromatography.[10]
-
Load the neutralized reaction mixture onto a column packed with a suitable anion exchange resin.
-
Elute the column with a gradient of an appropriate buffer (e.g., formic acid or acetic acid) to separate the bis(arsonic acid) from other components.
-
-
Isolation: Collect the fractions containing the product, combine them, and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield dl-2,3-dihydroxybutane-1,4-bis(arsonic acid) as a solid.
Part B: Acylation to Synthesize DL-2,3-di(palmitoyloxy)butane-1,4-bis(arsonic acid)
This protocol is a representative procedure for the acylation of the diol intermediate.[11]
Materials and Reagents:
-
dl-2,3-dihydroxybutane-1,4-bis(arsonic acid) (from Part A)
-
Thiophenol
-
Palmitoyl chloride
-
Pyridine, anhydrous
-
4-(Dimethylamino)pyridine (DMAP), catalytic amount
-
Hydrogen peroxide (H₂O₂), 30-35% solution
-
Anhydrous solvents (e.g., Dichloromethane, Diethyl ether)
-
Silica gel for column chromatography
Procedure:
-
Reduction/Protection:
-
Suspend the dl-2,3-dihydroxybutane-1,4-bis(arsonic acid) in an appropriate solvent.
-
Add thiophenol and stir the mixture, possibly with gentle heating, until the arsonic acid groups are reduced to the corresponding dithioarsonites. This step converts the As(V) to As(III).[11]
-
-
Acylation:
-
Dissolve the resulting dithioarsonite intermediate in anhydrous dichloromethane or another suitable solvent.
-
Add pyridine and a catalytic amount of DMAP.
-
Cool the mixture in an ice bath (0-4 °C).
-
Slowly add palmitoyl chloride (or another desired fatty acyl chloride) dropwise to the cooled, stirred solution. Controlling the temperature is crucial to prevent side reactions.[12]
-
Allow the reaction to stir at a low temperature for a few hours, then let it warm to room temperature and stir overnight.
-
-
Re-oxidation:
-
Evaporate the solvent from the reaction mixture.
-
Suspend the oily residue in a biphasic system of diethyl ether and water.
-
Add hydrogen peroxide (H₂O₂) to the stirred suspension to re-oxidize the As(III) centers back to As(V). Stir overnight at room temperature.[11]
-
-
Workup and Purification:
-
Separate the organic layer. The solid product may precipitate.
-
Wash the organic layer/solid sequentially with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the final arsonolipid.
-
IV. Reaction Parameters and Characterization
The efficiency of the synthesis depends on careful control of reaction conditions.
| Step | Key Reagents | Solvent | Temperature | Typical Yield | Reference |
| Arsonation | Na₃AsO₃, DL-1,4-dibromo-2,3-butanediol | Water | Reflux | Moderate | [10] |
| Acylation | Acyl Chloride, Pyridine, DMAP | Dichloromethane | 0 °C to RT | ~70% | [11] |
Characterization: The identity and purity of the synthesized arsonolipids must be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure, including the presence of the alkyl chains and the butane backbone.[13]
-
Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are essential for confirming the molecular weight of the final product.[14][15]
V. Applications in Drug Delivery and Development
While arsonolipids themselves possess biological activity, their true potential is realized when they are formulated into nanosized vesicles known as arsonoliposomes.[1][2]
Caption: Formulation of arsonolipids into arsonoliposomes for selective drug delivery.
-
Selective Anticancer Activity: Numerous in vitro studies have shown that arsonoliposomes induce a dose-dependent inhibition of survival in malignant cell lines while being substantially less toxic to normal cells.[3][4][5][6] This selectivity is a critical attribute for any potential chemotherapeutic agent.
-
Influence of Acyl Chain Length: The length of the fatty acid chains on the arsonolipid can influence its cytotoxicity. For instance, studies have compared lauroyl (C12), myristoyl (C14), palmitoyl (C16), and stearoyl (C18) side chains, finding that different chain lengths can modulate the therapeutic window between efficacy against cancer cells and toxicity to normal cells.[3][4]
-
Drug Delivery Systems: Arsonoliposomes serve as a novel drug delivery platform.[8] They can be further modified, for example, by incorporating polyethylene-glycol (PEG) chains (pegylation) to increase their stability in biological fluids and prolong circulation time, which is crucial for in vivo applications.[1][2]
The synthesis of arsonolipids from precursors like DL-1,4-dibromo-2,3-butanediol provides a versatile platform for creating a library of novel therapeutic compounds. By systematically varying the acyl chain length and other structural features, researchers can fine-tune the biological activity of these molecules, paving the way for the development of next-generation arsenic-based therapeutics.
VI. References
-
Pippa, N., Merkoura, S., Gortzi, O., Pispas, S., Demetzos, C., & Antimisiaris, S. G. (2002). Arsonoliposomes: effect of arsonolipid acyl chain length and vesicle composition on their toxicity towards cancer and normal cells in culture. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1564(2), 301-310. 3
-
Gortzi, O., Pippa, N., Merkoura, S., Pispas, S., Demetzos, C., & Antimisiaris, S. G. (2002). Effect of arsonolipid acyl chain length and vesicle composition on their toxicity towards cancer and normal cells in culture. ScienceDirect. 4
-
Leffers, L., Hansen, H. R., & Francesconi, K. A. (2017). Toxicity of two classes of arsenolipids and their water-soluble metabolites in human differentiated neurons. PubMed. 16
-
Antimisiaris, S. G. (2006). Arsonoliposomes: novel nanosized arsenic-containing vesicles for drug delivery. PubMed. 1
-
Benchchem. (n.d.). (2R,3S)-rel-2,3-Dibromo-1,4-butanediol. Benchchem. 9
-
Pippa, N., et al. (2018). Preparation, Physicochemical Properties, and In Vitro Toxicity towards Cancer Cells of Novel Types of Arsonoliposomes. MDPI. 5
-
Serves, S. V., et al. (1993). Preparation of DL-2,3,4-trihydroxybutylarsonic acid and dl-2,3-dihydroxybutane-1,4-bis(arsonic acid): starting compounds for novel arsonolipids. PubMed. 10
-
Antimisiaris, S. G. (2009). Arsonoliposomes for drug delivery applications. Taylor & Francis Online. 8
-
Antimisiaris, S. G. (2006). Arsonoliposomes: Novel Nanosized Arsenic-Containing Vesicles for Drug Delivery. ResearchGate. 2
-
Gortzi, O., et al. (2002). Arsonoliposomes, a Novel Class of Arsenic-Containing Liposomes: Effect of Palmitoyl-Arsonolipid-Containing Liposomes on the Viability of Cancer and Normal Cells in Culture. ResearchGate. 6
-
Gortzi, O., et al. (2002). Arsonoliposomes, a novel class of arsenic-containing liposomes: effect of palmitoyl-arsonolipid-containing liposomes on the viability of cancer and normal cells in culture. PubMed. 7
-
Serves, S. V., et al. (2022). Synthesis of Novel Arsonolipids and Development of Novel Arsonoliposome Types. PubMed. 17
-
Serves, S. V., et al. (1996). A reinvestigation of the synthesis of arsonolipids (2,3-diacyloxypropylarsonic acids). ResearchGate. 11
-
Li, Y., et al. (2021). Discovery and Identification of Arsenolipids Using a Precursor-Finder Strategy and Data-Independent Mass Spectrometry. PubMed Central. 14
-
Li, Y., et al. (2021). Discovery and Identification of Arsenolipids Using a Precursor-Finder Strategy and Data-Independent Mass Spectrometry. PubMed. 15
-
Serves, S. V., et al. (2022). Synthesis of Novel Arsonolipids and Development of Novel Arsonoliposome Types. MDPI. 13
-
Serves, S. V., et al. (1999). A high yield procedure for the preparation of arsonolipids (2,3-diacyloxypropylarsonic acids). Europe PMC. 12
References
- 1. Arsonoliposomes: novel nanosized arsenic-containing vesicles for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Arsonoliposomes: effect of arsonolipid acyl chain length and vesicle composition on their toxicity towards cancer and normal cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. teilar.gr [teilar.gr]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Arsonoliposomes, a novel class of arsenic-containing liposomes: effect of palmitoyl-arsonolipid-containing liposomes on the viability of cancer and normal cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. (2R,3S)-rel-2,3-Dibromo-1,4-butanediol | RUO | Supplier [benchchem.com]
- 10. Preparation of DL-2,3,4-trihydroxybutylarsonic acid and dl-2,3-dihydroxybutane-1,4-bis(arsonic acid): starting compounds for novel arsonolipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Discovery and Identification of Arsenolipids Using a Precursor-Finder Strategy and Data-Independent Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery and Identification of Arsenolipids Using a Precursor-Finder Strategy and Data-Independent Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Toxicity of two classes of arsenolipids and their water-soluble metabolites in human differentiated neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis of Novel Arsonolipids and Development of Novel Arsonoliposome Types - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocols: Asymmetric Synthesis of Butanediol Derivatives
Abstract
Chiral 1,2-, 1,3-, and 1,4-butanediol derivatives are indispensable building blocks in modern organic synthesis, particularly in the pharmaceutical industry where stereochemistry dictates biological activity. Their synthesis in an enantiomerically pure form is a critical challenge that has been met with a variety of sophisticated strategies. This document provides an in-depth guide to the primary methodologies for asymmetric synthesis of these diols, focusing on catalytic asymmetric dihydroxylation, transfer hydrogenation, and biocatalytic approaches. We offer detailed, field-tested protocols, a comparative analysis of different methods, and insights into the rationale behind experimental design to empower researchers in developing robust and efficient synthetic routes.
Introduction: The Significance of Chiral Butanediols
Butanediols possess two stereogenic centers (or pro-stereogenic centers), which can give rise to multiple stereoisomers. The precise three-dimensional arrangement of hydroxyl groups is crucial, as it often serves as a handle for subsequent stereospecific transformations in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). For instance, optically active 1,3-butanediol is a key precursor for synthesizing macrolide antibiotics and β-lactamase inhibitors. The demand for enantiopure diols necessitates synthetic methods that are not only highly selective but also scalable and economically viable.
This guide explores the three dominant strategies for achieving high enantioselectivity in butanediol synthesis. We will delve into the mechanistic underpinnings of each method, providing the necessary context for protocol selection and optimization.
Core Synthetic Strategy I: Sharpless Asymmetric Dihydroxylation (AD)
Asymmetric dihydroxylation, pioneered by K. Barry Sharpless, is a powerful method for converting prochiral alkenes into chiral vicinal diols. The reaction utilizes osmium tetroxide (OsO₄) as the catalyst, a chiral ligand from the cinchona alkaloid family, and a stoichiometric co-oxidant to regenerate the catalyst.
Expertise & Rationale: The choice of the chiral ligand—typically a derivative of dihydroquinidine (DHQD) or dihydroquinine (DHQ)—is the cornerstone of this method's success. These ligands form a chiral complex with the osmium catalyst, creating a binding pocket that directs the oxidation to a specific face of the alkene. The AD-mix-α (containing (DHQ)₂PHAL) and AD-mix-β (containing (DHQD)₂PHAL) formulations are commercially available and deliver the (R)-diol and (S)-diol, respectively, from a given trans-alkene. The use of a potassium ferricyanide/potassium carbonate system as the co-oxidant in a biphasic t-BuOH/H₂O solvent system is critical for ensuring a stable pH and efficient catalytic turnover.
Workflow for Asymmetric Dihydroxylation
Caption: General workflow for a Sharpless Asymmetric Dihydroxylation experiment.
Protocol 2.1: Synthesis of (S)-1,2-Butanediol from 1-Butene
This protocol describes the asymmetric dihydroxylation of 1-butene gas to yield the corresponding chiral diol.
Materials:
-
AD-mix-β (Sigma-Aldrich Cat. No. 392765)
-
1-Butene (lecture bottle)
-
tert-Butanol (t-BuOH)
-
Water, deionized
-
Sodium sulfite (Na₂SO₃), anhydrous
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄), anhydrous
-
Three-neck round-bottom flask with gas inlet, condenser, and magnetic stirrer
Procedure:
-
Setup: In a 500 mL three-neck flask equipped with a magnetic stir bar and a dry ice condenser, add AD-mix-β (50.0 g) to a solvent mixture of t-BuOH (200 mL) and water (200 mL).
-
Cooling: Cool the resulting slurry to 0°C using an ice bath. Stir vigorously to ensure a fine suspension.
-
Substrate Addition: Bubble 1-butene gas through the stirred slurry via the gas inlet tube for approximately 2-3 hours. The reaction is exothermic; maintain the temperature at or below 5°C.
-
Reaction: After the gas addition is complete, allow the mixture to stir at room temperature overnight (approx. 16 hours). Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Cool the mixture back to 0°C and slowly add solid sodium sulfite (30 g) portion-wise over 30 minutes to quench the excess oxidant. Stir for an additional hour.
-
Workup: Add ethyl acetate (250 mL) and stir for 15 minutes. Separate the organic layer. Extract the aqueous layer three times with ethyl acetate (100 mL each).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield (S)-1,2-butanediol.
-
Analysis: Determine the enantiomeric excess (ee%) by chiral HPLC or by derivatizing with a chiral agent (e.g., Mosher's acid chloride) followed by ¹H NMR analysis.
Core Synthetic Strategy II: Asymmetric Transfer Hydrogenation (ATH)
Asymmetric transfer hydrogenation is a highly efficient method for the reduction of prochiral ketones to chiral secondary alcohols. For synthesizing butanediol derivatives, this is typically applied to diketones like 2,3-butanedione or 1,4-dicarbonyl compounds. The Noyori-type catalysts, which consist of a ruthenium (Ru) center coordinated to a chiral diamine-diphosphine ligand, are benchmarks for this transformation.
Expertise & Rationale: The power of ATH lies in its operational simplicity and the use of safe, readily available hydrogen donors like isopropanol or formic acid/triethylamine azeotrope, avoiding the need for high-pressure H₂ gas. The mechanism involves a six-membered transition state where the hydride is transferred from the metal center to the carbonyl carbon. The facial selectivity is controlled by the chiral ligand, which creates a sterically defined environment around the metal. The (S,S) or (R,R) configuration of the ligand dictates the stereochemical outcome of the reduction.
Protocol 3.1: Synthesis of (2R,3R)-2,3-Butanediol from 2,3-Butanedione
Materials:
-
RuCl₂--INVALID-LINK-- catalyst (Strem Chemicals)
-
2,3-Butanedione (diacetyl)
-
Formic acid/triethylamine azeotrope (5:2 molar ratio)
-
Dichloromethane (DCM), anhydrous
-
Schlenk flask and nitrogen/argon line
Procedure:
-
Inert Atmosphere: Set up a Schlenk flask under an inert atmosphere of nitrogen or argon.
-
Reagent Addition: To the flask, add the Ru catalyst (0.01 mol eq.), anhydrous DCM (to achieve 0.1 M concentration of substrate), and 2,3-butanedione (1.0 mol eq.).
-
Hydrogen Source: Add the formic acid/triethylamine azeotrope (2.5 mol eq.) via syringe.
-
Reaction: Stir the mixture at 28°C for 24 hours. Monitor the reaction by GC or TLC.
-
Workup: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extraction: Extract the product with DCM (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purification: Purify the crude diol by silica gel chromatography (eluent: ethyl acetate/methanol). The resulting (2R,3R)-2,3-butanediol typically has an ee% >98%.
Core Synthetic Strategy III: Biocatalysis and Enzymatic Resolution
Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Enzymes, particularly dehydrogenases and lipases, operate under mild conditions (aqueous media, room temperature) and can exhibit near-perfect enantio- and regioselectivity.
-
Dehydrogenases: Alcohol dehydrogenases (ADHs) can reduce diketones to diols with high stereoselectivity. The direction of the reduction is controlled by the choice of enzyme (many are commercially available from sources like Codexis or Sigma) and the cofactor regeneration system (e.g., using a sacrificial alcohol like isopropanol).
-
Lipases: Lipases are used for the kinetic resolution of racemic diols. They selectively acylate one enantiomer, allowing for the easy separation of the acylated diol from the unreacted enantiomer.
Decision Framework for Method Selection
Caption: Decision tree for selecting a suitable asymmetric synthesis strategy.
Comparative Analysis of Key Methodologies
The choice of synthetic route depends on factors like substrate availability, required enantiopurity, scalability, and cost. Below is a summary of typical performance metrics for the discussed methods.
| Methodology | Typical Substrate | Catalyst/Enzyme | Typical ee% | Yield | Advantages | Disadvantages |
| Asymmetric Dihydroxylation | Alkenes (e.g., 1-Butene) | OsO₄ / (DHQD)₂PHAL | >95% | 70-90% | High enantioselectivity, predictable stereochemistry. | Toxicity and cost of Osmium, stoichiometric waste. |
| Asymmetric Transfer Hydrogenation | Diketones (e.g., 2,3-Butanedione) | RuCl₂[(R,R)-TsDPEN] | >98% | 85-99% | Excellent ee%, mild conditions, no H₂ gas required. | Cost of Ruthenium catalyst and chiral ligands. |
| Enzymatic Resolution | Racemic Diols | Lipase (e.g., CAL-B) | >99% (for resolved enantiomer) | <50% (theoretical max) | Environmentally benign, extremely high selectivity. | Maximum 50% yield for the desired enantiomer, separation needed. |
| Biocatalytic Reduction | Diketones | Alcohol Dehydrogenase (ADH) | >99% | 80-95% | Green process, high ee% and yield, mild conditions. | Substrate scope can be limited, requires cofactor regeneration. |
Application in Drug Development: Synthesis of (S)-Levofloxacin
A key application of chiral diols is in the synthesis of antibiotics. For example, (S)-1,2-propanediol, a close analogue of butanediol, is a critical building block for the synthesis of Levofloxacin, a broad-spectrum fluoroquinolone antibiotic. The chiral hydroxyl group is used to install the correct stereochemistry in the molecule's core structure, which is essential for its antibacterial activity. The principles and methods described here for butanediols are directly applicable to the synthesis of such crucial precursors.
The Versatile Synthon: 1,4-Dibromo-2,3-butanediol in Medicinal Chemistry
Introduction: Unveiling the Potential of a Bifunctional Building Block
In the landscape of medicinal chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures with desired biological activities. 1,4-Dibromo-2,3-butanediol, a bifunctional four-carbon scaffold, has emerged as a valuable and versatile synthon in the drug discovery and development pipeline. Its unique arrangement of two hydroxyl groups and two bromine atoms offers a rich platform for a diverse array of chemical transformations, enabling the synthesis of a wide range of heterocyclic and acyclic compounds with significant therapeutic potential.[1]
This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. We will delve into its synthesis, stereochemical considerations, and its utility as a precursor to key intermediates such as chiral epoxides. Furthermore, we will present detailed application notes and protocols for its incorporation into medicinally relevant scaffolds, including nitrogen-containing heterocycles and other bioactive molecules. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this remarkable building block.
Physicochemical Properties and Stereoisomers
This compound is a solid at room temperature with a melting point range of 82-90 °C.[2][3] The presence of two stereocenters at the C2 and C3 positions gives rise to four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S)-meso, and (2S,3R)-meso. The stereochemistry of the starting material is crucial as it dictates the stereochemical outcome of subsequent reactions, a critical aspect in the synthesis of chiral drugs where enantiomeric purity is often directly linked to therapeutic efficacy and safety.[1]
| Property | Value | Reference |
| Molecular Formula | C4H8Br2O2 | [4] |
| Molecular Weight | 247.91 g/mol | [2][4] |
| Melting Point | 82-90 °C | [2][3] |
| Boiling Point | 148-150 °C / 1.5 mmHg | [3] |
| Appearance | Solid | [2] |
Synthesis of this compound
The most common laboratory-scale preparation of this compound involves the electrophilic bromination of a 2-butene-1,4-diol precursor. This method is favored for its high stereoselectivity. The stereochemistry of the final product is dependent on the configuration of the starting alkene. For instance, the bromination of (Z)-2-butene-1,4-diol proceeds via an anti-addition mechanism through a cyclic bromonium ion intermediate to yield the meso-diastereomer, (2R,3S)-rel-2,3-dibromo-1,4-butanediol.[1]
Protocol 1: Synthesis of meso-1,4-Dibromo-2,3-butanediol
Objective: To synthesize meso-1,4-dibromo-2,3-butanediol from (Z)-2-butene-1,4-diol.
Materials:
-
(Z)-2-butene-1,4-diol
-
Bromine
-
Dichloromethane (CH2Cl2)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Saturated aqueous sodium thiosulfate (Na2S2O3) solution
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve (Z)-2-butene-1,4-diol (1 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of bromine (1.1 equivalents) in dichloromethane to the stirred solution via the dropping funnel. Maintain the temperature below 5 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by adding saturated aqueous sodium thiosulfate solution to remove any unreacted bromine.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield meso-1,4-dibromo-2,3-butanediol.
Expected Yield: 85-95%
Applications in the Synthesis of Bioactive Molecules
The synthetic utility of this compound lies in the differential reactivity of its hydroxyl and bromo functional groups. The bromine atoms serve as excellent leaving groups for nucleophilic substitution reactions, while the hydroxyl groups can be protected, oxidized, or participate in cyclization reactions. This versatility allows for the construction of a wide array of complex molecules.
Precursor to Chiral Diepoxides
One of the most valuable applications of this compound is its conversion to the corresponding diepoxide, 1,4-bis(oxiran-2-yl)butane-2,3-diol. This transformation is typically achieved by treatment with a base, which facilitates a double intramolecular Williamson ether synthesis. The resulting diepoxides are highly versatile intermediates for the synthesis of various bioactive compounds, including polyether natural products and enzyme inhibitors.
DBBD [label="this compound"]; Base [label="Base (e.g., NaOH)", shape=ellipse, fillcolor="#FFFFFF"]; Diepoxide [label="1,4-Bis(oxiran-2-yl)butane-2,3-diol"]; Bioactive [label="Bioactive Molecules\n(e.g., Enzyme Inhibitors)"];
DBBD -> Diepoxide [label=" Intramolecular\nCyclization"]; Base -> Diepoxide [style=invis]; Diepoxide -> Bioactive [label=" Nucleophilic\nRing-Opening"]; }
Caption: Synthesis of diepoxides from this compound.Protocol 2: Synthesis of 1,4-Bis(oxiran-2-yl)butane-2,3-diol
Objective: To synthesize 1,4-bis(oxiran-2-yl)butane-2,3-diol from this compound.
Materials:
-
This compound
-
Sodium hydroxide (NaOH) or Potassium carbonate (K2CO3)
-
Methanol or Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1 equivalent) in methanol in a round-bottom flask, add powdered sodium hydroxide (2.2 equivalents) portion-wise with stirring.
-
Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
Cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude diepoxide.
-
The product can be purified by flash column chromatography on silica gel if necessary.
Expected Yield: 70-85%
Synthesis of Nitrogen-Containing Heterocycles
The electrophilic nature of the carbon atoms bearing the bromine atoms makes this compound an excellent substrate for the synthesis of nitrogen-containing heterocycles. Reaction with primary or secondary diamines can lead to the formation of substituted piperazines, which are privileged scaffolds in medicinal chemistry, found in a wide range of drugs with diverse therapeutic applications.[5][6][7][8]
DBBD [label="this compound"]; Diamine [label="Diamine (R-NH-CH2-CH2-NH-R')", shape=ellipse, fillcolor="#FFFFFF"]; Piperazine [label="Substituted Piperazine"]; Drug [label="Drug Candidates"];
DBBD -> Piperazine; Diamine -> Piperazine; Piperazine -> Drug; }
Caption: Synthesis of piperazines from this compound.Protocol 3: Synthesis of a Substituted Piperazine Derivative
Objective: To synthesize a 2,3-dihydroxy-1,4-disubstituted piperazine.
Materials:
-
This compound
-
N,N'-Dimethylethylenediamine
-
Potassium carbonate (K2CO3)
-
Acetonitrile (CH3CN)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, combine this compound (1 equivalent), N,N'-dimethylethylenediamine (1.1 equivalents), and potassium carbonate (2.5 equivalents) in acetonitrile.
-
Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by TLC.
-
Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the desired piperazine derivative.
Expected Yield: 60-75%
Synthesis of Arsonolipids
A notable application of DL-1,4-dibromo-2,3-butanediol is in the synthesis of novel arsenic-containing lipids, known as arsonolipids. The reaction of the diol with aqueous alkaline sodium arsenite yields dl-2,3-dihydroxybutane-1,4-bis(arsonic acid). This intermediate can be further acylated to produce arsonolipids, which are analogs of phospholipids and have shown potential as selective anticancer agents.[1][2]
Safety and Handling
This compound is classified as a skin and eye irritant and may cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water.
| Hazard Statement | GHS Classification |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Conclusion
This compound stands out as a highly valuable and versatile building block in medicinal chemistry. Its bifunctional nature, coupled with its stereochemical possibilities, provides a powerful tool for the synthesis of a diverse range of complex molecules. From chiral epoxides and privileged heterocyclic scaffolds like piperazines to novel bioactive compounds such as arsonolipids, the applications of this synthon are extensive. The protocols and application notes provided in this guide serve as a foundation for researchers to explore and exploit the full synthetic potential of this compound in their drug discovery endeavors. As the quest for novel therapeutics continues, the strategic use of such versatile building blocks will undoubtedly play a pivotal role in the development of the next generation of medicines.
References
- 1. (2R,3S)-rel-2,3-Dibromo-1,4-butanediol | RUO | Supplier [benchchem.com]
- 2. 1,4-二溴-2,3-丁二醇 95%, mixture of R,R and S,S isomers | Sigma-Aldrich [sigmaaldrich.com]
- 3. 2,3-Dibromo-1,4-butanediol|lookchem [lookchem.com]
- 4. 2,3-Dibromo-1,4-butanediol | C4H8Br2O2 | CID 16041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Piperazine synthesis [organic-chemistry.org]
- 6. par.nsf.gov [par.nsf.gov]
- 7. researchgate.net [researchgate.net]
- 8. Molecular design and synthesis of 1,4-disubstituted piperazines as α(1)-adrenergic receptor blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yield for 1,4-Dibromo-2,3-butanediol Synthesis
Welcome to the technical support center for the synthesis of 1,4-dibromo-2,3-butanediol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. The following question-and-answer format addresses specific challenges you may encounter during your experiments, providing in-depth explanations and actionable protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is consistently low. What are the most common causes?
A1: Low yields in the synthesis of this compound can often be attributed to several critical factors, primarily related to the reaction conditions and the purity of the starting materials. The most common synthesis route involves the electrophilic addition of bromine to an unsaturated diol precursor, such as 2-butene-1,4-diol.[1]
Key Troubleshooting Steps:
-
Temperature Control: The bromination of 2-butene-1,4-diol is highly exothermic. Maintaining a low reaction temperature, typically between 0–5°C, is crucial to minimize side reactions like oxidation or over-bromination.[1]
-
Solvent Purity: The presence of water in the solvent can lead to the formation of bromohydrin byproducts. Using anhydrous solvents, such as dichloromethane or carbon tetrachloride, is highly recommended.[1]
-
Reagent Purity: Impurities in the starting material, 2-butene-1,4-diol, can react with bromine and lead to the formation of unwanted side products. Ensure the purity of your starting diol.
-
Stereochemistry of Starting Material: The stereochemistry of the starting alkene is a determining factor in the stereochemical outcome of the final product.[1] For instance, to synthesize (2s,3s)-1,4-Dibromobutane-2,3-diol via Sharpless asymmetric dihydroxylation, it is crucial to start with cis-1,4-dibromo-2-butene.[2]
Q2: I'm observing the formation of significant byproducts. How can I identify and minimize them?
A2: The formation of byproducts is a common challenge. Understanding the potential side reactions is the first step toward mitigation.
Common Byproducts and Their Prevention:
| Byproduct | Formation Mechanism | Prevention Strategy |
| Bromohydrins | Reaction of the bromonium ion intermediate with water. | Use anhydrous solvents and ensure all glassware is thoroughly dried.[1] |
| Over-brominated products | Excess bromine reacting with the desired product or other intermediates. | Carefully control the stoichiometry of bromine. A molar ratio of approximately 0.9 to 1.1 moles of bromine per mole of diol is often preferred.[3] |
| Oxidation products | Oxidation of the alcohol functional groups by bromine. | Maintain low reaction temperatures (0–5°C).[1] |
| Rearrangement products | Carbocation rearrangements, though less common with the cyclic bromonium ion mechanism. | Low temperatures and non-polar solvents can help stabilize the bromonium ion and prevent rearrangements. |
Experimental Workflow for Minimizing Byproducts:
Caption: Workflow for minimizing byproduct formation.
Q3: What is the underlying mechanism of the bromination of 2-butene-1,4-diol, and how does it influence the stereochemistry of the product?
A3: The bromination of 2-butene-1,4-diol proceeds through a well-established electrophilic addition mechanism involving a cyclic bromonium ion intermediate.[1] This intermediate is key to understanding the stereochemical outcome of the reaction.
-
Formation of the Bromonium Ion: The electron-rich double bond of 2-butene-1,4-diol attacks a bromine molecule. This results in the formation of a three-membered ring containing a positively charged bromine atom, known as a bromonium ion.[1]
-
Nucleophilic Attack: A bromide ion (Br⁻) then attacks one of the carbon atoms of the bromonium ion from the side opposite to the bromine bridge (anti-addition).[1] This backside attack is crucial for establishing the final stereochemistry.
The stereochemistry of the starting alkene dictates the stereoisomer of the product. For example, the addition of bromine to cis-2-butene-1,4-diol will result in a different stereoisomer than the addition to trans-2-butene-1,4-diol. This compound has two stereocenters, leading to the possibility of four stereoisomers.[1][4]
Reaction Mechanism Diagram:
Caption: Electrophilic addition of bromine to 2-butene-1,4-diol.
Q4: I am attempting to synthesize a specific stereoisomer, (2S,3S)-1,4-dibromo-2,3-butanediol. What is the recommended synthetic approach?
A4: For the enantioselective synthesis of (2S,3S)-1,4-dibromo-2,3-butanediol, the Sharpless asymmetric dihydroxylation is a highly effective and widely utilized method.[2] This reaction uses a chiral catalyst to achieve high enantiomeric excess.
Recommended Protocol:
-
Starting Material: The recommended starting material is cis-1,4-dibromo-2-butene.[2]
-
Reagents: The key reagents are commercially available as AD-mix-β, which contains the chiral ligand (DHQD)₂PHAL, osmium tetroxide (as a salt), a stoichiometric co-oxidant like potassium ferricyanide, and a base such as potassium carbonate.[2]
-
Reaction Conditions: The reaction is typically carried out at low temperatures (0°C or below) to maximize enantioselectivity.[2]
Troubleshooting Low Enantiomeric Excess (ee):
-
Incorrect AD-mix: Using AD-mix-α will produce the (2R,3R) enantiomer. Ensure you are using AD-mix-β for the desired (2S,3S) product.[2]
-
High Reaction Temperature: Elevated temperatures can significantly decrease enantioselectivity. Strict temperature control is essential.[2]
-
Impure Starting Material: Impurities in the cis-1,4-dibromo-2-butene can lead to side reactions and a reduction in ee.
The enantiomeric excess can be determined using chiral High-Performance Liquid Chromatography (HPLC).[2]
Q5: What is the best method for purifying the final this compound product?
A5: The purification of this compound is critical to obtain a high-purity product. The choice of purification method depends on the scale of the reaction and the nature of the impurities.
Common Purification Techniques:
-
Crystallization: This is a highly effective method for purifying solid this compound. Absolute ethanol is a commonly used solvent for recrystallization.[5]
-
Column Chromatography: For smaller scale reactions or to separate closely related impurities, silica gel column chromatography can be employed. A suitable eluent system would typically be a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate).
-
Distillation: While this compound is a solid at room temperature, vacuum distillation can be used for purification, especially if the impurities are non-volatile.[6]
General Purification Workflow:
Caption: General purification workflow for this compound.
References
- 1. (2R,3S)-rel-2,3-Dibromo-1,4-butanediol | RUO | Supplier [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. US3671594A - Preparation of 2,3-dibromo-2-butene-1,4-diol - Google Patents [patents.google.com]
- 4. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 5. CN102249861A - Preparation method of 2,3-dibromo-1,4-butylene glycol and product - Google Patents [patents.google.com]
- 6. 1,4-DIBROMO-2,3-BUTANEDIONE synthesis - chemicalbook [chemicalbook.com]
Minimizing side reactions in the bromination of 2-butene-1,4-diol
Technical Support Center: Bromination of 2-Butene-1,4-diol
Welcome to the technical support center for the bromination of 2-butene-1,4-diol. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this reaction, troubleshoot common issues, and optimize for the desired product, 2,3-dibromo-1,4-butanediol. My approach is to provide not just protocols, but the mechanistic reasoning behind them, ensuring you can adapt and overcome challenges in your own laboratory setting.
Understanding the Core Reaction & Potential Pitfalls
The primary goal is the electrophilic addition of bromine across the double bond of 2-butene-1,4-diol. The reaction proceeds via a cyclic bromonium ion intermediate, which is then attacked by a bromide ion.[1][2][3] While seemingly straightforward, the presence of the two hydroxyl groups introduces significant potential for side reactions.
Desired Reaction Pathway:
The π electrons of the alkene attack an electrophilic bromine atom, leading to a three-membered ring intermediate known as a bromonium ion.[1][2][4] This intermediate is then subjected to nucleophilic attack by the bromide ion (Br-), resulting in an anti-addition product.[3][5][6]
Key Challenges & Common Side Reactions:
-
Acid-Catalyzed Cyclization/Dehydration: The generation of hydrobromic acid (HBr) as a byproduct can catalyze the cyclization of the starting material or the product, leading to the formation of furan derivatives like 2,5-dihydrofuran.[7][8]
-
Rearrangement Reactions: Although the bridged bromonium ion minimizes carbocation rearrangements, under certain conditions, less stable intermediates can lead to a mixture of constitutional isomers.
-
Over-bromination & Oxidation: The hydroxyl groups can be susceptible to oxidation or substitution under harsh conditions or with certain brominating agents.
-
Stereochemical Control: The reaction is stereospecific, with cis- and trans-2-butene-1,4-diol yielding different stereoisomers of the product.[2][9] Maintaining stereochemical purity requires careful control of reaction conditions.
Below is a visualization of the central reaction mechanism and the primary competing side reaction pathway.
Caption: Reaction mechanism for bromination and a competing side reaction.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Q1: My reaction yield is low, and I'm getting a complex mixture of products. What's the likely cause?
A1: A low yield of the desired 2,3-dibromo-1,4-butanediol accompanied by a complex product mixture typically points to multiple competing side reactions. The most common culprit is the presence of acid, which catalyzes undesirable pathways.
-
Mechanistic Insight: The HBr generated during the reaction can protonate the hydroxyl groups of the starting material or product. This creates a good leaving group (water) and can initiate a cascade of reactions, including cyclization to form furan derivatives or elimination.[7][8]
-
Troubleshooting Steps:
-
Temperature Control: Perform the reaction at low temperatures (e.g., -5 °C to 1 °C).[10] This slows down the rate of side reactions, which often have higher activation energies than the desired bromination.
-
Use of a Bromine Source with a Scavenger: Consider using N-Bromosuccinimide (NBS) instead of elemental bromine (Br₂).[11][12] NBS provides a slow, controlled release of bromine. The succinimide byproduct can also act as a mild base to scavenge the HBr formed, thus preventing acid-catalyzed side reactions.
-
pH Control: If using elemental bromine, consider adding a non-nucleophilic base, like a hindered pyridine or sodium bicarbonate, to neutralize the HBr as it forms. A patent for a similar process suggests adjusting the pH to 1-3 with sulfuric acid, though this is for the bromination of 2-butyne-1,4-diol and may require optimization for the alkene.[10]
-
Q2: I'm observing the formation of a significant amount of 2,5-dihydrofuran. How can I prevent this?
A2: The formation of 2,5-dihydrofuran is a classic example of an acid-catalyzed intramolecular cyclization (dehydration) of 2-butene-1,4-diol.[8] This is a strong indicator that your reaction conditions are too acidic or the temperature is too high.
-
Mechanistic Insight: A proton (H+) from HBr protonates one of the hydroxyl groups. The other hydroxyl group then acts as an intramolecular nucleophile, attacking the carbon atom and displacing water.
-
Troubleshooting Steps:
-
Buffered System: Run the reaction in a buffered solvent system to maintain a neutral or near-neutral pH.
-
Alternative Brominating Agent: This is a prime scenario for using N-Bromosuccinimide (NBS). NBS is often used for electrophilic additions in aqueous solvents to create bromohydrins, and its use can minimize the formation of dibromo compounds and other side reactions when used correctly.[11][13]
-
Immediate Work-up: As soon as the reaction is complete (monitored by TLC or GC), quench it with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize any acid before proceeding with extraction and purification.
-
Q3: How does my choice of brominating agent affect the reaction outcome?
A3: The choice between elemental bromine (Br₂) and N-Bromosuccinimide (NBS) is critical and depends on the sensitivity of your substrate.
| Feature | Elemental Bromine (Br₂) | N-Bromosuccinimide (NBS) |
| Reactivity | High, can be difficult to control. | Milder, provides a slow, low concentration of Br₂. |
| Byproducts | HBr (acidic) | Succinimide (less acidic) |
| Handling | Corrosive, fuming liquid.[13] | Crystalline solid, easier to handle.[13] |
| Common Side Reactions | Acid-catalyzed cyclization, over-bromination. | Can lead to allylic bromination under radical conditions (light/heat).[13] |
| Best For | Simple, robust alkenes. | Acid-sensitive substrates like 2-butene-1,4-diol. |
-
Recommendation: For 2-butene-1,4-diol, NBS is generally the superior choice to minimize acid-driven side reactions.[11] If you must use Br₂, ensure strict temperature control and consider adding a non-nucleophilic base.
Q4: My reaction mixture is turning dark brown or black. What does this indicate?
A4: A dark coloration or charring is usually a sign of decomposition or polymerization, often initiated by excessive heat or strong acid.
-
Mechanistic Insight: Highly acidic and warm conditions can lead to complex, undefined degradation pathways. The conjugated systems that can form from elimination and rearrangement reactions are often colored.
-
Troubleshooting Steps:
-
Verify Temperature: Ensure your cooling bath is maintaining the target low temperature throughout the addition of the brominating agent.
-
Slow Addition: Add the brominating agent (Br₂ or NBS) slowly and portion-wise to the diol solution. This prevents localized "hot spots" where the exothermic reaction can overheat.
-
Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may contribute to color formation.
-
Solvent Purity: Ensure your solvents are pure and dry. Impurities can sometimes initiate decomposition.
-
Optimized Experimental Protocol: Bromination using NBS
This protocol is designed to maximize the yield of 2,3-dibromo-1,4-butanediol while minimizing side product formation.
Materials:
-
cis- or trans-2-Butene-1,4-diol
-
N-Bromosuccinimide (NBS), freshly recrystallized
-
Dimethylformamide (DMF) or 50% aqueous DMSO
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium thiosulfate (Na₂S₂O₃) solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-butene-1,4-diol (1.0 eq) in your chosen solvent (e.g., DMF).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
NBS Addition: Add freshly recrystallized NBS (1.05 eq) to the cooled solution in small portions over 30-60 minutes. Maintain the temperature at 0 °C throughout the addition.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by adding cold, saturated sodium thiosulfate solution to destroy any remaining active bromine. Then, add saturated sodium bicarbonate solution to neutralize any residual acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product via column chromatography (silica gel) or recrystallization to yield pure 2,3-dibromo-1,4-butanediol.
Caption: Optimized workflow for the bromination of 2-butene-1,4-diol.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. quora.com [quora.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. ladykeanecollege.edu.in [ladykeanecollege.edu.in]
- 7. cis-2-Butene-1,4-Diol | High-Purity Reagent [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. CN102249861A - Preparation method of 2,3-dibromo-1,4-butylene glycol and product - Google Patents [patents.google.com]
- 11. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 12. suru-chem.com [suru-chem.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
Preventing bromohydrin byproduct formation in diol synthesis
Introduction
Welcome to the Technical Support Center. This guide is designed to provide researchers with in-depth, actionable insights into a common challenge in organic synthesis: the formation of bromohydrin byproducts during the synthesis of vicinal diols from alkenes. As Senior Application Scientist, my goal is to move beyond simple procedural lists and explain the fundamental chemical principles that govern these side reactions. Understanding the "why" is critical to developing robust, high-yield dihydroxylation protocols.
This document is structured into two main sections: a Frequently Asked Questions (FAQs) section to cover core concepts and a Troubleshooting Guide for addressing specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism that leads to bromohydrin formation?
A1: Bromohydrin formation is a classic electrophilic addition reaction to an alkene. It occurs when a source of electrophilic bromine (like Br₂ or N-Bromosuccinimide, NBS) is present with an alkene in a nucleophilic solvent, typically water.
The reaction proceeds through a cyclic bromonium ion intermediate . Water, acting as a nucleophile, then attacks one of the carbons of this three-membered ring. This attack occurs from the face opposite the bromine bridge, resulting in an anti-addition of the -Br and -OH groups. If the alkene is unsymmetrical, water will preferentially attack the more substituted carbon, as it can better stabilize the partial positive charge. A final deprotonation step by a base (like another water molecule) yields the neutral bromohydrin product.
Q2: I'm performing an osmium-catalyzed dihydroxylation (e.g., Upjohn or Sharpless). Why am I getting a brominated byproduct?
A2: This is an excellent question that points to a cross-reactivity issue. Standard dihydroxylation methods like the Upjohn (OsO₄/NMO) and Sharpless (OsO₄/chiral ligand/co-oxidant) reactions are designed to produce syn-diols. They do not inherently involve bromine. The formation of a bromohydrin byproduct indicates an unintended source of electrophilic bromine is present in your reaction mixture.
Potential sources include:
-
Contaminated Reagents: The starting alkene, solvent, or co-oxidant may be contaminated with bromine or bromide salts.
-
Use of NBS as an Oxidant: While less common for dihydroxylation, if NBS is used as a co-oxidant in the presence of water, it can act as an electrophilic bromine source, directly competing with the desired dihydroxylation pathway.
-
In Situ Generation of HOBr: If bromide ions (Br⁻) are present as a contaminant, the oxidizing conditions of the dihydroxylation reaction could potentially oxidize them to hypobromite (BrO⁻) or an equivalent electrophilic species, leading to bromohydrin formation.
Q3: What is the role of N-Methylmorpholine N-oxide (NMO) and why is it important?
A3: In osmium-catalyzed dihydroxylations, osmium tetroxide (OsO₄) is the active oxidant that forms the diol. In the process, Os(VIII) is reduced to Os(VI). Because OsO₄ is highly toxic and expensive, it is used in catalytic amounts. The role of N-Methylmorpholine N-oxide (NMO) is to act as a stoichiometric co-oxidant. It re-oxidizes the Os(VI) species back to Os(VIII), allowing the catalytic cycle to continue. This process, known as the Upjohn dihydroxylation, dramatically reduces the amount of osmium needed. NMO itself is an oxidant and is not a source of bromine. However, the reaction is often run in aqueous solvent mixtures, creating the necessary environment for bromohydrin formation if a bromine source is present.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Issue 1: My reaction shows significant bromohydrin formation (>5%) alongside the desired diol.
| Potential Cause | Scientific Rationale | Recommended Solution |
| Contaminated Starting Material or Solvents | Bromide ions (Br⁻) or residual elemental bromine (Br₂) in the alkene, solvent (e.g., acetone, t-BuOH), or water can participate in the reaction. The strongly oxidizing environment can convert Br⁻ into an electrophilic bromine species. | Purification: Purify the starting alkene via distillation or column chromatography. Use freshly opened, HPLC-grade or redistilled solvents. Use deionized, high-purity water. |
| Acidic Reaction Conditions | The formation of the bromonium ion intermediate is often accelerated under acidic conditions. If the reaction mixture becomes acidic (e.g., from acidic impurities), the competing bromohydrin pathway can be favored. | pH Control: Add a non-nucleophilic base, such as 2,6-lutidine or a hindered pyridine derivative, to the reaction mixture. These bases will scavenge excess protons without interfering with the osmium catalyst. For Sharpless AD reactions, the standard use of K₂CO₃ already provides a basic buffer. |
| Inappropriate Co-oxidant | Using a bromine-based oxidant (e.g., NBS) in an aqueous environment is a direct route to bromohydrins, competing with the intended OsO₄-catalyzed dihydroxylation. | Select Co-oxidant Carefully: For standard osmium-catalyzed dihydroxylations, use NMO (Upjohn) or K₃Fe(CN)₆ (Sharpless AD) as the co-oxidant. These are well-established, non-brominating reagents. |
Issue 2: The bromohydrin-to-diol ratio increases during the workup.
| Potential Cause | Scientific Rationale | Recommended Solution |
| Incomplete Quenching of Oxidant | If residual oxidant (e.g., OsO₄, NMO) and a source of bromide are present during aqueous workup, the reaction can continue, potentially favoring the thermodynamically stable bromohydrin under certain pH conditions. | Thorough Reductive Quench: Before starting the aqueous workup, ensure all oxidizing species are destroyed. Add a sufficient amount of a reducing agent like solid sodium sulfite (Na₂SO₃) or an aqueous solution of sodium thiosulfate (Na₂S₂O₃) and stir until the reaction mixture is colorless. |
| Acidic Quench/Workup Conditions | Adding an acidic aqueous solution to the workup can promote the bromohydrin pathway if unreacted alkene and a bromine source are still present. | Neutral or Basic Workup: Perform the initial washes with neutral or slightly basic solutions (e.g., saturated aq. NaHCO₃) to remove acidic components and the succinimide byproduct if NBS was used. |
| Emulsion Formation | The formation of a stable emulsion during extraction can trap reagents at the interface, potentially allowing for prolonged reaction times under non-optimal conditions. | Break Emulsions: To break emulsions during extraction, add a small amount of saturated sodium chloride solution (brine). This increases the ionic strength and density of the aqueous layer, promoting better separation. |
Experimental Protocols
Protocol 1: Optimized Upjohn Dihydroxylation to Minimize Bromohydrin Formation
This protocol details the syn-dihydroxylation of cyclohexene as a model reaction, with specific steps highlighted to prevent byproduct formation.
Reagents:
-
Cyclohexene (purified by distillation)
-
N-Methylmorpholine N-oxide (NMO), 50 wt% solution in water
-
Osmium tetroxide (OsO₄), 2.5 wt% solution in t-BuOH
-
Acetone (reagent grade, distilled)
-
Water (deionized)
-
2,6-Lutidine (optional, for acid-sensitive substrates)
-
Sodium Sulfite (Na₂SO₃)
-
Magnesium Sulfate (MgSO₄, anhydrous)
-
Ethyl Acetate
-
Saturated Sodium Chloride (Brine)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add purified cyclohexene (1.0 eq). Dissolve it in a 10:1 mixture of acetone and water.
-
Expert Note: Using a high-purity, non-nucleophilic organic solvent like acetone is crucial. The presence of water is necessary for the NMO co-oxidant to function effectively.
-
-
Addition of Base (Optional): If your substrate is known to generate acidic impurities, add 2,6-lutidine (0.1 eq) to the mixture. Stir for 5 minutes.
-
Expert Note: This scavenges trace acid that could catalyze the competing bromohydrin pathway.
-
-
Addition of Co-oxidant: Add NMO solution (1.2 eq) dropwise to the stirring reaction mixture.
-
Addition of Catalyst: Add the OsO₄ solution (0.01 eq) dropwise. The solution will typically turn dark brown.
-
Safety Warning: Osmium tetroxide is highly toxic and volatile. Handle only in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or GC-MS until the starting alkene is consumed (typically 4-12 hours).
-
Reductive Quench (Critical Step): Once the reaction is complete, add solid sodium sulfite (Na₂SO₃, ~1.5 g per mmol of alkene) portion-wise to the flask. Stir vigorously for at least 1 hour. The color should fade from dark brown to a pale yellow or light gray suspension.
-
Expert Note: This step is critical to destroy any remaining OsO₄ and NMO, preventing further reactions during workup. An incomplete quench is a common source of byproduct formation.
-
-
Extraction:
-
Filter the mixture through a pad of Celite® to remove osmium salts. Wash the pad with ethyl acetate.
-
Transfer the filtrate to a separatory funnel. Add ethyl acetate to dilute the mixture.
-
Wash the organic layer sequentially with water (2x) and then with brine (1x). The brine wash helps to remove residual water and break any emulsions.
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude cis-1,2-cyclohexanediol.
-
Purification: Purify the crude product by recrystallization or silica gel chromatography as needed.
Technical Support Center: Crystallization-Based Purification of 1,4-Dibromo-2,3-butanediol
This technical guide provides in-depth protocols and troubleshooting advice for the purification of 1,4-dibromo-2,3-butanediol via crystallization. Designed for researchers, scientists, and professionals in drug development, this document offers practical, experience-driven insights to navigate the common challenges associated with the crystallization of this polar, difunctional molecule.
Understanding the Molecule: this compound
A foundational understanding of the physicochemical properties of this compound is paramount for developing a successful purification strategy.
Key Properties:
| Property | Value | Source(s) |
| Molecular Formula | C₄H₈Br₂O₂ | [1][2] |
| Molecular Weight | 247.91 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [3] |
| Melting Point | 82-84 °C (mixture of R,R and S,S isomers) or 88-90 °C | [3] |
| Boiling Point | 148-150 °C at 1.5 mmHg | [3] |
| General Solubility | Soluble in water and polar organic solvents. |
The presence of two hydroxyl groups and two bromine atoms imparts a significant degree of polarity to the molecule, dictating its solubility behavior. The fundamental principle of "like dissolves like" is the cornerstone of solvent selection for crystallization.[4]
Pre-Crystallization: Identifying Potential Impurities
Effective purification requires an understanding of the potential impurities in the crude material. The most common synthetic route to this compound is the bromination of 2-butene-1,4-diol.[5]
Potential Impurities Include:
-
Unreacted 2-butene-1,4-diol: A highly polar diol.
-
Over-brominated species: Compounds with additional bromine atoms.
-
Bromohydrins: Formed if water is present during the bromination reaction.[5]
-
Residual Bromine: Can impart a yellow or brownish color to the crude product.
Experimental Protocol: Purification of this compound by Crystallization
This protocol provides a step-by-step methodology for the purification of this compound.
1. Solvent Selection:
The ideal solvent for crystallization should dissolve the compound well at elevated temperatures but poorly at lower temperatures. A patent for the synthesis of a similar compound specifies the use of absolute ethanol for crystallization, which is an excellent starting point.[6]
Recommended Solvents for Screening:
-
Absolute Ethanol
-
Methanol
-
Isopropanol
-
Ethanol/Water mixtures
-
Acetone
2. Step-by-Step Crystallization Procedure:
-
Dissolution: In a suitable Erlenmeyer flask, add the crude this compound. To this, add a minimal amount of the chosen solvent (e.g., absolute ethanol).
-
Heating: Gently heat the mixture on a hot plate with stirring. Add the solvent portion-wise until the solid completely dissolves. Avoid adding an excess of solvent, as this will reduce the final yield.
-
Decoloration (Optional): If the solution is colored (e.g., yellow from residual bromine), remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if charcoal was used or insoluble impurities are present): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean Erlenmeyer flask. This step should be performed rapidly to prevent premature crystallization.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
-
Purity Assessment: Determine the melting point of the dried crystals and, if desired, analyze by techniques such as NMR to confirm purity.
Crystallization Workflow Diagram
Caption: Workflow for the crystallization of this compound.
Troubleshooting Guide
Q1: My compound is not dissolving, even with a large amount of hot solvent.
A1: This suggests that the chosen solvent is too non-polar for your compound. This compound is a polar molecule and requires a polar solvent for dissolution. If you are using a solvent like ethanol and still facing issues, ensure your compound is not grossly impure with a highly insoluble substance. Consider switching to a more polar solvent like methanol or a mixed solvent system such as ethanol/water.
Q2: No crystals are forming upon cooling.
A2: This is a common issue and can be attributed to several factors:
-
Too much solvent was used: If the solution is not saturated, crystals will not form. Try evaporating some of the solvent to increase the concentration and then attempt to cool again.
-
Supersaturation: The solution may be supersaturated. To induce crystallization, try scratching the inside of the flask with a glass rod at the surface of the solution or adding a seed crystal of the pure compound.
-
Inappropriate solvent: The solvent may be too good at dissolving your compound even at low temperatures. A different solvent or a mixed solvent system may be necessary.
Q3: The compound "oils out" instead of forming crystals.
A3: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. This can be due to:
-
High concentration of impurities: Impurities can depress the melting point of your compound.
-
Cooling too rapidly: This can cause the compound to crash out of solution as a liquid.
-
Inappropriate solvent choice: The boiling point of the solvent might be too high relative to the melting point of the solute-impurity mixture.
To resolve this, try the following:
-
Reheat the solution to redissolve the oil.
-
Add a small amount of additional solvent to lower the saturation point.
-
Allow the solution to cool much more slowly.
-
Consider using a different solvent with a lower boiling point.
Q4: The final yield is very low.
A4: A low yield can result from several factors:
-
Using too much solvent: A significant portion of your compound will remain in the mother liquor.
-
Premature crystallization during hot filtration: This can be minimized by using a pre-heated funnel and filtering quickly.
-
Washing with too much cold solvent: Use only a minimal amount of ice-cold solvent to wash the crystals.
-
The compound has significant solubility in the cold solvent: In this case, a different solvent system is required.
Frequently Asked Questions (FAQs)
Q: What is the best solvent for crystallizing this compound?
A: While absolute ethanol is a good starting point, the ideal solvent should be determined experimentally. The best solvent will dissolve the compound completely at its boiling point and have low solubility at 0 °C.
Q: How can I remove the yellow color from my crude product?
A: A yellow or brown color often indicates the presence of residual bromine. This can typically be removed by adding a small amount of activated charcoal to the hot solution before filtration.
Q: How do I know if my product is pure after crystallization?
A: A sharp melting point close to the literature value is a good indicator of purity. For a more definitive assessment, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can be used to check for the presence of impurities.
Q: Can I use a mixed solvent system?
A: Yes, a mixed solvent system can be very effective, especially if a single solvent does not provide the desired solubility profile. A common approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. The solution is then heated to clarify and cooled slowly to induce crystallization.[7] For this compound, an ethanol/water or acetone/hexane system could be explored.
References
- 1. 2,3-Dibromo-1,4-butanediol | C4H8Br2O2 | CID 16041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. dl-2,3-Dibromo-1,4-butanediol [webbook.nist.gov]
- 3. 2,3-Dibromo-1,4-butanediol|lookchem [lookchem.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. (2R,3S)-rel-2,3-Dibromo-1,4-butanediol | RUO | Supplier [benchchem.com]
- 6. CN102249861A - Preparation method of 2,3-dibromo-1,4-butylene glycol and product - Google Patents [patents.google.com]
- 7. ocw.mit.edu [ocw.mit.edu]
Technical Support Center: Stereocontrol in the Synthesis of 1,4-Dibromo-2,3-butanediol Derivatives
Welcome to the technical support center for the stereocontrolled synthesis of 1,4-dibromo-2,3-butanediol derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of stereoselective reactions. Here, we address common challenges and provide practical, field-tested solutions to enhance your experimental outcomes. Our focus is on not just what to do, but why certain experimental choices are critical for achieving high stereoselectivity.
Section 1: Troubleshooting Guide
This section is formatted as a series of questions and answers to directly address specific issues you may encounter during your experiments.
Low Diastereoselectivity in the Bromination of Alkenes
Question: I am performing a bromination on a substituted 2-butene-1,4-diol to synthesize a this compound derivative, but I am observing a mixture of diastereomers with low selectivity. What factors could be contributing to this, and how can I improve the diastereoselectivity?
Answer: Low diastereoselectivity in the bromination of alkenes often stems from the reaction mechanism and conditions. The electrophilic addition of bromine to a double bond proceeds through a cyclic bromonium ion intermediate.[1][2][3] The stereochemical outcome is determined by the backside attack of the bromide ion on this intermediate.[2][3] Here are key factors to consider for improving diastereoselectivity:
-
Starting Material Geometry: The stereochemistry of your starting alkene is crucial. trans-Alkenes will typically yield the anti-addition product, while cis-alkenes will yield the syn-addition product. Ensure the stereochemical purity of your starting material.
-
Solvent Choice: The polarity of the solvent can influence the stability of the bromonium ion and the transition state. Non-polar solvents like carbon tetrachloride (CCl4) or chloroform (CHCl3) are often used to favor the formation of the cyclic bromonium ion, which promotes anti-addition.[2] Protic or highly polar solvents can lead to solvent participation and the formation of halohydrins or other side products, potentially reducing diastereoselectivity.[3][4]
-
Temperature Control: Lowering the reaction temperature can enhance selectivity.[5] At lower temperatures, the reaction is under kinetic control, favoring the transition state with the lowest activation energy, which often leads to a single diastereomer.[6] Conversely, higher temperatures can lead to thermodynamic control, allowing for the equilibration of intermediates and potentially a mixture of products.[5][6]
-
Reagent Purity: Ensure the purity of your bromine source. Contaminants can lead to side reactions that compromise the stereochemical integrity of the product.
Experimental Protocol: Improving Diastereoselectivity in Bromination
-
Starting Material: Begin with a stereochemically pure alkene precursor (e.g., trans-2-butene-1,4-diol).
-
Solvent: Use a dry, non-polar solvent such as CCl4 or CH2Cl2.
-
Temperature: Cool the reaction mixture to 0°C or lower in an ice or dry ice/acetone bath before the addition of bromine.
-
Bromine Addition: Add a solution of bromine in the same non-polar solvent dropwise to the alkene solution with vigorous stirring. This slow addition helps to maintain a low concentration of bromine and minimize side reactions.[7]
-
Monitoring: Monitor the reaction progress by TLC or GC to determine the optimal reaction time and prevent the formation of byproducts.
-
Work-up: Upon completion, quench the reaction with a solution of sodium thiosulfate to remove any unreacted bromine.
Poor Enantioselectivity in Asymmetric Dihydroxylation
Question: I am using a Sharpless Asymmetric Dihydroxylation (AD) protocol to introduce chirality, but the enantiomeric excess (ee) of my diol is consistently low. What are the common pitfalls that lead to poor enantioselectivity in this reaction?
Answer: The Sharpless Asymmetric Dihydroxylation is a powerful method for the enantioselective synthesis of vicinal diols from prochiral olefins, utilizing an osmium catalyst and a chiral ligand.[8][9][10] Low enantiomeric excess can result from several factors that disrupt the catalytic cycle or the chiral environment of the reaction.
-
Ligand Choice and Purity: The choice of the chiral ligand ((DHQ)2PHAL or (DHQD)2PHAL) determines the facial selectivity of the dihydroxylation.[10][11] Ensure you are using the correct AD-mix (AD-mix-α or AD-mix-β) for the desired enantiomer.[8][9] The purity of the ligand is paramount; impurities can poison the catalyst or compete in the catalytic cycle, leading to a decrease in ee.
-
Olefin Concentration: A high concentration of the olefin substrate can lead to a background, non-enantioselective reaction pathway.[9] If the olefin concentration is too high, it may react with the osmium tetroxide before the chiral ligand can coordinate, resulting in a racemic diol. It is crucial to maintain a dilute solution of the alkene.
-
pH Control: The Sharpless AD reaction is sensitive to pH and proceeds more rapidly under slightly basic conditions.[9] The use of a buffer, typically potassium carbonate in the AD-mix, is essential to maintain the optimal pH. Improper pH can lead to a slower reaction and a decrease in enantioselectivity.
-
Co-oxidant: The stoichiometric co-oxidant (e.g., K3Fe(CN)6 or N-methylmorpholine N-oxide (NMO)) regenerates the osmium catalyst.[9] The rate of re-oxidation can influence the overall catalytic cycle. Ensure the co-oxidant is fresh and added in the correct stoichiometry.
-
Temperature: While many AD reactions proceed well at room temperature or 0°C, some substrates may require lower temperatures to achieve high enantioselectivity.
Troubleshooting Table for Low Enantiomeric Excess in Sharpless AD
| Potential Cause | Troubleshooting Step | Rationale |
| Incorrect Ligand | Verify the AD-mix used (α vs. β) corresponds to the desired product enantiomer. | The two AD-mixes contain pseudoenantiomeric ligands that direct the dihydroxylation to opposite faces of the alkene.[10] |
| High Olefin Concentration | Perform the reaction under more dilute conditions. | Minimizes the non-catalyzed background reaction that produces racemic diol.[9] |
| pH Imbalance | Ensure the buffer (K2CO3) is present and properly mixed. | Maintains the optimal basic pH for the catalytic cycle to proceed efficiently and enantioselectively.[9] |
| Impure Reagents | Use fresh, high-purity AD-mix and co-oxidant. | Impurities can interfere with the catalyst-ligand complex and reduce enantioselectivity. |
| Sub-optimal Temperature | Run the reaction at a lower temperature (e.g., -20°C or -78°C). | Can enhance the energy difference between the diastereomeric transition states, leading to higher ee. |
Difficulty in Removing Chiral Auxiliaries
Question: I have successfully used a chiral auxiliary to direct the stereoselective formation of my diol, but I am struggling to remove the auxiliary without racemization or decomposition of my product. What are some effective methods for cleaving common chiral auxiliaries?
Answer: Chiral auxiliaries are powerful tools for controlling stereochemistry, but their clean removal is a critical final step.[12] The choice of cleavage method depends on the type of auxiliary and the stability of your product.
-
Oxazolidinone Auxiliaries (Evans' Auxiliaries): These are commonly used for stereoselective alkylations and aldol reactions.[12]
-
Hydrolysis: Basic hydrolysis with reagents like lithium hydroxide (LiOH) in a mixture of THF and water is a standard method.
-
Reductive Cleavage: For more sensitive substrates, reductive cleavage with reagents like lithium borohydride (LiBH4) can yield the corresponding alcohol directly.
-
-
Camphorsultam Auxiliaries: These are known for their high directing ability and crystallinity, which aids in purification.
-
Hydrolysis: Similar to oxazolidinones, basic hydrolysis (e.g., LiOH) is effective.
-
Titanium-Mediated Cleavage: For milder conditions, transesterification using titanium isopropoxide can be employed.
-
-
Pseudoephedrine Auxiliaries: These are versatile and can be removed under mild conditions.
-
Acidic Hydrolysis: Treatment with mild acid can cleave the auxiliary.
-
Reductive Cleavage: Reduction with reagents like LiAlH4 can yield the alcohol.
-
Workflow for Chiral Auxiliary Removal
Caption: General strategies for the cleavage of chiral auxiliaries.
Section 2: Frequently Asked Questions (FAQs)
Q1: Can I synthesize enantiomerically pure this compound from a chiral pool starting material?
A1: Yes, this is an excellent strategy. A common and effective approach is to start from commercially available and inexpensive chiral molecules like tartaric acid.[13] Both D- and L-tartaric acid can serve as chiral templates to set the stereochemistry of the two hydroxyl groups. The synthesis typically involves the protection of the diol, reduction of the carboxylic acids to alcohols, and subsequent conversion of the terminal alcohols to bromides. This method provides unambiguous control over the absolute stereochemistry of the final product.[13]
Q2: What is the role of a directing group in achieving stereocontrol?
A2: A directing group is a functional group within the substrate that interacts with the reagent or catalyst in a way that favors attack from a specific face of the molecule. For example, in the dihydroxylation of an allylic alcohol, the hydroxyl group can coordinate to the metal catalyst (e.g., osmium) and direct the oxidation to the syn face. This substrate-controlled stereoselectivity can be a powerful tool for achieving high diastereoselectivity.
Q3: How can I confirm the stereochemistry of my final product?
A3: Determining the stereochemistry of your this compound derivative is crucial. Several analytical techniques can be employed:
-
NMR Spectroscopy: Chiral shift reagents or the formation of diastereomeric derivatives (e.g., Mosher's esters) can be used to determine enantiomeric excess by NMR.
-
Chiral HPLC: High-performance liquid chromatography with a chiral stationary phase is a highly effective method for separating and quantifying enantiomers, thus determining the ee.[14]
-
X-ray Crystallography: If you can obtain a suitable crystal of your compound or a derivative, X-ray crystallography provides unambiguous determination of the absolute stereochemistry.
-
Optical Rotation: Measurement of the specific rotation and comparison to literature values for known compounds can provide supporting evidence for the stereochemical assignment.
Q4: Are there any enzymatic methods for the stereoselective synthesis of diols?
A4: Yes, biocatalysis is an increasingly important tool for asymmetric synthesis. Enzymes such as dehydrogenases can catalyze the stereoselective reduction of diketones or hydroxyketones to chiral diols with high enantioselectivity.[15][16][17] Whole-cell biotransformations can also be employed, offering the advantage of in-situ cofactor regeneration.[16][18] These methods often proceed under mild conditions and can provide access to enantiomerically pure products.
References
- 1. (2R,3S)-rel-2,3-Dibromo-1,4-butanediol | RUO | Supplier [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemtube3d.com [chemtube3d.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. grokipedia.com [grokipedia.com]
- 9. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 10. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 13. Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Highly enantioselective synthesis of (R)-1,3-butanediol via deracemization of the corresponding racemate by a whole-cell stereoinverting cascade system - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Characterization of Byproducts in 1,4-Dibromo-2,3-butanediol Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,4-dibromo-2,3-butanediol. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its use, with a special focus on the identification and characterization of reaction byproducts.
Introduction to this compound
This compound is a versatile bifunctional molecule widely used as a chiral building block in organic synthesis.[1] Its two primary bromine atoms are excellent leaving groups for nucleophilic substitution reactions, while the vicinal diol functionality allows for a range of transformations, including the formation of epoxides and other heterocyclic systems.[1][2] However, the inherent reactivity of this compound can also lead to the formation of undesired byproducts, complicating reaction outcomes and purification processes. This guide is designed to help you navigate these challenges.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Category 1: Issues During Synthesis and Handling
Question 1: My synthesis of this compound from 2-butene-1,4-diol has a low yield and contains impurities. What are the likely byproducts?
Answer: The bromination of 2-butene-1,4-diol is an electrophilic addition reaction that proceeds through a cyclic bromonium ion intermediate.[1] While this reaction can be highly stereoselective, the presence of nucleophilic species other than the bromide ion can lead to byproduct formation.
-
Bromohydrins: The most common byproduct is a bromohydrin, which forms if water is present in the reaction mixture. The hydroxyl group from water can attack the bromonium ion, leading to the incorporation of a hydroxyl group and a bromine atom across the double bond. To minimize this, ensure you are using anhydrous solvents such as dichloromethane or carbon tetrachloride and that your glassware is thoroughly dried.[1]
-
Over-oxidation Products: Bromine is a moderately strong oxidizing agent.[2] Under certain conditions, especially with prolonged reaction times or elevated temperatures, the diol functionality can be oxidized, leading to the formation of carbonyl compounds through glycol bond fission.[2]
-
Incomplete Reaction: Unreacted 2-butene-1,4-diol may also be present if the reaction does not go to completion.
Question 2: My this compound appears to be degrading upon storage. What is happening and how can I prevent it?
Answer: this compound can be susceptible to degradation, particularly in the presence of moisture or basic residues.
-
Hydrolysis: The primary bromides can undergo slow hydrolysis back to the corresponding alcohols, especially if exposed to moisture over long periods.
-
Intramolecular Cyclization: Trace amounts of base can catalyze the intramolecular cyclization to form an epoxide (1-bromo-2,3-epoxy-4-butanol), which can then further react or polymerize. It is advisable to store this compound in a cool, dry, and dark place under an inert atmosphere. Ensure that any containers used for storage are free from basic contaminants.
Category 2: Byproducts in Nucleophilic Substitution Reactions
Question 3: I am attempting a nucleophilic substitution on this compound, but I am isolating a significant amount of a product with a lower molecular weight. What could this be?
Answer: This is a classic issue when performing nucleophilic substitutions on this substrate, especially under basic conditions. The likely culprit is the formation of an epoxide through an intramolecular SN2 reaction.
-
Mechanism of Epoxide Formation: The hydroxyl groups of the diol are acidic and can be deprotonated by a base to form an alkoxide. This alkoxide can then act as an internal nucleophile, attacking the adjacent carbon bearing a bromine atom and displacing the bromide ion to form a stable three-membered epoxide ring.[1] Depending on the stoichiometry of the base, you may form a mono- or di-epoxide (1,2:3,4-diepoxybutane).[1]
To favor the desired intermolecular nucleophilic substitution over intramolecular cyclization, consider the following:
-
Choice of Base: Use a non-nucleophilic base if a base is required for your reaction, and use it in stoichiometric amounts.
-
Protecting Groups: Protect the diol functionality as an acetal or silyl ether before carrying out the nucleophilic substitution. The protecting group can be removed in a subsequent step.
-
Reaction Conditions: Running the reaction at lower temperatures can sometimes disfavor the intramolecular cyclization.
Question 4: My reaction is producing a mixture of mono- and di-substituted products. How can I improve the selectivity?
Answer: Controlling the extent of substitution can be challenging due to the presence of two reactive sites.
-
For Mono-substitution: Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of your nucleophile. You may also consider using a bulky nucleophile, which, after reacting at one site, may be sterically hindered from reacting at the second site.
-
For Di-substitution: Use a significant excess of the nucleophile (2.2-3.0 equivalents) to drive the reaction to completion.[3] Increasing the reaction time and/or temperature may also be necessary, but be mindful of potential side reactions like elimination or decomposition.
Category 3: Unexpected Rearrangement and Oxidation Products
Question 5: I have identified a byproduct with the same molecular formula as my desired product, but the connectivity appears to be different. Could a rearrangement have occurred?
Answer: Yes, rearrangements are possible, especially if your reaction conditions can generate a carbocation intermediate. While this compound itself is unlikely to form a stable carbocation at the primary carbons, reactions involving the hydroxyl groups under acidic conditions could lead to rearrangements.
-
Pinacol-type Rearrangement: In the presence of a strong acid, one of the hydroxyl groups can be protonated and leave as a water molecule, forming a carbocation. A subsequent 1,2-hydride or 1,2-alkyl shift can occur to form a more stable carbocation, which can then be trapped by a nucleophile or eliminate a proton to give a ketone. This is known as a Pinacol rearrangement.[4][5]
-
Wagner-Meerwein Rearrangements: In related halohydrin systems, Wagner-Meerwein rearrangements involving hydride or alkyl shifts are well-documented.[6][7] If a carbocation is formed adjacent to a carbon with a bromine atom, the bromine itself can participate in the rearrangement.
To avoid rearrangements, it is best to avoid strongly acidic conditions when working with this compound. If acidic conditions are necessary, consider using milder acids or buffered systems.
Diagrams of Byproduct Formation and Analysis Workflow
Analytical Data for Byproduct Characterization
The following tables provide expected analytical data for this compound and its common byproducts. Note that exact chemical shifts can vary depending on the solvent and concentration.
Table 1: Expected ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
| Compound | Structure | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound | BrCH₂(CHOH)₂(CH₂)Br | 3.6-4.0 (m, 4H, CH₂Br, CHOH) | 35-40 (CH₂Br), 70-75 (CHOH) |
| Bromohydrin Byproduct | BrCH₂(CHOH)(CHOH)CH₂OH | 3.5-4.0 (m, 7H) | 35-40 (CH₂Br), 60-75 (CHOH, CH₂OH) |
| Epoxide (mono) | BrCH₂(CH(O)CH)CH₂OH | 2.8-3.2 (m, 2H, epoxide CH), 3.5-3.9 (m, 5H) | 35-40 (CH₂Br), 50-55 (epoxide CH), 60-65 (CH₂OH) |
| 1,2:3,4-Diepoxybutane | (CH(O)CH)₂ | 2.7-3.1 (m, 6H) | 50-55 (epoxide CH) |
| 1,4-Dibromo-2-butanone | BrCH₂C(=O)CH₂CH₂Br | 3.0-3.5 (t, 2H), 3.8-4.2 (t, 2H), 4.3-4.5 (s, 2H) | 30-35 (CH₂Br), 40-45 (CH₂C=O), 200-210 (C=O) |
Table 2: Characteristic Mass Spectrometry Fragmentation Patterns (Electron Ionization)
| Compound | Key Fragments (m/z) | Interpretation |
| This compound | [M-H₂O]⁺, [M-Br]⁺, [M-H₂O-Br]⁺, fragments with characteristic Br isotope patterns (¹⁹Br/⁸¹Br) | Loss of water, bromine radical.[8] |
| Bromohydrin Byproduct | [M-H₂O]⁺, [M-Br]⁺, [M-CH₂OH]⁺ | Loss of water, bromine radical, hydroxymethyl radical. |
| Epoxide (mono) | [M-Br]⁺, fragments from epoxide ring opening | Loss of bromine radical. |
| 1,2:3,4-Diepoxybutane | [M-CHO]⁺, [M-C₂H₂O]⁺ | Cleavage of the epoxide rings. |
| 1,4-Dibromo-2-butanone | [M-Br]⁺, [CH₂Br]⁺, [C(=O)CH₂CH₂Br]⁺ | Alpha-cleavage around the carbonyl group.[9] |
Experimental Protocols
Protocol 1: Sample Preparation for NMR Spectroscopy
-
Isolate the Byproduct: Purify the byproduct of interest using column chromatography or preparative TLC.
-
Dry the Sample: Ensure the isolated sample is free of solvent by drying under high vacuum.
-
Prepare the NMR Sample: Dissolve 5-10 mg of the purified byproduct in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add Internal Standard: Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.
-
Acquire Spectra: Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (COSY, HSQC) to determine the structure of the byproduct.[3]
Protocol 2: Sample Preparation for GC-MS Analysis
-
Prepare a Dilute Solution: Dissolve a small amount (approx. 1 mg) of the crude reaction mixture or the purified byproduct in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
Derivatization (Optional): For compounds with low volatility (like diols), derivatization may be necessary. Silylation with a reagent like BSTFA can increase volatility.
-
Inject into GC-MS: Inject a small volume (typically 1 µL) of the solution into the GC-MS.
-
Analyze the Data: Analyze the resulting chromatogram to separate the components of the mixture and the mass spectrum of each component to identify the byproducts based on their fragmentation patterns.[10]
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Characterization of 1,2,3,4-Diepoxybutane–2′-Deoxyguanosine Cross-Linking Products Formed at Physiological and Non-Physiological Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. Pinacol rearrangement - Wikipedia [en.wikipedia.org]
- 5. Pinacol Rearrangement - Chemistry Steps [chemistrysteps.com]
- 6. Wagner–Meerwein rearrangement - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. savemyexams.com [savemyexams.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 2,3-Dibromo-1,4-butanediol | C4H8Br2O2 | CID 16041 - PubChem [pubchem.ncbi.nlm.nih.gov]
Effect of temperature and solvent on 1,4-Dibromo-2,3-butanediol reaction outcomes
Welcome to the technical support center for the experimental applications of 1,4-dibromo-2,3-butanediol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this versatile bifunctional molecule. Here, we address common challenges and provide in-depth, evidence-based solutions to optimize your reaction outcomes, with a particular focus on the critical roles of temperature and solvent selection.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My primary goal is to synthesize 1,2:3,4-diepoxybutane from this compound, but I am observing low yields. What are the most critical factors to consider?
A1: Low yields in the synthesis of 1,2:3,4-diepoxybutane are a common issue, often stemming from suboptimal reaction conditions that favor competing side reactions over the desired intramolecular cyclization. The formation of the diepoxide is a double intramolecular S(_N)2 reaction, where the hydroxyl groups, upon deprotonation, act as nucleophiles to displace the bromide leaving groups.[1] To maximize your yield, you must carefully control the interplay between the solvent, temperature, and base.
Key Optimization Points:
-
Solvent Choice: The solvent plays a pivotal role in an S(_N)2 reaction. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are generally preferred. These solvents can dissolve the ionic base and the substrate but do not form a strong solvation shell around the alkoxide nucleophile through hydrogen bonding. This leaves the nucleophile "naked" and more reactive, thereby accelerating the desired intramolecular S(_N)2 reaction. In contrast, polar protic solvents like water or ethanol can form a "cage" around the nucleophile via hydrogen bonding, which deactivates it and slows down the reaction rate, potentially allowing side reactions to become more prominent.
-
Temperature Control: While heating a reaction generally increases its rate, for this specific transformation, excessive heat can be detrimental. Higher temperatures tend to favor elimination reactions over substitution reactions. This is due to the greater increase in entropy associated with elimination reactions (more molecules are formed), which becomes the dominant factor at elevated temperatures. Therefore, moderate temperatures are typically recommended to ensure the intramolecular S(_N)2 pathway is favored.
-
Base Selection and Stoichiometry: A strong, non-nucleophilic base is ideal to deprotonate the hydroxyl groups without competing in intermolecular substitution reactions. Sodium hydroxide or potassium hydroxide are commonly used. It is crucial to use at least two equivalents of the base to ensure both hydroxyl groups are deprotonated to facilitate the double cyclization.
Q2: I am observing a significant amount of elimination byproducts in my reaction. How can I suppress their formation?
A2: The formation of elimination byproducts, such as unsaturated diols, is a classic example of the competition between substitution and elimination pathways. As a general principle, higher temperatures favor elimination. This is because elimination reactions typically have a higher activation energy than substitution reactions and result in an increase in the number of molecules in the system, leading to a positive entropy change. According to the Gibbs free energy equation, ΔG = ΔH - TΔS, as the temperature (T) increases, the -TΔS term becomes more significant, making the Gibbs free energy for elimination more favorable.
Troubleshooting Elimination:
-
Reduce Reaction Temperature: This is the most direct way to disfavor the elimination pathway. If you are running your reaction at an elevated temperature, try reducing it to room temperature or even lower (e.g., 0 °C). The lower temperature will favor the reaction pathway with the lower activation energy, which is typically the S(_N)2 substitution.
-
Choice of Base: While a strong base is necessary for deprotonation, a bulky, non-nucleophilic base can sometimes favor elimination. For this intramolecular reaction, standard bases like NaOH or KOH are generally effective. Ensure the base is added slowly and the temperature is controlled during addition to prevent localized heating.
Q3: How does the choice between a protic and an aprotic solvent specifically impact the intramolecular cyclization of this compound?
A3: The choice between a protic and an aprotic solvent has a profound impact on the rate and efficiency of the intramolecular S(_N)2 reaction required for epoxide formation.
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents possess O-H or N-H bonds and can act as hydrogen bond donors. When a base deprotonates the hydroxyl groups of this compound to form the alkoxide nucleophiles, these protic solvent molecules will form a tight solvation shell, or "cage," around the negatively charged oxygen atoms through hydrogen bonding. This stabilization of the nucleophile also reduces its reactivity, significantly slowing down the desired intramolecular attack on the carbon bearing the bromine. This can lead to longer reaction times and a greater propensity for side reactions.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents have dipoles that allow them to dissolve ionic species, but they lack the ability to act as hydrogen bond donors. Consequently, they solvate the cation of the base (e.g., Na(\text{⁺})) but leave the alkoxide nucleophile relatively unsolvated and highly reactive. This "naked" nucleophile can more readily attack the electrophilic carbon, leading to a much faster rate of intramolecular S(_N)2 cyclization.
The following diagram illustrates the influence of the solvent on the nucleophile:
Caption: Solvent effects on nucleophile reactivity.
Q4: Can the stereochemistry of my this compound starting material affect the outcome of the reaction?
A4: Absolutely. This compound has two stereocenters, leading to the possibility of different stereoisomers. The intramolecular S(_N)2 reaction proceeds via a "backside attack," which results in an inversion of configuration at the carbon center being attacked. For the formation of an epoxide, the alkoxide nucleophile and the bromine leaving group must be in an anti-periplanar conformation.
The stereochemistry of the starting diol will dictate the stereochemistry of the resulting diepoxybutane. For example, the cyclization of a specific diastereomer of the starting material will lead to a specific diastereomer of the product. It is crucial to know the stereochemistry of your starting material to predict and confirm the stereochemistry of your product.
Experimental Protocols
Protocol 1: Synthesis of 1,2:3,4-Diepoxybutane in a Polar Aprotic Solvent
This protocol is optimized to favor the intramolecular S(_N)2 reaction and minimize side products.
Materials:
-
This compound
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Anhydrous dimethylformamide (DMF)
-
Deionized water
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO(_4))
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Cool the solution in an ice bath.
-
Slowly add powdered NaOH or KOH (2.2 eq) to the cooled solution in portions to control the exotherm.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Once the starting material is consumed, pour the reaction mixture into cold deionized water.
-
Extract the aqueous layer with diethyl ether (3 x volume of the aqueous phase).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous magnesium sulfate.
-
Filter and carefully remove the solvent under reduced pressure at a low temperature, as diepoxybutane is volatile.
Data Summary
The following table summarizes the expected outcomes based on the choice of solvent and temperature. Note that these are generalized trends, and actual yields may vary.
| Temperature | Solvent Type | Primary Reaction Pathway | Expected Major Product | Potential Byproducts |
| Low to Moderate | Polar Aprotic (e.g., DMF, DMSO) | Intramolecular S(_N)2 | 1,2:3,4-Diepoxybutane | Minimal |
| Low to Moderate | Polar Protic (e.g., Ethanol, Water) | Slow Intramolecular S(_N)2, Intermolecular S(_N)2 | 1,2:3,4-Diepoxybutane | Butanetetrol, mono-epoxide |
| High | Any | Elimination (E2) | Unsaturated diols | Polymeric materials |
Reaction Pathway Overview
The following diagram illustrates the competing pathways in the base-mediated reaction of this compound.
Caption: Competing reaction pathways.
References
Technical Support Center: A Researcher's Guide to the Efficient Removal of Unreacted Bromine
Welcome to our dedicated technical support center for managing unreacted bromine in reaction mixtures. As researchers and drug development professionals, mastering the safe and effective removal of excess reagents is paramount to ensuring the purity of your target molecules and the integrity of your experimental outcomes. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to address the common challenges associated with bromine quenching.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unreacted bromine from a reaction mixture?
Unreacted bromine can interfere with subsequent reaction steps, complicate product purification, and pose significant safety and environmental hazards due to its corrosive and toxic nature.[1][2] Complete removal is essential for obtaining a clean product and ensuring the safety of the researcher.
Q2: What are the most common methods for quenching excess bromine?
The most common methods involve the use of chemical quenching agents that react with bromine to form less reactive and more easily removable byproducts. These agents are typically reducing agents or unsaturated compounds. Commonly used quenching agents include aqueous solutions of sodium thiosulfate, sodium bisulfite, and sodium sulfite.[3] Unsaturated hydrocarbons like cyclohexene can also be employed to consume excess bromine.[4]
Q3: How do I choose the appropriate quenching agent for my specific reaction?
The choice of quenching agent depends on several factors, including the pH of your reaction mixture, the stability of your product to the quenching conditions, and the desired work-up procedure. For instance, sodium thiosulfate can decompose in acidic media to form elemental sulfur, making sodium bisulfite or sodium sulfite better alternatives in such cases.[3] If your product is base-sensitive, using a strong base like sodium hydroxide for quenching is not advisable.[4]
Q4: What are the primary safety precautions when working with bromine?
Bromine is a highly toxic, corrosive, and volatile substance that should always be handled in a well-ventilated fume hood.[1] Appropriate personal protective equipment (PPE), including chemical-resistant gloves (such as nitrile), safety goggles, and a lab coat, is mandatory.[2][5] It is also crucial to have a readily available quenching solution, like sodium thiosulfate, to manage any potential spills.[4][6]
Q5: How can I visually determine when the bromine has been completely quenched?
A common visual indicator is the disappearance of bromine's characteristic red-brown color, resulting in a colorless or pale yellow solution.[3][4] However, for quantitative confirmation, analytical techniques are recommended.
Q6: What are some reliable methods to confirm the complete removal of bromine?
Several analytical techniques can be employed to detect residual bromine. These include colorimetric methods, such as the reaction with dipropyl-p-phenylenediamine (DPD) to form a red-violet dye, and instrumental methods like ion chromatography.[7] For bromide ions, ion-selective electrodes can also be utilized.[8]
Troubleshooting Guide
This section addresses specific issues you might encounter during the bromine quenching process.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Persistent red-brown color after adding the quenching agent. | Insufficient amount of quenching agent added. | Continue to add the quenching agent solution dropwise with vigorous stirring until the color is fully discharged.[4] |
| Low reactivity of the quenching agent under the current reaction conditions. | Consider switching to a more reactive quenching agent or adjusting the pH of the reaction mixture to optimize the quenching reaction. | |
| Formation of a solid precipitate (sulfur) during quenching. | Decomposition of sodium thiosulfate in acidic media. | 1. Adjust pH: Neutralize or slightly basify the reaction mixture with a mild base like sodium bicarbonate before or during the addition of sodium thiosulfate.[3] 2. Use an alternative quencher: Sodium bisulfite or sodium sulfite are less prone to forming sulfur under acidic conditions.[4] |
| The product is degrading during the quenching process. | The quenching agent or the resulting byproducts are incompatible with the product. | 1. Product Stability Check: Ensure your product is stable under the chosen quenching conditions (e.g., pH, temperature).[4] 2. Alternative Quencher: If your product is base-sensitive, avoid strong bases like NaOH. If it is sensitive to aqueous conditions, consider a non-aqueous workup with an organic quencher like cyclohexene. |
| Difficulty in separating the organic and aqueous layers after quenching. | Formation of an emulsion. | 1. Brine Wash: Add a saturated aqueous solution of sodium chloride (brine) to help break the emulsion by increasing the ionic strength of the aqueous phase.[4] 2. Filtration: If a fine solid is causing the emulsion, filtering the mixture through a pad of celite may be effective. |
| Contamination of the final product with byproducts from the quenching agent. | The quenching agent or its byproducts are soluble in the organic layer. | 1. Aqueous Quenchers: For inorganic salts like sodium thiosulfate or bisulfite, ensure thorough washing of the organic layer with water to remove them.[4] 2. Organic Quenchers: If using an organic quenching agent like cyclohexene, the resulting dibrominated byproduct will remain in the organic layer and may require removal by purification techniques such as chromatography or distillation.[4] |
Detailed Experimental Protocols
Protocol 1: Quenching with Aqueous Sodium Thiosulfate
Sodium thiosulfate is a highly effective and commonly used quenching agent for bromine. It reduces bromine (Br₂) to colorless bromide ions (Br⁻).[9][10]
Reaction: 2Na₂S₂O₃(aq) + Br₂(aq) → 2NaBr(aq) + Na₂S₄O₆(aq)
Step-by-Step Procedure:
-
Preparation of Quenching Solution: Prepare a 10% (w/v) aqueous solution of sodium thiosulfate by dissolving 10 g of sodium thiosulfate pentahydrate in 90 mL of deionized water.[4]
-
Cooling: Cool the reaction mixture to room temperature. If the reaction was conducted at an elevated temperature, an ice bath is recommended.[4]
-
Quenching: With vigorous stirring, slowly add the 10% sodium thiosulfate solution to the reaction mixture.[3]
-
Endpoint: Continue the addition until the red-brown color of bromine disappears, and the solution becomes colorless.[4]
-
Work-up:
-
If the reaction mixture is biphasic, separate the aqueous and organic layers.[3]
-
Wash the organic layer with water and then with brine.[3]
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[3]
-
Filter to remove the drying agent and concentrate the organic layer in vacuo to isolate the product.[4]
-
Causality: The slow addition of the quenching agent is crucial to control any potential exotherm and to avoid localized high concentrations that could lead to side reactions. Vigorous stirring ensures efficient mixing of the biphasic system, leading to a complete reaction.
Protocol 2: Quenching with Aqueous Sodium Bisulfite
Sodium bisulfite is another excellent reducing agent for bromine and is a good alternative to sodium thiosulfate, especially in acidic conditions where thiosulfate might disproportionate to elemental sulfur.[11][12]
Reaction: NaHSO₃(aq) + Br₂(aq) + H₂O(l) → NaHSO₄(aq) + 2HBr(aq)
Step-by-Step Procedure:
-
Preparation of Quenching Solution: Prepare a saturated aqueous solution of sodium bisulfite by adding sodium bisulfite to deionized water with stirring until no more solid dissolves.[4]
-
Cooling: Cool the reaction mixture to room temperature.[3]
-
Quenching: Slowly add the saturated sodium bisulfite solution to the reaction mixture with vigorous stirring.[4]
-
Endpoint: Continue the addition until the bromine color is discharged.[3]
-
Work-up:
Protocol 3: Quenching with Cyclohexene
Cyclohexene, an alkene, undergoes an electrophilic addition reaction with bromine, effectively consuming it.[13] This method is advantageous for reactions where aqueous work-up is to be avoided.
Reaction: C₆H₁₀(l) + Br₂(l) → C₆H₁₀Br₂(l) (1,2-dibromocyclohexane)
Step-by-Step Procedure:
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath to moderate the reaction rate.
-
Quenching: Add cyclohexene dropwise to the stirred reaction mixture.
-
Endpoint: Continue the addition until the characteristic bromine color disappears.
-
Work-up: The resulting 1,2-dibromocyclohexane will remain in the organic phase. This byproduct must be removed from the desired product through purification methods such as distillation or column chromatography.
Causality: The addition of bromine to the double bond of cyclohexene is a rapid and efficient way to consume excess bromine.[14][15] However, the formation of a high-boiling dibrominated byproduct necessitates a purification step, which should be considered when choosing this method.
Visualization of Workflows
References
- 1. Bromine handling and safety | DOCX [slideshare.net]
- 2. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. carlroth.com [carlroth.com]
- 6. tatachemicals.com [tatachemicals.com]
- 7. filab.fr [filab.fr]
- 8. azom.com [azom.com]
- 9. quora.com [quora.com]
- 10. Workup [chem.rochester.edu]
- 11. gauthmath.com [gauthmath.com]
- 12. Sodium Bisulfite [commonorganicchemistry.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Reaction of Bromine with Cyclohexane, Cyclohexene, and Benzene [chemedx.org]
- 15. Addition Reaction of Bromine to Cyclohexene | Department of Chemistry | University of Washington [chem.washington.edu]
Technical Support Center: Scaling the Synthesis of 1,4-Dibromo-2,3-butanediol
Welcome to the technical support resource for the synthesis of 1,4-Dibromo-2,3-butanediol. This guide is designed for researchers, chemists, and process development professionals who are working on or scaling up this important synthesis. As a versatile bifunctional molecule, this compound serves as a critical building block in the development of pharmaceuticals and complex organic molecules.[1][2]
This document moves beyond a simple protocol, offering in-depth troubleshooting guidance and answers to frequently asked questions. The insights provided are grounded in established chemical principles to help you navigate the common challenges associated with this synthesis, ensuring efficiency, purity, and safety in your work.
Core Synthesis Overview: Electrophilic Bromination
The most prevalent and reliable method for synthesizing this compound is through the electrophilic addition of bromine across the double bond of a precursor like 2-butene-1,4-diol.[1] The reaction proceeds via a cyclic bromonium ion intermediate, which is subsequently attacked by a bromide ion. This mechanism dictates the anti-addition stereochemistry of the final product.[1][3]
Controlling reaction parameters such as temperature, solvent, and stoichiometry is paramount to achieving high yield and purity while minimizing side reactions.[1]
Diagram: General Reaction Mechanism
Caption: Electrophilic addition of bromine to 2-butene-1,4-diol.
Standard Laboratory Protocol
This protocol is a baseline for the synthesis. Troubleshooting advice in the following sections will refer to these steps.
Materials:
-
2-butene-1,4-diol (cis/trans mixture)
-
Elemental Bromine (Br₂)
-
Anhydrous Dichloromethane (DCM) or Carbon Tetrachloride (CCl₄)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Saturated Sodium Thiosulfate solution (Na₂S₂O₃)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Absolute Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2-butene-1,4-diol in an anhydrous solvent (e.g., DCM).
-
Cooling: Cool the solution to 0-5°C using an ice-water bath. Maintaining a low temperature is critical to minimize side reactions.[1]
-
Bromine Addition: Dissolve an equimolar amount of bromine in the same anhydrous solvent and add it to the dropping funnel. Add the bromine solution dropwise to the stirred diol solution. Monitor the temperature closely to ensure it does not rise above 5°C. The characteristic red-brown color of bromine should disappear as it reacts.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C for an additional 1-2 hours or until the bromine color has completely faded. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Slowly add saturated sodium thiosulfate solution to quench any unreacted bromine. The solution should become colorless.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution and then with brine.
-
Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is often off-white or yellowish. Purify the product by recrystallization from absolute ethanol to yield a white crystalline solid.[1][4]
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and scale-up of this compound.
Q1: My reaction yield is very low or I recovered mostly starting material. What went wrong?
A1: Low yield is a frequent issue that can stem from several factors:
-
Reagent Quality: Ensure your bromine has not degraded and that the starting diol is of high purity. Most importantly, the solvent must be strictly anhydrous. The presence of water can lead to the formation of bromohydrin byproducts, consuming your starting material and complicating purification.[1][3]
-
Temperature Control: The electrophilic addition of bromine is exothermic. If the temperature rises significantly above the recommended 0-5°C, side reactions such as oxidation of the alcohol groups or over-bromination can occur, reducing the yield of the desired product.[1][5]
-
Incomplete Reaction: The reaction may not have gone to completion. Confirm completion using TLC before quenching. If the reaction has stalled, ensure efficient stirring. On a larger scale, mass transfer can become a limiting factor.
-
Loss During Workup: The product has some solubility in aqueous solutions. Minimize the volume and number of aqueous washes to prevent significant product loss. Ensure the pH of the wash solutions is appropriate to avoid any base-catalyzed elimination or decomposition.
Q2: The final product is a brown oil or a discolored solid that is difficult to purify. What is the cause?
A2: Discoloration typically indicates the presence of impurities.
-
Residual Bromine: A yellow or brown tint can be due to trace amounts of unreacted bromine. During the workup, be sure to add enough sodium thiosulfate solution to fully quench all excess bromine. The organic layer should be colorless before proceeding.
-
Oxidation Byproducts: If the reaction temperature was too high, oxidation of the hydroxyl groups can occur, leading to α-hydroxy ketones or other colored impurities.[6] Strict temperature control is the best preventative measure.
-
Purification Strategy: Recrystallization is key. The use of absolute ethanol is effective for removing many of these impurities.[1][4] If the product oils out during recrystallization, this suggests a high level of impurities depressing the melting point. In this case, a second recrystallization or column chromatography may be necessary.
Q3: My NMR spectrum shows more than the expected peaks. What are the likely side products?
A3: The presence of unexpected signals in your NMR or other analytical data points to the formation of side products.
-
Bromohydrin: As mentioned, if water is present, it can act as a nucleophile and attack the bromonium ion intermediate. This results in the formation of a bromohydrin (a molecule with adjacent -Br and -OH groups).[3] To avoid this, use anhydrous solvents and dry all glassware thoroughly.
-
Over-brominated Species: While less common for a simple diol, reaction conditions that are too harsh (e.g., excess bromine, high temperature) could potentially lead to further reactions.
-
Isomers: The starting 2-butene-1,4-diol is often a mixture of cis and trans isomers. The bromination reaction is stereospecific (anti-addition), meaning the trans-alkene will yield the meso-dibromide, while the cis-alkene will yield the racemic mixture (a pair of enantiomers) of the dibromide. Your final product may be a mixture of these diastereomers, which can complicate NMR interpretation and may affect the melting point.
Diagram: Troubleshooting Workflow
Caption: A decision tree for troubleshooting common synthesis issues.
Frequently Asked Questions (FAQs)
Q: What are the absolute critical safety precautions when handling elemental bromine?
A: Bromine is extremely hazardous and requires strict safety protocols.[7]
-
Ventilation: Always handle bromine in a certified chemical fume hood.[8][9]
-
Personal Protective Equipment (PPE): Wear heavy-duty, chemically resistant gloves (nitrile is suitable), a lab coat, and chemical splash goggles with a full-face shield.[8][9] Do not use thin disposable gloves.
-
Spill Kit: Have a bromine spill kit readily available. This must include a quenching agent like a 1 M solution of sodium thiosulfate, which can be used to neutralize spills.[8][10]
-
Exposure Response: In case of skin contact, immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[10][11] Seek immediate medical attention. For inhalation, move to fresh air and seek medical help.[11]
Q: Can this synthesis be scaled up for pilot or manufacturing purposes?
A: Yes, but with significant considerations. The primary challenge in scaling up is managing the exotherm of the bromine addition. A jacketed reactor with precise temperature control is essential. The rate of bromine addition must be carefully controlled to prevent a thermal runaway. Furthermore, ensuring homogenous mixing in a large reactor is critical to avoid localized "hot spots" and side reactions. For large-scale operations, exploring alternative brominating agents or biocatalytic routes may offer safety and sustainability advantages.[12][13]
Q: How do I definitively characterize my final product?
A: A combination of techniques should be used:
-
Melting Point: The purified product should have a sharp melting point. Literature values are typically in the range of 82-90°C, depending on the specific isomeric mixture.[14] A broad melting range indicates impurities.
-
NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural confirmation. The spectra should be clean, with the correct chemical shifts, integrations, and coupling patterns for the this compound structure. Reference spectra are available in public databases.[15][16]
-
Mass Spectrometry (MS): This will confirm the molecular weight (247.91 g/mol ) and show the characteristic isotopic pattern for a molecule containing two bromine atoms.[15][17]
Data Summary Tables
Table 1: Typical Reaction Parameters
| Parameter | Recommended Value/Condition | Rationale |
| Starting Material | 2-Butene-1,4-diol | Commercially available unsaturated precursor.[1] |
| Brominating Agent | Elemental Bromine (Br₂) | Effective and direct source of electrophilic bromine. |
| Stoichiometry | ~1:1 (Diol:Br₂) | Prevents excess bromine, which requires quenching and can lead to side products. |
| Solvent | Anhydrous DCM or CCl₄ | Prevents formation of bromohydrin side products.[1] |
| Temperature | 0-5°C | Minimizes exothermic runaway and side reactions like oxidation.[1] |
| Reaction Time | 2-4 hours | Typically sufficient for complete conversion at lab scale. Monitor by TLC. |
| Typical Yield | 68-75% (after purification) | Good yields are achievable with careful control of conditions.[1] |
Table 2: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₄H₈Br₂O₂ | [17] |
| Molecular Weight | 247.91 g/mol | [14][17] |
| Appearance | White crystalline solid | [4] |
| Melting Point | 88-90 °C (lit.) | [14][18] |
| Boiling Point | 148-150 °C @ 1.5 mmHg (lit.) | [14][18] |
| CAS Number | 1947-58-6 (for dl-mixture) | [17] |
References
- 1. (2R,3S)-rel-2,3-Dibromo-1,4-butanediol | RUO | Supplier [benchchem.com]
- 2. 2,3-Dibromo-1,4-butanediol | 20163-90-0 | Benchchem [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. CN102249861A - Preparation method of 2,3-dibromo-1,4-butylene glycol and product - Google Patents [patents.google.com]
- 5. Bromination - Wordpress [reagents.acsgcipr.org]
- 6. Oxidation of Vicinal Diols to α‐Hydroxy Ketones with H2O2 and a Simple Manganese Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bromine handling and safety | DOCX [slideshare.net]
- 8. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]
- 9. carlroth.com [carlroth.com]
- 10. tatachemicals.com [tatachemicals.com]
- 11. Bromine | Chemical Emergencies | CDC [cdc.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. 2,3-Dibromo-1,4-butanediol 99 1947-58-6 [sigmaaldrich.com]
- 15. 2,3-Dibromo-1,4-butanediol | C4H8Br2O2 | CID 16041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. rsc.org [rsc.org]
- 17. dl-2,3-Dibromo-1,4-butanediol [webbook.nist.gov]
- 18. 2,3-Dibromo-1,4-butanediol|lookchem [lookchem.com]
Validation & Comparative
A Comparative Guide to the Synthesis of Vicinal Diamines: 1,4-Dibromo-2,3-butanediol vs. Diepoxides
In the landscape of pharmaceutical and materials science, the stereocontrolled synthesis of vicinal diamines is a cornerstone for the development of novel therapeutics, chiral ligands, and functional polymers. These 1,2-amino functionalities are prevalent in a myriad of biologically active molecules.[1][2] The synthetic chemist's choice of starting material is a critical decision that dictates the efficiency, stereochemical outcome, and overall feasibility of the synthetic route. This guide provides an in-depth comparison of two common C4 building blocks for the synthesis of vicinal diamines: 1,4-Dibromo-2,3-butanediol and diepoxides, focusing on their application in the synthesis of the versatile intermediate, 1,4-diazido-2,3-butanediol, a direct precursor to 1,4-diamino-2,3-butanediol.
Introduction: Two Pathways to a Privileged Motif
The synthesis of vicinal diamines often involves the introduction of two nitrogen-containing functionalities onto a four-carbon backbone. Both this compound and 1,3-butadiene diepoxide offer distinct strategies to achieve this transformation. The dibromodiol route relies on a double nucleophilic substitution, while the diepoxide pathway proceeds through a tandem ring-opening mechanism. This guide will dissect these two approaches, providing a comparative analysis of their chemical reactivity, stereochemical control, and practical considerations for researchers in drug development and organic synthesis.
The Target: 1,4-Diamino-2,3-butanediol via a Diazide Intermediate
For the purpose of a direct comparison, we will focus on the synthesis of 1,4-diazido-2,3-butanediol. This molecule is a stable and versatile precursor that can be readily reduced to the corresponding 1,4-diamino-2,3-butanediol. The azido groups serve as protected forms of the amines, preventing side reactions and allowing for late-stage functionalization.
Synthetic Route 1: The Dibromodiol Approach - A Classical Nucleophilic Substitution
The use of this compound as a starting material leverages the well-established reactivity of alkyl halides in nucleophilic substitution reactions. The bromine atoms serve as excellent leaving groups, readily displaced by azide nucleophiles.
Reaction Mechanism and Stereochemistry
The reaction of this compound with sodium azide typically proceeds via a direct SN2 mechanism.[3] This bimolecular nucleophilic substitution involves a backside attack of the azide ion on the carbon atom bearing the bromine atom, leading to an inversion of stereochemistry at both stereocenters. The vicinal hydroxyl groups can influence the reaction rate and pathway.[3]
References
A Senior Application Scientist's Guide: 1,4-Dibromo-2,3-butanediol vs. N-bromosuccinimide for Bromination
In the landscape of synthetic organic chemistry, the strategic introduction of bromine atoms into a molecular framework is a cornerstone transformation, enabling a cascade of subsequent functionalizations. The choice of brominating agent is paramount, dictating the reaction's outcome, selectivity, and efficiency. This guide provides an in-depth comparison of two distinct classes of brominating agents, represented by N-bromosuccinimide (NBS) and 1,4-dibromo-2,3-butanediol, to arm researchers with the knowledge for judicious reagent selection.
N-Bromosuccinimide (NBS): The Specialist in Selective Bromination
N-bromosuccinimide is a crystalline solid that has carved a niche as a highly versatile and selective brominating agent.[1][2] Its utility stems from its ability to maintain a very low, constant concentration of elemental bromine (Br₂) in the reaction medium, which is crucial for suppressing undesired side reactions.[3][4] This unique characteristic allows NBS to participate in two primary, mechanistically distinct transformations: free-radical allylic/benzylic bromination and electrophilic addition to alkenes.
Mechanism 1: Free-Radical Allylic & Benzylic Bromination
The most celebrated application of NBS is the Wohl-Ziegler reaction, the selective bromination of carbons adjacent to double bonds (allylic) or aromatic rings (benzylic).[4][5] This reaction proceeds via a free-radical chain mechanism, typically initiated by light (hν) or a radical initiator like AIBN or benzoyl peroxide.[5]
The key to the reaction's success is the slow, controlled generation of Br₂. The reaction is initiated by the homolytic cleavage of the N-Br bond. The resulting bromine radical abstracts a relatively weak allylic or benzylic hydrogen, forming a resonance-stabilized radical and hydrogen bromide (HBr).[6][7] This HBr then rapidly reacts with NBS to produce a molecule of Br₂, which is immediately consumed by the carbon radical to form the product and regenerate a bromine radical, continuing the chain.[3][4] This elegant cycle ensures the Br₂ concentration remains too low for it to engage in competitive electrophilic addition across the double bond.[1][4]
Caption: Wohl-Ziegler free-radical allylic bromination mechanism using NBS.
Mechanism 2: Electrophilic Addition to Alkenes
In the presence of a nucleophilic solvent like water, NBS can serve as an electrophilic bromine source for the formation of bromohydrins.[8] The reaction is initiated by the alkene's π-bond attacking the electrophilic bromine of NBS, forming a cyclic bromonium ion intermediate.[8] The key difference from using Br₂ is that the counterion, succinimide, is a poor nucleophile. Therefore, the solvent (e.g., water) acts as the nucleophile, attacking one of the carbons of the bromonium ion.[8] This attack occurs with anti stereoselectivity and follows Markovnikov's rule, where the nucleophile adds to the more substituted carbon.
Caption: Electrophilic addition mechanism for bromohydrin formation using NBS.
This compound: A Surrogate for Vicinal Dibromination
Unlike NBS, which is a reagent used to initiate bromination, this compound is itself a product of a specific type of bromination: the vicinal dibromination of an alkene (in this case, 2-butene-1,4-diol).[9] It serves as an excellent model to discuss the mechanism and stereochemical outcome of adding two bromine atoms across a double bond, a reaction for which elemental Br₂ is the classic reagent.[10] Such vicinal dibromides are versatile synthetic intermediates, primed for subsequent nucleophilic substitution reactions.[9]
Mechanism: Electrophilic Addition of Br₂
The addition of bromine across a double bond is a canonical example of electrophilic addition. The electron-rich π-bond of the alkene attacks one of the bromine atoms in Br₂, inducing polarization and causing the heterolytic cleavage of the Br-Br bond.[11][12] This results in the formation of a cyclic bromonium ion intermediate, similar to the one seen with NBS.[13] However, in the absence of a competing nucleophilic solvent, the bromide ion (Br⁻) generated in the first step acts as the nucleophile. It attacks one of the carbons of the bromonium ion from the opposite face of the ring.[10][14] This backside attack is the reason for the reaction's characteristic anti-addition stereochemistry.
Caption: Mechanism of vicinal dibromination via a bromonium ion intermediate.
Head-to-Head Comparison: Choosing the Right Tool for the Job
The decision between using NBS and a reagent for vicinal dibromination hinges entirely on the desired molecular transformation.
| Feature | N-Bromosuccinimide (NBS) | Vicinal Dibromination (e.g., using Br₂) |
| Primary Reaction Type | Free-Radical Substitution or Electrophilic Addition | Electrophilic Addition |
| Common Substrates | Alkenes with allylic hydrogens, compounds with benzylic hydrogens, alkenes in nucleophilic solvents.[5][15] | Alkenes, Alkynes.[16] |
| Product | Allylic/Benzylic Bromide; Bromohydrin/Bromoether.[5] | Vicinal (1,2-) Dibromide.[10] |
| Mechanism | Radical chain reaction (allylic) or bromonium ion followed by solvent attack (addition).[3][5] | Bromonium ion followed by bromide attack.[13] |
| Selectivity | Highly regioselective for the allylic/benzylic position over the double bond.[2] | Adds exclusively across the double bond. |
| Stereochemistry | Radical reactions can lead to racemization at a chiral center.[17] Addition reactions give anti-products.[8] | Stereospecific anti-addition.[14] |
| Key Advantage | Avoids direct addition of Br₂ across double bonds when allylic bromination is desired.[4] | Efficiently creates 1,2-difunctionalized compounds. |
| Handling | White crystalline solid, easier to handle than liquid bromine.[1] | Elemental bromine is a highly corrosive, volatile, and toxic liquid. |
Experimental Protocols
The following protocols are representative examples. Researchers should always consult specific literature for their substrate and perform a thorough safety assessment.
Workflow for a Typical Bromination Reaction
Caption: General experimental workflow for a bromination reaction.
Protocol 1: Allylic Bromination of Cyclohexene with NBS
-
Preparation: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add cyclohexene (1.0 equiv.), N-bromosuccinimide (1.05 equiv.), and carbon tetrachloride (CCl₄) as the solvent.
-
Initiation: Add a catalytic amount of azobisisobutyronitrile (AIBN, ~0.02 equiv.).
-
Reaction: Heat the mixture to reflux (approx. 77 °C) and maintain for 2-3 hours. The reaction can be monitored by observing the solid NBS (denser than CCl₄) being replaced by succinimide (less dense).
-
Workup: Cool the reaction mixture to room temperature. Filter the solid succinimide byproduct and wash it with a small amount of CCl₄.
-
Purification: Combine the filtrate and washings. The solvent can be removed under reduced pressure, and the resulting crude 3-bromocyclohexene can be purified by vacuum distillation.
Protocol 2: Vicinal Dibromination of (E)-Stilbene with Br₂
-
Preparation: Dissolve (E)-stilbene (1.0 equiv.) in a suitable solvent like dichloromethane (CH₂Cl₂) in a round-bottom flask. Cool the flask in an ice bath.
-
Reaction: Slowly add a solution of bromine (1.0 equiv.) in CH₂Cl₂ dropwise with stirring. The characteristic orange-brown color of bromine should disappear upon addition. Continue addition until a faint persistent color remains.
-
Workup: Quench any excess bromine by adding a few drops of aqueous sodium thiosulfate solution until the mixture is colorless. Transfer the mixture to a separatory funnel and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The resulting solid, (1R,2S)-1,2-dibromo-1,2-diphenylethane (meso compound), can be purified by recrystallization.
Safety and Handling
N-Bromosuccinimide (NBS):
-
Hazards: NBS is an irritant to the skin, eyes, and respiratory system. It is harmful if swallowed and is an oxidizing agent.[18][19] Contact with combustible materials may cause fire.[19] Thermal decomposition can generate corrosive vapors like hydrogen bromide.[18]
-
Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[20] Handle in a well-ventilated fume hood. Avoid creating dust.[20] Store in a cool, dry place away from combustible materials and moisture.[18][21]
This compound:
-
Hazards: Causes skin irritation, serious eye damage, and may cause respiratory irritation.[22][23][24]
-
Handling: Use in a fume hood with adequate ventilation.[25] Wear suitable PPE, including chemical safety goggles and gloves.[22][25] Avoid contact with skin and eyes and inhalation of dust.[23] Store in a tightly closed container in a cool, dry place.[25]
Conclusion
The choice between N-bromosuccinimide and a vicinal dibrominating agent is a clear-cut decision based on synthetic strategy.
-
Choose N-Bromosuccinimide (NBS) when the goal is the selective substitution of a hydrogen atom at an allylic or benzylic position, leaving a double bond intact. It is also the reagent of choice for synthesizing bromohydrins from alkenes in aqueous media.
-
Choose a Vicinal Dibromination strategy (e.g., using Br₂) when the objective is to add two bromine atoms across a carbon-carbon double bond to produce a 1,2-dibromide, a versatile precursor for further functionalization.
A thorough understanding of the underlying mechanisms of these reagents is not merely academic; it is essential for predicting reaction outcomes, controlling selectivity, and designing robust, efficient, and safe synthetic routes in research and development.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. suru-chem.com [suru-chem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 5. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 6. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 7. m.youtube.com [m.youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. (2R,3S)-rel-2,3-Dibromo-1,4-butanediol | RUO | Supplier [benchchem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. m.youtube.com [m.youtube.com]
- 12. chemistrystudent.com [chemistrystudent.com]
- 13. chemguide.net [chemguide.net]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. How does NBS work in organic chemistry?_Chemicalbook [chemicalbook.com]
- 16. Dibromoalkane synthesis by dibromination [organic-chemistry.org]
- 17. echemi.com [echemi.com]
- 18. lobachemie.com [lobachemie.com]
- 19. chemscience.com [chemscience.com]
- 20. cdhfinechemical.com [cdhfinechemical.com]
- 21. carlroth.com [carlroth.com]
- 22. chemicalbook.com [chemicalbook.com]
- 23. assets.thermofisher.cn [assets.thermofisher.cn]
- 24. 2,3-Dibromo-1,4-butanediol | C4H8Br2O2 | CID 16041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 25. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
A Senior Application Scientist's Guide to Stereochemical Analysis of 1,4-Dibromo-2,3-butanediol Products by NMR
Introduction
In the realms of organic synthesis and pharmaceutical development, the precise determination of molecular stereochemistry is not merely an academic exercise; it is a critical determinant of a molecule's function, efficacy, and safety. 1,4-Dibromo-2,3-butanediol is an excellent model compound for illustrating this principle. Possessing two stereocenters at the C2 and C3 positions, it can exist as three distinct stereoisomers: a pair of enantiomers, (2R,3R) and (2S,3S), and a meso compound, (2R,3S).[1] While the enantiomers exhibit identical physical properties in an achiral environment, their physiological activities can differ dramatically. The meso isomer, being a diastereomer of the enantiomeric pair, has a unique set of physical properties. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier, non-destructive analytical technique for differentiating these isomers, providing unambiguous structural and stereochemical information.[2][3] This guide provides an in-depth comparison of how ¹H and advanced 2D NMR techniques are applied to distinguish and quantify the stereoisomers of this compound, offering field-proven insights for researchers and drug development professionals.
The Foundation: Why NMR Excels at Differentiating Diastereomers
The power of NMR in stereochemical analysis lies in its sensitivity to the local electronic environment of each nucleus. While enantiomers are indistinguishable in a standard achiral NMR solvent because their corresponding nuclei are chemically equivalent, diastereomers are not.[4] The different spatial arrangement of atoms in diastereomers, such as between the meso and the chiral forms of this compound, results in non-identical magnetic environments for their respective nuclei.[5] This fundamental difference manifests in their NMR spectra as distinct chemical shifts (δ) and spin-spin coupling constants (J-values).
-
Chemical Shift (δ): Nuclei in different stereoisomers will experience different degrees of magnetic shielding, causing their signals to appear at different frequencies in the NMR spectrum.
-
Coupling Constants (J): The magnitude of the through-bond coupling between adjacent protons (vicinal coupling, ³J) is dependent on the dihedral angle between them, as described by the Karplus equation.[3] Different stereoisomers often favor different rotamer populations, leading to averaged, but distinct, ³J values that serve as a reliable stereochemical reporter.
Comparative Analysis via ¹H NMR: The First Pass
One-dimensional ¹H NMR is the workhorse for initial stereochemical assessment. The key to differentiating the meso and the chiral (dl-pair) isomers lies in symmetry.
-
Meso-(2R,3S)-1,4-dibromo-2,3-butanediol: This isomer possesses a plane of symmetry (Cᵢ) that renders the two halves of the molecule equivalent. Consequently, the ¹H NMR spectrum is deceptively simple. The two methine protons (H2 and H3) are chemically equivalent, as are the two pairs of methylene protons at C1 and C4.
-
(2R,3R)/(2S,3S)-1,4-dibromo-2,3-butanediol: This enantiomeric pair has C₂ rotational symmetry. The methine protons (H2 and H3) are equivalent. However, the two protons on each methylene group (e.g., at C1) are diastereotopic. This is because replacing one with a different group would create a new stereocenter, resulting in a diastereomeric relationship with the molecule formed by replacing the other proton. These diastereotopic protons are in different chemical environments and will have different chemical shifts, typically appearing as a more complex multiplet pattern known as an ABX system.
Table 1: Expected ¹H NMR Spectral Data for this compound Stereoisomers (in CDCl₃)
| Proton Assignment | meso Isomer (2R,3S) | Chiral Isomers ((2R,3R)/(2S,3S)) | Rationale for Difference |
| H2 / H3 (CH-OH) | ~4.1 ppm (multiplet) | ~4.0 ppm (multiplet) | Different dihedral angle relationships to neighboring protons. |
| H1 / H4 (CH₂Br) | ~3.8 ppm (doublet) | ~3.7-3.9 ppm (ABX multiplet) | Protons are equivalent by symmetry in the meso form, but are diastereotopic in the chiral form, leading to separate signals and more complex coupling. |
| OH | Variable (solvent dependent) | Variable (solvent dependent) | Signal position is highly dependent on concentration, temperature, and solvent due to hydrogen bonding. |
Note: The exact chemical shifts and coupling constants can vary based on solvent, concentration, and temperature. The values provided are illustrative.
Workflow for Stereochemical Determination
The following diagram outlines a logical workflow for the analysis of an unknown sample of this compound.
Caption: Workflow for NMR-based stereochemical analysis.
Advanced 2D NMR Techniques for Unambiguous Confirmation
While 1D ¹H NMR provides strong evidence, 2D NMR experiments offer definitive proof of structure and connectivity, solidifying the stereochemical assignment.[6]
COSY (Correlation Spectroscopy)
The COSY experiment identifies protons that are coupled to each other (typically over two or three bonds).[7][8] It generates a 2D map where both axes represent the ¹H NMR chemical shift scale. Off-diagonal peaks, or "cross-peaks," appear at the coordinates of two coupled protons.
-
Application: For this compound, a COSY spectrum will show a clear cross-peak between the methine proton signal (H2/H3) and the methylene proton signals (H1/H4). This confirms the fundamental CH-CH₂ connectivity within the molecule's backbone.[9] In the chiral isomer, the diastereotopic methylene protons will show cross-peaks to each other (geminal coupling) and to the adjacent methine proton.
HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment correlates protons directly to the carbons they are attached to.[6][9] The horizontal axis represents the ¹H spectrum, and the vertical axis represents the ¹³C spectrum. A peak appears at the coordinate corresponding to a proton and its bonded carbon.
-
Application: HSQC is invaluable for confirming carbon assignments. It will show a correlation between the methine proton signal (~4.0-4.1 ppm) and the C2/C3 carbon signal, and another correlation between the methylene proton signals (~3.7-3.9 ppm) and the C1/C4 carbon signal. This provides an orthogonal layer of confirmation for the assignments made from the ¹H spectrum.[10]
Experimental Protocols
1. Sample Preparation
-
Objective: To prepare a sample suitable for high-resolution NMR analysis.
-
Materials: NMR tube (5 mm), deuterated solvent (e.g., CDCl₃ or DMSO-d₆), sample of this compound, pipette.
-
Procedure:
-
Weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) directly in a clean, dry vial. Causality: CDCl₃ is a common choice for its ability to dissolve many organic compounds and its relatively clean spectral window. For better observation of the hydroxyl (-OH) protons, which exchange with water, a solvent like DMSO-d₆ can be used.
-
Transfer the solution to a 5 mm NMR tube.
-
Cap the tube and gently invert to ensure homogeneity.
-
2. NMR Data Acquisition
-
Objective: To acquire high-quality 1D and 2D NMR spectra.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher). Causality: Higher field strengths provide better signal dispersion, which is crucial for resolving complex multiplets and subtle differences in chemical shifts between diastereomers.
-
1D ¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single pulse (e.g., 'zg30').
-
Spectral Width: ~12-16 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay (d1): 2-5 seconds. Causality: A sufficient relaxation delay is essential for accurate signal integration, which is needed for quantification.
-
Number of Scans: 8-16 scans, depending on sample concentration.
-
-
2D COSY Acquisition Parameters:
-
Pulse Program: Standard COSY sequence (e.g., 'cosygpqf').
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 2-4.
-
-
2D HSQC Acquisition Parameters:
-
Pulse Program: Standard HSQC sequence with sensitivity enhancement (e.g., 'hsqcedetgpsisp2.2').
-
Number of Increments (F1): 128-256.
-
Number of Scans per Increment: 2-8.
-
Comparison with Alternative Methodologies
While NMR is a powerful tool, it is essential to understand its place among other analytical techniques for stereochemical analysis.
Table 2: Comparison of Analytical Techniques for Stereochemical Analysis
| Technique | Principle | Advantages | Disadvantages |
| NMR Spectroscopy | Differentiates diastereomers based on distinct magnetic environments. | Non-destructive; provides detailed structural information; allows for quantification of mixtures. | Cannot directly distinguish enantiomers without chiral auxiliaries; requires relatively high sample concentration.[4][11][12] |
| Chiral HPLC/GC | Differential interaction of enantiomers with a chiral stationary phase leads to different retention times. | Excellent for separating and quantifying enantiomers; high sensitivity. | Destructive; provides no structural information beyond retention time; requires method development for each compound. |
| X-ray Crystallography | Diffraction of X-rays by a single crystal provides the absolute 3D structure. | Provides unambiguous absolute stereochemistry. | Requires a suitable single crystal, which can be difficult or impossible to grow; not suitable for analyzing mixtures. |
| Circular Dichroism (CD) | Measures the differential absorption of left and right circularly polarized light by chiral molecules. | Sensitive to chirality; can be used to determine absolute configuration by comparison to standards or calculations.[13] | Does not provide detailed structural connectivity; less effective for mixtures. |
Conclusion
NMR spectroscopy, through a combination of 1D and 2D techniques, provides a robust and comprehensive platform for the stereochemical analysis of this compound. The fundamental differences in symmetry between the meso and chiral diastereomers give rise to uniquely identifiable signatures in the ¹H NMR spectrum. Advanced 2D experiments like COSY and HSQC serve to validate these assignments through unambiguous correlation mapping. By understanding the principles behind spectral differentiation and employing a logical experimental workflow, researchers can confidently determine the stereochemical composition of their products, a critical step in ensuring the quality, safety, and efficacy of novel chemical entities.
References
- 1. (2R,3S)-rel-2,3-Dibromo-1,4-butanediol | RUO | Supplier [benchchem.com]
- 2. ORGANIC SPECTROSCOPY INTERNATIONAL: NMR Spectroscopy of Stereoisomers [orgspectroscopyint.blogspot.com]
- 3. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]
- 4. reddit.com [reddit.com]
- 5. quora.com [quora.com]
- 6. emerypharma.com [emerypharma.com]
- 7. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. creative-biostructure.com [creative-biostructure.com]
- 10. youtube.com [youtube.com]
- 11. Analyze of stereoisomer by NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 12. [PDF] Differentiation of Chiral Compounds Using NMR Spectroscopy | Semantic Scholar [semanticscholar.org]
- 13. harnedgroup.wordpress.com [harnedgroup.wordpress.com]
A Senior Application Scientist's Guide to Chiral HPLC Separation of 1,4-Dibromo-2,3-butanediol Stereoisomers
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of complex organic synthesis and pharmaceutical development, the precise separation of stereoisomers is not merely a matter of purity, but one of safety and efficacy. 1,4-Dibromo-2,3-butanediol, a versatile chiral building block, presents a classic stereochemical challenge. With two stereocenters, it exists as a pair of enantiomers, (2R,3R) and (2S,3S), and an achiral meso diastereomer, (2R,3S). The ability to isolate these distinct forms is paramount for their application in stereospecific synthesis. This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methodologies for the successful resolution of these stereoisomers, grounded in the principles of chiral recognition and supported by recommended experimental protocols.
The Stereochemical Challenge: Understanding this compound
The presence of both enantiomers and a diastereomer in a sample of this compound necessitates a chromatographic method capable of both enantioselective and diastereoselective separation. While diastereomers possess different physical properties and can sometimes be separated by achiral chromatography, the separation of enantiomers requires a chiral environment. Chiral HPLC, utilizing a chiral stationary phase (CSP), provides this environment, allowing for the differential interaction with each enantiomer and enabling their separation.
The primary interactions governing chiral recognition on polysaccharide-based CSPs include hydrogen bonding, dipole-dipole interactions, and steric hindrance. The hydroxyl groups and bromine atoms of this compound are key to these interactions with the chiral selector.
Selecting the Chiral Stationary Phase: A Comparison of Polysaccharide-Based Columns
The most successful and widely used CSPs for the separation of a broad range of chiral compounds, including vicinal diols, are based on polysaccharide derivatives, such as cellulose and amylose.[1] These CSPs offer a variety of selectivities, making them an excellent starting point for method development.[2][3] We will compare two leading column chemistries: a cellulose-based phase and an amylose-based phase.
-
Cellulose-based CSPs (e.g., Lux Cellulose-1, CHIRALCEL® OD-H): These phases, often derivatized with phenylcarbamates, create chiral grooves and cavities. The separation mechanism relies on the analyte fitting into these chiral spaces, with selectivity driven by a combination of hydrogen bonding and π-π interactions.[3]
-
Amylose-based CSPs (e.g., Lux Amylose-1, CHIRALPAK® AD-H): Amylose has a helical structure that provides a different steric environment compared to the more linear cellulose. This can lead to different elution orders and selectivities for the same analyte.[2]
Experimental Protocols: A Guided Approach to Method Development
While no specific application note for this compound was found in the public domain, the following protocols are based on established methods for similar small, polar, halogenated diols and serve as a robust starting point for your method development.
Initial Screening Strategy
A systematic screening approach is the most efficient way to identify a suitable chiral separation method.[4] This involves testing a selection of columns with a set of standard mobile phases.
Caption: Chiral HPLC method development workflow.
Protocol 1: Normal-Phase Chromatography
Normal-phase chromatography is often the first choice for polar analytes that are soluble in organic solvents.
Step-by-Step Methodology:
-
Column: Lux® Cellulose-1, 5 µm, 250 x 4.6 mm (or equivalent)
-
Mobile Phase: n-Hexane / Ethanol (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at 210 nm (as the analyte has a poor chromophore, a Refractive Index detector or Evaporative Light Scattering Detector may be necessary)
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg/mL of this compound in ethanol.
Rationale: The hexane/alcohol mobile phase provides a non-polar environment that promotes interaction with the polar stationary phase. The alcohol modifier is crucial for eluting the polar diol from the column. The ratio of hexane to alcohol is the primary parameter to adjust for optimizing retention and resolution.
Protocol 2: Polar Organic Chromatography
For highly polar compounds, a polar organic mobile phase can offer unique selectivity.
Step-by-Step Methodology:
-
Column: Lux® Amylose-1, 5 µm, 250 x 4.6 mm (or equivalent)
-
Mobile Phase: 100% Methanol
-
Flow Rate: 0.5 mL/min
-
Temperature: 25 °C
-
Detection: UV at 210 nm (or alternative as in Protocol 1)
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg/mL of this compound in methanol.
Rationale: Using a pure alcohol mobile phase can alter the conformation of the polysaccharide selector on the CSP, leading to different chiral recognition mechanisms compared to normal-phase conditions. This mode is particularly useful when solubility in alkanes is limited.
Data Presentation and Comparison of Expected Performance
The following table summarizes the expected performance and key characteristics of the two proposed methods. The separation of the meso compound from the enantiomeric pair is a diastereomeric separation and is expected to be achieved in most conditions, while the separation of the enantiomers (RR from SS) is the primary goal of the chiral method.
| Parameter | Lux Cellulose-1 (Normal Phase) | Lux Amylose-1 (Polar Organic) |
| Chiral Selector | Cellulose tris(3,5-dimethylphenylcarbamate) | Amylose tris(3,5-dimethylphenylcarbamate) |
| Primary Interactions | Hydrogen bonding, π-π stacking, steric inclusion | Hydrogen bonding, dipole-dipole, steric inclusion |
| Expected Selectivity | High likelihood of separating the meso form from the enantiomers. Good potential for enantiomeric separation. | May offer different selectivity and elution order compared to the cellulose phase. |
| Advantages | Well-established for a wide range of compounds. Good starting point. | Can be effective for highly polar analytes. Offers complementary selectivity. |
| Considerations | Analyte must be soluble in the mobile phase. | Slower flow rates are often necessary. |
Troubleshooting and Optimization
Should the initial screening not provide baseline separation (a resolution factor, Rs > 1.5), the following optimization strategies should be employed:
-
Mobile Phase Composition:
-
Normal Phase: Vary the alcohol (ethanol, isopropanol) and its percentage in the mobile phase. A lower percentage of alcohol will generally increase retention and may improve resolution.
-
Additives: For vicinal diols, acidic or basic additives are typically not required unless the sample contains acidic or basic impurities. However, in some cases, a small amount of an acid like trifluoroacetic acid (TFA) can improve peak shape.[1]
-
-
Temperature: Lowering the column temperature often enhances the chiral recognition by strengthening the transient diastereomeric interactions, which can lead to better resolution.
Caption: Logical pathways for method optimization.
Conclusion
The successful separation of this compound stereoisomers is a critical step for its use in stereocontrolled synthesis. While a universally applicable method does not exist, a systematic approach utilizing polysaccharide-based chiral stationary phases provides a high probability of success. By starting with a screening protocol on complementary cellulose and amylose-based columns under normal-phase and polar organic conditions, researchers can efficiently identify a suitable separation method. Further optimization of the mobile phase and temperature will then allow for the fine-tuning of the separation to achieve baseline resolution of all three stereoisomers. This guide provides the foundational knowledge and practical starting points to empower scientists to tackle this chiral separation challenge with confidence.
References
A Comparative Guide to the Reactivity of Meso vs. Chiral 1,4-Dibromo-2,3-butanediol: A Stereochemical Approach
Introduction: Beyond the Formula
In the realm of synthetic chemistry, the molecular formula C₄H₈Br₂O₂ represents a fascinating case study in stereoisomerism: 1,4-dibromo-2,3-butanediol. This molecule, with its two stereocenters at C2 and C3, can exist as three distinct stereoisomers: a pair of chiral enantiomers ((2R,3R) and (2S,3S)) and an achiral meso compound ((2R,3S)).[1][2] While sharing the same connectivity, the spatial arrangement of their atoms dictates profoundly different chemical behaviors. The meso isomer possesses an internal plane of symmetry, rendering it achiral despite having chiral centers.[2][3][4] In contrast, the chiral isomers are non-superimposable mirror images of each other, possessing optical activity.[3]
This guide provides an in-depth analysis of the comparative reactivity between the meso and chiral diastereomers of this compound. We will explore how their inherent stereochemistry governs reaction pathways, transition state energies, and the stereochemical outcome of their products, offering field-proven insights for researchers, scientists, and drug development professionals. The bifunctional nature of these compounds, possessing both hydroxyl and bromo groups, makes them versatile building blocks for complex molecules, particularly chiral epoxides and other heterocyclic systems.[5]
Visualizing the Stereoisomers
The fundamental difference between the meso and chiral forms is best understood visually. The meso isomer has a plane of symmetry that bisects the C2-C3 bond, making the top half a mirror image of the bottom half. The chiral isomers lack this symmetry.
Caption: Structural comparison of meso and chiral diastereomers.
Comparative Reactivity Analysis
The stereochemical differences are not merely academic; they are the primary determinants of reactivity, particularly in reactions involving the stereocenters.
Intramolecular Cyclization: A Tale of Two Epoxides
One of the most illustrative reactions is the base-mediated intramolecular Williamson ether synthesis to form epoxides. The hydroxyl groups, when deprotonated, act as potent internal nucleophiles, attacking the adjacent carbon and displacing the bromide leaving group. This reaction proceeds via a bimolecular (SN2) mechanism, which mandates a backside attack by the nucleophile.[5] This geometric constraint is the key to the differing outcomes.
-
Meso Isomer: The anti-periplanar conformation required for the backside attack is readily accessible. The (2R, 3S) configuration dictates that the attacking alkoxide and the leaving bromide are on opposite faces of the molecule. This stereospecificity results exclusively in the formation of a trans-epoxide .[5] If sufficient base is used, a second intramolecular cyclization occurs to yield 1,2:3,4-diepoxybutane.[5]
-
Chiral (dl) Isomers: For the (2R,3R) or (2S,3S) isomers, the required backside attack forces the formation of a cis-epoxide . The stereochemical integrity of the starting material is transferred directly to the product.
References
A Senior Application Scientist's Guide to the Reaction Mechanisms of 1,4-Dibromo-2,3-butanediol: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the strategic introduction of functional groups with precise stereochemical control is paramount. Among the myriad of bifunctional building blocks, 1,4-Dibromo-2,3-butanediol stands out as a versatile synthon, particularly for the construction of complex molecular architectures.[1] Its vicinal dibromo and diol functionalities offer a rich platform for a diverse array of chemical transformations, enabling the synthesis of chiral epoxides, heterocyclic systems, and other valuable intermediates in drug discovery and development.[2]
This guide provides an in-depth technical analysis of the reaction mechanisms involving this compound. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, offering a comparative perspective against alternative synthetic strategies. Our focus is to equip researchers with the foundational knowledge and practical insights necessary to effectively harness the synthetic potential of this important reagent.
The Stereochemical Landscape of this compound
The this compound molecule possesses two stereocenters at the C2 and C3 positions. This gives rise to four possible stereoisomers: a pair of enantiomers, (2R,3R) and (2S,3S), and a meso compound, (2R,3S), which is achiral due to an internal plane of symmetry.[3] The specific stereoisomer employed is critical as it dictates the stereochemical outcome of subsequent reactions.
Synthesis of this compound: The Bromination of 2-Butene-1,4-diol
The most prevalent laboratory-scale synthesis of this compound involves the electrophilic addition of bromine (Br₂) to 2-butene-1,4-diol.[2] The stereochemistry of the starting alkene is a key determinant of the product's stereochemistry.
The reaction proceeds through a well-established mechanism involving a cyclic bromonium ion intermediate.[4] The π-bond of the alkene attacks the bromine molecule, leading to the formation of this three-membered ring. The subsequent nucleophilic attack by the bromide ion (Br⁻) occurs from the face opposite to the bromonium ion, resulting in an anti-addition of the two bromine atoms.[4] This stereospecificity is fundamental to controlling the relative stereochemistry of the final product.
References
A Senior Application Scientist's Guide to Chiral C4 Synthons: Benchmarking 1,4-Dibromo-2,3-butanediol
In the landscape of pharmaceutical development and fine chemical synthesis, the demand for enantiomerically pure compounds is relentless.[1][2] The stereochemistry of a molecule is not a trivial detail; it is a critical determinant of biological activity, efficacy, and safety. This necessity places immense value on versatile, reliable, and efficient chiral synthons—the foundational building blocks from which complex, stereodefined molecules are constructed.[2][3]
Among the arsenal of C4 chiral building blocks, 1,4-dibromo-2,3-butanediol stands out as a potent and multifaceted synthon.[4] Derived from the inexpensive and readily available chiral pool starting material, tartaric acid, this compound offers a rigid C2-symmetric scaffold equipped with two hydroxyl groups and two vicinal bromine atoms. This dense functionalization allows for a diverse range of chemical transformations, making it a powerful tool for asymmetric synthesis.
This guide provides an in-depth comparison of this compound with other key chiral C4 synthons. We will move beyond a simple cataloging of alternatives to provide a field-proven perspective on experimental choices, performance benchmarks, and practical applications, equipping you, the researcher, to make the most informed decision for your synthetic strategy.
The Profile of an Ideal C4 Chiral Synthon
Before benchmarking our target molecule, we must establish the criteria for an ideal chiral building block:
-
Stereochemical Purity: High enantiomeric excess (ee) is non-negotiable. The synthon must reliably transfer its chirality to the target molecule without erosion of stereochemical integrity.
-
Synthetic Accessibility: The synthon should be preparable via a scalable, cost-effective, and preferably sustainable route. Starting from the chiral pool (e.g., tartaric acid, amino acids, sugars) is a significant advantage.[5]
-
Orthogonal Reactivity: The functional groups on the synthon should allow for selective manipulation. This enables stepwise, controlled modifications without the need for extensive protecting group chemistry.
-
Versatility: A premier synthon is not a one-trick pony. It should serve as a precursor to a wide array of other useful chiral intermediates, such as epoxides, aziridines, diamines, and unsaturated systems.
-
Bench Stability: The compound should be reasonably stable for storage and handling under standard laboratory conditions.
Deep Dive: this compound
(2R,3R)- or (2S,3S)-1,4-dibromo-2,3-butanediol is most commonly synthesized from the corresponding enantiomer of diethyl tartrate. The process involves the reduction of the ester functionalities to primary alcohols, followed by a bromination step. The presence of both hydroxyl (-OH) and bromo (-Br) groups is central to its utility. The bromine atoms are excellent leaving groups, primed for nucleophilic substitution, while the primary alcohols can be oxidized, esterified, or etherified.[4]
This dual functionality makes it a valuable precursor for creating more complex molecules.[4] For instance, under basic conditions, an intramolecular SN2 reaction can occur, where one of the hydroxyl groups displaces the adjacent bromide, forming a chiral epoxide—a highly valuable intermediate in its own right.
Synthetic Utility Workflow
The power of this compound lies in its ability to be converted into a variety of other key chiral intermediates. This workflow highlights its central role in a synthetic toolbox.
Caption: Synthetic pathways from Tartaric Acid to this compound (DBB) and its subsequent conversion into valuable chiral intermediates.
Comparative Analysis: DBB vs. The Alternatives
No synthon exists in a vacuum. The choice of a building block is always a trade-off between cost, efficiency, and suitability for a specific synthetic target. Here, we benchmark this compound against other prominent C4 chiral synthons.
| Synthon | Common Starting Material | Key Features | Advantages | Disadvantages |
| This compound | Tartaric Acid | C2-Symmetric, Vicinal Diol & Dibromide | Highly versatile precursor, readily available chiral source, multiple reactive sites. | Multi-step synthesis from tartrate, potential for side reactions if conditions are not optimized. |
| 1,2:3,4-Diepoxybutane | This compound | C2-Symmetric, Two Epoxide Rings | Excellent electrophile for double nucleophilic attack, forms symmetrical products. | Often prepared from DBB, can be highly reactive and require careful handling. |
| (R)- or (S)-Glycidol | Epichlorohydrin (via asymmetric hydrolysis) | Single Epoxide & Primary Alcohol | Commercially available, versatile for building non-symmetrical molecules. | Not C2-symmetric, may require more complex synthetic design for symmetrical targets. |
| (R,R)- or (S,S)-2,3-Butanediol | Microbiological Fermentation[6] | C2-Symmetric, Vicinal Diol | "Green" synthesis route possible, diol functionality is versatile for derivatization. | Bromination or activation of hydroxyls required for substitution, less direct than DBB.[7] |
Experimental Deep Dive: Synthesis of a Chiral Diamine
To provide a tangible comparison, let's consider the synthesis of (2R,3R)-1,4-diaminobutane-2,3-diol, a valuable chiral ligand scaffold.[8] We will outline the protocol starting from this compound and compare the strategic approach to one starting from (R,R)-2,3-butanediol.
Protocol 1: From (2R,3R)-1,4-Dibromo-2,3-butanediol
This route leverages the excellent leaving group ability of the bromide atoms. The choice of sodium azide is critical; it is a potent nucleophile that cleanly displaces the bromides via an SN2 mechanism, ensuring inversion of stereochemistry is not a concern at these primary centers.
Step 1: Diazide Formation
-
Setup: To a solution of (2R,3R)-1,4-dibromo-2,3-butanediol (1.0 eq) in anhydrous Dimethylformamide (DMF, 10 mL/mmol) in a round-bottom flask equipped with a magnetic stirrer and nitrogen inlet, add sodium azide (2.5 eq).
-
Reaction: Heat the mixture to 80 °C and stir vigorously for 12-16 hours. The progress can be monitored by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Workup: Cool the reaction to room temperature and pour into an equal volume of cold water. Extract the aqueous layer with ethyl acetate (3 x 20 mL/mmol). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1,4-diazido-2,3-butanediol.
Step 2: Reduction to Diamine
-
Setup: Dissolve the crude diazide from the previous step in methanol (15 mL/mmol). Carefully add Palladium on Carbon (10% Pd/C, 0.1 eq by weight) to the solution.
-
Reaction: Place the flask under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature for 8-12 hours.
-
Workup: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol. Concentrate the filtrate under reduced pressure to yield the (2R,3R)-1,4-diaminobutane-2,3-diol.
Comparative Strategy: From (R,R)-2,3-Butanediol
Starting with the diol requires an initial activation step to convert the hydroxyl groups into good leaving groups, adding a step to the overall sequence.
Caption: Comparison of synthetic routes to a chiral diaminodiol, highlighting the more direct pathway from this compound.
The diol route would first involve converting the secondary alcohols to mesylates or tosylates. While effective, this adds reagents and a purification step. Subsequent displacement with an amine source would then be required. Therefore, for targets like diaminodiols or other structures requiring nucleophilic substitution at the C1 and C4 positions, this compound is often the more direct and efficient precursor. This is a prime example of explaining the causality behind experimental choices—the inherent reactivity of the synthon dictates the most logical and efficient path forward.
Conclusion and Field Perspective
This compound is more than just another chiral C4 synthon; it is a strategic linchpin in asymmetric synthesis. Its derivation from tartaric acid provides an economical and reliable entry point to C2-symmetric scaffolds. While alternatives like chiral 2,3-butanediol from fermentation offer "greener" credentials, they often require additional activation steps that can offset this advantage in terms of atom economy and overall process efficiency.
The true value of this compound is realized in its bifunctional nature. The vicinal diol and dibromide functionalities provide a playground for the synthetic chemist, enabling direct access to chiral diepoxides, diaminodiols, and precursors for complex ligands and pharmaceutical agents, including analogues of the anticancer drug Busulfan.[9][10][11]
Ultimately, the choice of synthon will always be project-dependent. However, for synthetic campaigns that require robust access to a variety of C2-symmetric C4 intermediates, this compound presents a compelling, field-proven, and highly efficient option that should be a primary consideration for any drug development professional or research scientist.
References
- 1. Chiral Building Blocks Selection - Enamine [enamine.net]
- 2. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. (2R,3S)-rel-2,3-Dibromo-1,4-butanediol | RUO | Supplier [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 2,3-Butanediol - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and in vitro cytotoxicity of novel long chain busulphan analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Evaluation of New Derivatives of Busulfan as an Anti-carcinogenic Drug against k562 Cancer Cells Using the AO / PI Method [openmedicinalchemistryjournal.com]
- 11. researchgate.net [researchgate.net]
A Researcher's Guide to Stereoselectivity in 1,4-Dibromo-2,3-butanediol Reactions: A Computational Perspective
In the landscape of modern synthetic chemistry, particularly in the realm of drug discovery and development, the precise control of stereochemistry is paramount. 1,4-Dibromo-2,3-butanediol stands as a versatile four-carbon building block, prized for its pre-defined stereocenters which can be strategically manipulated to introduce chirality into complex target molecules. The stereochemical outcome of its reactions is predominantly governed by a fascinating mechanistic pathway known as neighboring group participation (NGP), wherein the vicinal hydroxyl groups play a pivotal role in directing the stereoselectivity.
While extensive experimental data exists for reactions of this compound, detailed computational studies on this specific molecule remain relatively unexplored in the scientific literature. This guide, therefore, aims to provide a comprehensive comparative analysis by leveraging computational studies on analogous halohydrin systems. By examining the energetic landscapes and transition state geometries of similar reactions, we can extrapolate key principles to predict and understand the stereoselective transformations of this compound's various stereoisomers.
The Decisive Role of Neighboring Group Participation
The reactivity of this compound is significantly influenced by the intramolecular interaction of its hydroxyl groups with the electrophilic carbon centers bearing the bromine atoms. This phenomenon, termed neighboring group participation or anchimeric assistance, proceeds via a two-step mechanism that ultimately dictates the stereochemical fate of the product.[1]
In the presence of a base, a hydroxyl group is deprotonated to form an alkoxide. This intramolecular nucleophile then attacks the adjacent carbon atom bearing a bromine atom in an S_N2 fashion, displacing the bromide and forming a transient epoxide intermediate. This initial step proceeds with an inversion of configuration at the carbon center being attacked. Subsequently, an external nucleophile attacks the epoxide, leading to a second S_N2 reaction that opens the ring and results in another inversion of configuration. The net outcome of this double inversion process is a retention of the original stereochemistry at the reacting center.[1][2]
The efficiency of this neighboring group participation is highly dependent on the stereochemical relationship between the participating hydroxyl group and the leaving bromide. For the intramolecular S_N2 reaction to occur, the nucleophilic oxygen and the leaving group must be able to adopt an anti-periplanar conformation.
Caption: General mechanism of neighboring group participation by a hydroxyl group.
Computational Approaches to Unraveling Stereoselectivity
Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating reaction mechanisms and predicting stereochemical outcomes.[3][4] DFT calculations allow for the exploration of potential energy surfaces, the identification of transition states, and the determination of activation energies, providing quantitative insights into reaction kinetics and selectivity.
For studying reactions like the intramolecular cyclization of halohydrins, the choice of computational methodology is crucial. Functionals such as B3LYP or M06-2X are commonly employed, paired with basis sets like 6-31G(d,p) or larger, triple-ζ basis sets for greater accuracy.[5][6] To account for the influence of the reaction medium, implicit solvation models, such as the Polarizable Continuum Model (PCM), are often incorporated into the calculations.[5][7]
A Comparative Analysis of Halohydrin Cyclization: Insights from DFT
| Precursor Halohydrin | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |
| Primary | 15.6 | -10.5 |
| Secondary | 17.2 | -11.2 |
| Tertiary | 18.9 | -12.1 |
| Table 1: Calculated Energetic Barriers and Reaction Energies for Epoxide Formation from Deprotonated Halohydrins at 350 K, including solvation effects. Data sourced and adapted from a DFT study on halohydrin cyclization.[5] |
The data in Table 1 reveals that the activation energy for epoxide formation increases from primary to tertiary halohydrins. This trend can be attributed to increasing steric hindrance in the transition state. Despite the ring strain in the epoxide products, the reactions are all exergonic, driven by favorable solvation of the products, the higher bond enthalpy of the C-O bond compared to the C-Cl bond, and an increase in vibrational entropy.[5]
Extrapolating to this compound Stereoisomers
These findings can be qualitatively extended to predict the reactivity of the different stereoisomers of this compound towards intramolecular cyclization.
-
meso-1,4-Dibromo-2,3-butanediol: In the meso isomer, the two hydroxyl groups are on the same side of the carbon backbone in a Fischer projection, and the two bromine atoms are also on the same side. For intramolecular cyclization to occur, the C-O bond and the C-Br bond must be in an anti-periplanar arrangement. This conformation is readily accessible for the meso isomer, suggesting that it should undergo facile double epoxide formation to yield the corresponding diepoxide.
-
(2R,3R)- and (2S,3S)-1,4-Dibromo-2,3-butanediol: In the chiral enantiomers, the hydroxyl groups and bromine atoms are on opposite sides of the carbon backbone in a Fischer projection. Achieving an anti-periplanar arrangement for intramolecular S_N2 attack is also feasible for these isomers. Therefore, they are also expected to readily form the corresponding chiral diepoxides.
The relative rates of cyclization for these isomers would likely be influenced by the stability of the required conformations, a factor that can be precisely quantified through computational modeling.
Caption: Proposed stereoselective cyclization pathways for this compound isomers.
A Practical Guide: Computational Workflow for a Model Halohydrin Cyclization
For researchers interested in performing their own computational investigations, the following protocol outlines a typical workflow for studying the intramolecular cyclization of a simple halohydrin, such as 2-chloroethanol, using DFT.
Experimental Protocol: DFT Calculation of 2-Chloroethanol Cyclization
-
Molecule Building and Initial Optimization:
-
Construct the 3D structures of the deprotonated 2-chloroethanol (chloroethoxide) reactant and the ethylene oxide product using a molecular modeling software (e.g., Avogadro, GaussView).
-
Perform an initial geometry optimization using a low-level method (e.g., PM7 semi-empirical method) to obtain a reasonable starting geometry.
-
-
DFT Geometry Optimization:
-
Set up a DFT calculation using a preferred quantum chemistry software package (e.g., Gaussian, ORCA).
-
Specify the level of theory: a functional such as B3LYP and a basis set like 6-31G(d,p).
-
Include a solvation model (e.g., PCM with water as the solvent) to simulate reaction conditions.
-
Perform a full geometry optimization for both the reactant and the product.
-
Verify that the optimized structures are true minima on the potential energy surface by performing a frequency calculation. A true minimum will have no imaginary frequencies.
-
-
Transition State Search:
-
Use the optimized reactant and product structures as a starting point for a transition state search. Methods like the Synchronous Transit-Guided Quasi-Newton (STQN) method can be employed.
-
Optimize the transition state geometry.
-
Perform a frequency calculation on the optimized transition state structure. A valid transition state will have exactly one imaginary frequency corresponding to the reaction coordinate.
-
-
Energy Calculations and Analysis:
-
Perform single-point energy calculations on the optimized reactant, transition state, and product geometries using a higher level of theory (e.g., M06-2X/6-311+G(d,p)) for more accurate energies.
-
Calculate the activation energy (E_a = E_TS - E_reactant) and the reaction energy (ΔE = E_product - E_reactant).
-
Analyze the geometry of the transition state to understand the bonding changes during the reaction.
-
Caption: A typical workflow for the computational study of a chemical reaction.
Conclusion: The Predictive Power of Computational Chemistry
References
- 1. dalalinstitute.com [dalalinstitute.com]
- 2. spcmc.ac.in [spcmc.ac.in]
- 3. Computational Studies of Chiral Epoxide Radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cjm.ichem.md [cjm.ichem.md]
- 6. academicjournals.org [academicjournals.org]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 1,4-Dibromo-2,3-butanediol
As researchers and scientists at the forefront of drug development, our work inherently involves handling a wide array of chemical compounds. Among these, halogenated organic molecules like 1,4-Dibromo-2,3-butanediol demand a rigorous and informed approach to their entire lifecycle in the laboratory, from initial handling to final disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in safety, regulatory compliance, and scientific best practices. Our goal is to empower you with the knowledge to manage this chemical waste stream confidently and responsibly, ensuring the safety of yourself, your colleagues, and the environment.
Understanding the Compound: The 'Why' Behind the Procedure
This compound is a halogenated organic compound. The presence of bromine atoms in its structure is the primary determinant for its classification as a hazardous waste. Halogenated organic wastes are typically managed separately from non-halogenated streams because their incineration requires specialized facilities equipped with scrubbers and other emission control systems to handle the acidic gases (like hydrogen bromide) produced during combustion.[1][2] Mixing these waste streams can lead to complications and increased costs in the disposal process.[3]
From a safety perspective, this compound is known to cause skin and serious eye irritation, and may also cause respiratory irritation.[4][5] It is incompatible with strong oxidizing agents, strong bases, and strong acids, and accidental mixing can lead to vigorous reactions.[6][7] In the event of a fire, hazardous decomposition products such as carbon monoxide, carbon dioxide, and hydrogen bromide can be released.[6][8] These properties underscore the necessity of the stringent handling and disposal protocols outlined below.
Core Principles of Disposal
The disposal of this compound is governed by a simple but critical principle: segregation and containment. This compound must not be disposed of down the drain or in regular trash.[9] It must be collected as hazardous waste and managed by a licensed disposal service in accordance with all local, state, and federal regulations.[6][10]
The following workflow provides a logical progression for the handling and disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound.
Step-by-Step Disposal Protocol
This protocol provides a detailed methodology for the safe handling and disposal of this compound.
1. Personal Protective Equipment (PPE) and Handling:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or vapors.[6][10]
-
Wear appropriate PPE, including chemical-resistant gloves (materials such as nitrile or neoprene should be suitable, but always check the manufacturer's recommendations), safety goggles conforming to EN 166 (EU) or NIOSH (US) standards, and a lab coat.[4]
2. Waste Segregation and Collection:
-
Designate a Waste Container: Use a dedicated, leak-proof container specifically for halogenated organic waste. The container should be made of a material compatible with brominated compounds (e.g., glass or a suitable plastic).[6]
-
Labeling: This is a critical step for safety and regulatory compliance. The container must be clearly labeled as "Halogenated Organic Waste". List all contents, including "this compound" and its CAS number (e.g., 299-70-7 or 20163-90-0, depending on the specific isomer).[5][6][11]
-
Collection: Collect all waste containing this compound in the designated container. This includes any unused solid material, solutions containing the compound, and any contaminated disposable materials such as weighing boats, pipette tips, and gloves.[6]
-
Container Management: Keep the waste container securely sealed when not in use to prevent the release of vapors.[6] Store the container in a designated satellite accumulation area.
3. Storage Pending Disposal:
-
Store the sealed waste container in a cool, dry, well-ventilated area away from incompatible materials like strong oxidizing agents, strong bases, and strong acids.[7][8]
4. Final Disposal Procedure:
-
Do not attempt to neutralize the waste in the lab unless you have a specific, validated, and approved protocol from your institution's Environmental Health and Safety (EHS) department.
-
Documentation: Complete all necessary waste disposal forms as required by your institution and the licensed hazardous waste disposal company. This will typically include information on the chemical composition and quantity of the waste.[6]
-
Handover: Transfer the waste to authorized EHS personnel or the licensed waste disposal service for transport to a permitted treatment, storage, and disposal facility (TSDF).[6][10]
Spill and Emergency Procedures
In the event of a spill, the following steps should be taken:
-
Evacuate non-essential personnel from the immediate area.
-
Ensure the area is well-ventilated.
-
Wear appropriate PPE, including respiratory protection if necessary.[4]
-
Contain the spill. For solid material, carefully sweep or vacuum it up and place it into a suitable, labeled container for disposal. Avoid generating dust.[8][10]
-
Clean the spill area thoroughly.
-
Report the spill to your institution's EHS department.
For personal exposure, follow these first aid measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[7][10]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes while removing all contaminated clothing. Seek medical attention if irritation occurs.[7][8]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[7][8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]
Data Summary
| Property | Value | Source |
| Chemical Formula | C4H8Br2O2 | [5] |
| Molecular Weight | 247.91 g/mol | [5] |
| Appearance | Beige crystalline powder | [11] |
| Hazards | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation | [4][5] |
| Incompatibilities | Strong oxidizing agents, strong bases, strong acids | [6][7] |
| Disposal Classification | Hazardous Waste (Halogenated Organic) | [2][6] |
By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within your laboratory. Proper chemical waste management is not just a regulatory requirement; it is a professional responsibility.
References
- 1. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 2. bucknell.edu [bucknell.edu]
- 3. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 4. chemicalbook.com [chemicalbook.com]
- 5. 2,3-Dibromo-1,4-butanediol | C4H8Br2O2 | CID 16041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. chemos.de [chemos.de]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
- 11. Cas 299-70-7,this compound | lookchem [lookchem.com]
Mastering Safety: A Researcher's Guide to Handling 1,4-Dibromo-2,3-butanediol
For the dedicated researcher, scientist, and drug development professional, the pursuit of innovation is paramount. Yet, the foundation of groundbreaking work is an unwavering commitment to safety. This guide provides essential, in-depth technical and procedural information for the safe handling of 1,4-Dibromo-2,3-butanediol, a halogenated organic compound requiring meticulous attention to safety protocols. Our aim is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your research by fostering a culture of safety and precision in your laboratory.
Hazard Assessment: Understanding the Risks of this compound
This compound is classified as a hazardous substance with the following primary concerns for laboratory personnel.[1][2][3] A thorough understanding of these hazards is the first step in mitigating risk.
-
Skin Irritation (H315): Direct contact can cause skin irritation, redness, and discomfort.[1][2][3] Prolonged exposure may lead to more severe dermal effects.
-
Serious Eye Damage (H318/H319): This compound is a significant eye irritant and can cause serious damage upon contact.[1][2][3]
-
Respiratory Irritation (H335): Inhalation of dust or aerosols may cause irritation to the respiratory tract.[1][2][3]
-
Chemical Incompatibility: this compound is incompatible with strong oxidizing agents, strong bases, and strong acids, which can lead to vigorous and potentially hazardous reactions.[4]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The selection of appropriate PPE is dictated by the nature of the task and the potential for exposure.
Core PPE Requirements:
-
Hand Protection: Due to its classification as a skin irritant, appropriate chemical-resistant gloves are mandatory. For incidental contact, such as when handling sealed containers, nitrile gloves are acceptable. However, for tasks involving direct handling, weighing, or potential for spills, more robust gloves are necessary. Butyl rubber or Viton® gloves offer superior protection against halogenated hydrocarbons.[5] Always inspect gloves for tears or punctures before use and never reuse disposable gloves.[1]
-
Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are required to protect against dust particles and splashes.[4] When there is a significant risk of splashing, a face shield should be worn in addition to safety goggles.
-
Protective Clothing: A flame-resistant lab coat is essential to protect against skin contact. Ensure the lab coat is fully buttoned and the sleeves cover the wrists.
-
Respiratory Protection: All handling of solid this compound that may generate dust must be conducted in a certified chemical fume hood to minimize inhalation exposure.[4] If a fume hood is not available or during a large-scale spill, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates is required.[6][7]
PPE Selection Summary:
| Task | Hand Protection | Eye/Face Protection | Respiratory Protection | Protective Clothing |
| Handling Sealed Containers | Nitrile Gloves | Safety Glasses | Not Required | Lab Coat |
| Weighing and Small-Scale Handling (in Fume Hood) | Double-gloved with Nitrile or Neoprene | Chemical Safety Goggles | Chemical Fume Hood | Lab Coat |
| Syntheses and Reactions (in Fume Hood) | Butyl Rubber or Viton® Gloves | Chemical Safety Goggles and Face Shield | Chemical Fume Hood | Lab Coat |
| Spill Cleanup | Butyl Rubber or Viton® Gloves | Chemical Safety Goggles and Face Shield | NIOSH-approved Respirator with Organic Vapor/Particulate Cartridges | Chemical-Resistant Apron over Lab Coat |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan minimizes the risk of exposure and ensures the safe execution of experiments involving this compound.
Preparation and Weighing:
-
Fume Hood Verification: Before beginning any work, ensure the chemical fume hood is functioning correctly. Verify the airflow monitor is operational and the sash is at the appropriate working height.[8]
-
Gather Materials: Collect all necessary equipment, including glassware, spatulas, and waste containers, and place them inside the fume hood before introducing the this compound. This minimizes the need to move in and out of the hood, which can disrupt airflow.
-
Don PPE: Put on all required PPE as outlined in the table above.
-
Weighing: Carefully weigh the desired amount of this compound on a tared weigh boat or glassine paper inside the fume hood. Perform this task slowly and deliberately to avoid generating dust.[9]
-
Transfer: Immediately transfer the weighed solid to the reaction vessel.
-
Initial Cleanup: Promptly clean any residual solid from the balance and surrounding area within the fume hood using a brush and dustpan or a vacuum with a HEPA filter.[10]
Running Reactions:
-
Closed System: Whenever possible, conduct reactions in a closed system to contain any vapors.
-
Work Within the Hood: All manipulations, including additions of reagents and sampling, must be performed at least six inches inside the sash of the fume hood.[8][9]
-
Avoid Incompatibilities: Ensure that this compound is not exposed to strong oxidizing agents, strong bases, or strong acids.[4]
Emergency Procedures: Spill and Exposure Management
Preparedness is key to effectively managing unforeseen incidents.
Spill Cleanup:
-
Evacuate and Alert: In the event of a spill, immediately alert others in the vicinity and evacuate the immediate area if necessary.
-
Assess the Spill: For a small spill contained within the fume hood, you may proceed with cleanup if you are trained and have the appropriate PPE. For large spills or spills outside of a fume hood, evacuate the lab, close the doors, and contact your institution's Environmental Health and Safety (EHS) department.
-
Don Appropriate PPE: Before cleaning a small spill, don the appropriate PPE, including butyl rubber or Viton® gloves, chemical safety goggles, a face shield, and a respirator if outside a fume hood.
-
Contain and Absorb: For solid spills, gently cover the material with a damp paper towel to prevent dust from becoming airborne, then carefully sweep it into a designated waste container.[11] For solutions, use an inert absorbent material like vermiculite or a spill pillow, working from the outside of the spill inward to prevent spreading.[11][12]
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water.[10]
-
Dispose of Waste: All contaminated materials, including absorbent pads, gloves, and paper towels, must be placed in a sealed, labeled container for halogenated organic waste.[4]
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Plan: Responsible Waste Management
Proper segregation and disposal of chemical waste are crucial for laboratory safety and environmental protection.[4]
-
Waste Segregation: this compound and any materials contaminated with it are classified as halogenated organic waste.[4] This waste must be collected in a dedicated, clearly labeled, and leak-proof container.[4]
-
Labeling: The waste container must be labeled "Halogenated Organic Waste" and list all its contents, including "this compound" and its CAS number.[4]
-
Storage: Keep the waste container securely sealed when not in use and store it in a designated satellite accumulation area within the laboratory.[4]
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department or a certified hazardous waste disposal company.[4]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and emergency response for this compound.
References
- 1. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 2. guidegloves.com [guidegloves.com]
- 3. southalabama.edu [southalabama.edu]
- 4. Laboratory Equipment Decontamination Procedures - Wayne State University [research.wayne.edu]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. northwestern.edu [northwestern.edu]
- 7. 3m.com [3m.com]
- 8. hvcc.edu [hvcc.edu]
- 9. Best Practices for Operating & Maintaining Your Chemical Fume Hood - RDM Industrial Products [rdm-ind.com]
- 10. youtube.com [youtube.com]
- 11. ehs.gatech.edu [ehs.gatech.edu]
- 12. enhs.uark.edu [enhs.uark.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
